molecular formula C9H6BrNO3 B1469607 Methyl 6-bromobenzo[d]isoxazole-3-carboxylate CAS No. 1123169-23-2

Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Cat. No.: B1469607
CAS No.: 1123169-23-2
M. Wt: 256.05 g/mol
InChI Key: OAHWOZBMLUMQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromobenzo[d]isoxazole-3-carboxylate (CAS 1123169-23-2) is a brominated benzoisoxazole derivative that serves as a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. With a molecular formula of C 9 H 6 BrNO 3 and a molecular weight of 256.05 g/mol, this compound features a reactive bromine atom and an ester functional group, making it a suitable precursor for further functionalization via cross-coupling reactions and other transformations . Isoxazole scaffolds, such as the one in this compound, are of significant interest in pharmaceutical research due to their wide spectrum of biological activities. Recent scientific advances highlight the role of isoxazole derivatives in the development of novel therapeutic agents with antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . Specifically, trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for the nuclear receptor RORγt, a promising target for the treatment of autoimmune diseases . The structural features of this compound make it a relevant building block for constructing such complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Signal word: Warning. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet for comprehensive handling, storage, and disposal information.

Properties

IUPAC Name

methyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-6-3-2-5(10)4-7(6)14-11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHWOZBMLUMQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855696
Record name Methyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-23-2
Record name Methyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-bromobenzo[d]isoxazole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. The benzisoxazole scaffold is a privileged structure found in numerous pharmacologically active compounds, demonstrating a wide range of biological activities.[1] This guide provides an in-depth, scientifically grounded methodology for the synthesis of this target molecule, beginning from the commercially available precursor, 2-amino-5-bromobenzoic acid. The synthesis is presented as a robust two-step process: (1) the formation of the core heterocyclic intermediate, 6-bromobenzo[d]isoxazole-3-carboxylic acid, via a diazotization-cyclization reaction, and (2) the subsequent esterification to yield the final methyl ester. This document emphasizes the mechanistic rationale behind procedural choices, detailed experimental protocols, and the characterization of key compounds, designed to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The target molecule can be disconnected at the ester linkage, identifying 6-bromobenzo[d]isoxazole-3-carboxylic acid as the immediate precursor. This key intermediate, in turn, can be traced back to 2-amino-5-bromobenzoic acid, a readily available starting material. This two-step approach simplifies the synthetic challenge into two distinct and well-established chemical transformations.

G M1 This compound (Target Molecule) M2 6-Bromobenzo[d]isoxazole-3-carboxylic acid (Intermediate) M1->M2 Ester Disconnection (Retrosynthesis) M3 2-Amino-5-bromobenzoic acid (Starting Material) M2->M3 Heterocyclic Ring Disconnection (Retrosynthesis)

Figure 1: Retrosynthetic pathway for the target molecule.

Overall Synthetic Pathway

The forward synthesis follows the logic of the retrosynthetic analysis. 2-Amino-5-bromobenzoic acid is first converted to its diazonium salt, which undergoes an intramolecular cyclization to form the benzisoxazole carboxylic acid intermediate. This intermediate is then subjected to Fischer-Speier esterification to afford the final product, this compound.

G cluster_0 Step 1: Diazotization & Cyclization cluster_1 Step 2: Esterification start 2-Amino-5-bromobenzoic acid intermediate 6-Bromobenzo[d]isoxazole-3-carboxylic acid start->intermediate  NaNO₂, HCl (aq)  0-5 °C   product This compound intermediate->product  Methanol (xs)  H₂SO₄ (cat.), Reflux  

Figure 2: The two-step forward synthesis workflow.

Part I: Synthesis of 6-Bromobenzo[d]isoxazole-3-carboxylic Acid

Principle and Rationale

The construction of the benzisoxazole core from an anthranilic acid derivative is a pivotal step. The chosen strategy involves diazotization, a robust reaction for converting primary aromatic amines into highly versatile diazonium salts.[2] The reaction is initiated by forming nitrous acid in situ from sodium nitrite and a strong mineral acid, like hydrochloric acid. The resulting nitrosonium ion (NO⁺) acts as the electrophile that reacts with the primary amine.[3]

The generated aryl diazonium salt is typically unstable at higher temperatures. In this synthesis, the ortho-carboxylic acid group participates in an intramolecular cyclization. This tandem diazotization/cyclization approach is an efficient method for building fused heterocyclic systems.[4] The reaction must be maintained at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium intermediate and to control the reaction's exothermicity.

Detailed Experimental Protocol

Disclaimer: This protocol is based on established chemical principles for diazotization and cyclization reactions.[4][5] Researchers should conduct their own risk assessment and optimization.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-bromobenzoic acid (10.8 g, 50 mmol) and 50 mL of 2M hydrochloric acid.

  • Cooling: Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (3.8 g, 55 mmol) in 15 mL of cold water. Add this solution dropwise to the stirred suspension via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional hour after the addition is complete. The formation of the diazonium salt is typically indicated by a slight color change and the dissolution of the initial solid.

  • Cyclization & Isolation: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete cyclization. As the reaction proceeds, the product will precipitate out of the solution.

  • Work-up: Cool the mixture in an ice bath. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude solid with copious amounts of cold water to remove inorganic salts. Dry the solid under vacuum. The resulting 6-bromobenzo[d]isoxazole-3-carboxylic acid can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, if necessary.

Part II: Synthesis of this compound

Principle and Rationale

The conversion of a carboxylic acid to its corresponding methyl ester is efficiently achieved via the Fischer-Speier esterification.[6] This is an acid-catalyzed acyl substitution reaction that is both atom-economical and widely applicable.[7] The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.[8]

The alcohol (in this case, methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[9] Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. The reaction is an equilibrium process. To drive the equilibrium towards the product side and ensure a high yield, methanol is used in large excess, serving as both a reagent and the solvent.[10]

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the esterification of substituted benzoic acids.[11]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6-bromobenzo[d]isoxazole-3-carboxylic acid (9.68 g, 40 mmol) in methanol (120 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL, ~37.5 mmol) dropwise to the suspension. The addition is exothermic and should be done slowly.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling & Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Pour the concentrated residue into a beaker containing 200 mL of ice-cold water. The ester product should precipitate as a solid.

  • Neutralization & Extraction: If the product does not fully precipitate or appears oily, neutralize the aqueous solution carefully with a saturated sodium bicarbonate solution until the pH is ~7. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent like methanol or hexane/ethyl acetate.

Summary of Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-Amino-5-bromobenzoic acidC₇H₆BrNO₂216.03Yellow powder or needles[12]5794-88-7[12]
6-Bromobenzo[d]isoxazole-3-carboxylic acidC₈H₄BrNO₃242.03Solid1123169-17-4[13][14]
This compoundC₉H₆BrNO₃256.05Solid1123169-23-2[15]

Conclusion

This guide outlines a reliable and efficient two-step synthetic route for preparing this compound. The methodology leverages fundamental and robust organic transformations, including a diazotization-cyclization reaction to form the core heterocycle and a subsequent Fischer-Speier esterification. By providing detailed protocols and explaining the underlying chemical principles, this document serves as a practical resource for researchers in organic synthesis and drug discovery, facilitating the access to this important molecular scaffold.

References

An In-Depth Technical Guide to Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzisoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These derivatives have garnered significant attention in drug discovery for their potential as anticancer, neuroprotective, and antimicrobial agents.[1] The strategic placement of various substituents on the benzisoxazole ring system critically influences the potency and target specificity of these molecules. This guide focuses on a specific derivative, Methyl 6-bromobenzo[d]isoxazole-3-carboxylate, providing a comprehensive overview of its chemical identity, synthesis, and potential applications, grounded in established scientific principles.

Core Compound Identification

The compound at the center of this guide is unequivocally identified by its Chemical Abstracts Service (CAS) number, ensuring precise communication and information retrieval within the scientific community.

Compound Name CAS Number Synonym
This compound1123169-23-2Methyl 6-bromo-1,2-benzisoxazole-3-carboxylate
6-Bromobenzo[d]isoxazole-3-carboxylic acid (Precursor)1123169-17-46-Bromo-1,2-benzisoxazole-3-carboxylic acid

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key physicochemical data for this compound.

Property Value Source
Molecular Formula C₉H₆BrNO₃
Molecular Weight 256.06 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Sealed in a dry environment at room temperature

While specific, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this exact compound is not readily found in the searched literature, typical spectral characteristics can be inferred from related structures. For instance, ¹H NMR spectra of similar benzisoxazole derivatives would be expected to show signals in the aromatic region corresponding to the protons on the benzene ring, and a singlet for the methyl ester protons.[2] Infrared spectroscopy would likely reveal characteristic peaks for the C=O of the ester and the C=N and N-O bonds of the isoxazole ring.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that hinges on the formation of the core benzisoxazole ring, followed by esterification. While a specific, detailed protocol for this exact molecule is not available in the provided search results, a logical and field-proven synthetic strategy can be constructed based on established methodologies for analogous compounds.

Part 1: Synthesis of the Precursor, 6-Bromobenzo[d]isoxazole-3-carboxylic acid

The formation of the 1,2-benzisoxazole ring is a key step. A common and effective method involves the cyclization of an appropriately substituted precursor. One plausible route begins with a substituted salicylaldehyde or a related 1,3-dicarbonyl compound.[3] The general advantage of such an approach is the ability to synthesize 3-unsubstituted or 3-carboxy-substituted 1,2-benzisoxazoles.[3]

Conceptual Workflow for Precursor Synthesis:

G cluster_0 Precursor Synthesis: 6-Bromobenzo[d]isoxazole-3-carboxylic acid Starting Material Substituted 1,3-Dicarbonyl Compound Hydroxylamine Reaction Reaction with Hydroxylamine Starting Material->Hydroxylamine Reaction Forms Oxime Intermediate Cyclization Intramolecular Cyclization Hydroxylamine Reaction->Cyclization Ring Closure Aromatization Oxidation/Aromatization Cyclization->Aromatization Creates Aromatic System Product_Acid 6-Bromobenzo[d]isoxazole-3-carboxylic acid Aromatization->Product_Acid G cluster_1 Final Step: Esterification Carboxylic Acid 6-Bromobenzo[d]isoxazole-3-carboxylic acid Esterification Reaction with Methanol Carboxylic Acid->Esterification Acid Catalyst (e.g., H₂SO₄) Product_Ester This compound Esterification->Product_Ester

References

An In-depth Technical Guide to the Molecular Structure of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate, a heterocyclic compound of significant interest to the scientific community. We will delve into its core molecular structure, physicochemical and spectroscopic properties, and its context within the broader landscape of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's characteristics.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole core is recognized in medicinal chemistry as a "privileged structure."[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple biological targets, often with high affinity. Derivatives of this heterocyclic system have demonstrated a vast array of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is profoundly influenced by the nature and placement of substituents on the bicyclic ring system.[1] this compound represents one such derivative, whose specific structural features warrant detailed investigation.

Chapter 1: Elucidation of the Core Molecular Structure

A foundational understanding of any chemical entity begins with a precise characterization of its molecular structure.

Systematic Identification
  • Systematic Name: Methyl 6-bromo-1,2-benzisoxazole-3-carboxylate

  • Common Synonym: this compound

  • CAS Number: 1123169-23-2

  • Molecular Formula: C₉H₆BrNO₃[3]

  • InChI Key: OAHWOZBMLUMQBM-UHFFFAOYSA-N

Two-Dimensional Structural Representation

The molecule is built upon a fused ring system where a benzene ring is fused to an isoxazole ring. Key substituents modulate its chemical personality: a bromine atom is attached at the 6-position of the benzene ring, and a methyl carboxylate group is present at the 3-position of the isoxazole ring.

Caption: 2D structure of this compound.

Chapter 2: Physicochemical & Spectroscopic Profile

The bulk properties and the spectroscopic fingerprint of a molecule are critical for its identification, purification, and mechanistic studies.

Physicochemical Properties

This data is essential for designing experimental conditions, such as selecting appropriate solvents for reactions and purification, as well as for assessing drug-like properties.

PropertyValueSource
Molecular Weight 256.05 g/mol [3]
Linear Formula C₉H₆BrNO₃
Physical Form Solid
Purity Typically ≥97%[3]
Storage Conditions Sealed in dry, room temperature
Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide definitive evidence for the molecular structure. While specific experimental data for this exact compound is not publicly detailed in the search results, we can predict the expected spectral features based on its structure and data from analogous compounds.[4][5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three protons on the benzene ring will appear as a complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling constants would allow for unambiguous assignment to the C4, C5, and C7 positions. The methyl group of the ester will appear as a sharp singlet, likely in the 3.8-4.0 ppm region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide evidence for each of the nine unique carbon atoms in the molecule. Key expected signals include the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the aromatic ring (110-150 ppm), and the methyl carbon of the ester (around 50-55 ppm). The carbon atom attached to the bromine (C6) would be shifted to a characteristic range.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]+. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the ester. Vibrations corresponding to the C=N bond of the isoxazole ring and the C-Br bond would also be present in the fingerprint region.

Chapter 3: Synthetic Considerations

While a specific, detailed synthesis protocol for this compound was not found in the initial search, its structure suggests a plausible synthetic strategy rooted in established isoxazole chemistry.[7][8] The synthesis of the core benzo[d]isoxazole ring system often involves the cyclization of an appropriate precursor. The methyl ester can be formed from the corresponding carboxylic acid, 6-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS 1123169-17-4).[9][10]

Proposed Experimental Workflow: Esterification

A standard and reliable method to convert the carboxylic acid to the methyl ester is through Fischer esterification.

Objective: To synthesize this compound from 6-Bromobenzo[d]isoxazole-3-carboxylic acid.

Materials:

  • 6-Bromobenzo[d]isoxazole-3-carboxylic acid

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (concentrated, catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate or Sodium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-Bromobenzo[d]isoxazole-3-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid to the solution. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x volume of methanol).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid product by recrystallization or silica gel column chromatography to obtain the pure this compound.

Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Workup & Purification Start Dissolve Acid in Methanol Catalyst Add H₂SO₄ Catalyst Start->Catalyst Reflux Heat to Reflux (4-6h) Catalyst->Reflux Quench Neutralize with NaHCO₃ Reflux->Quench Cool to RT Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Rotary Evaporation Dry->Concentrate Purify Recrystallization / Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product Yields Pure Product

Caption: Fischer esterification workflow for synthesis.

Chapter 4: Therapeutic Relevance and Future Directions

The true value of a novel chemical entity often lies in its potential biological activity. While specific bioactivity data for this compound is scarce in the provided search results, the broader class of benzo[d]isoxazoles is a hotbed of drug discovery research.[2][11]

Derivatives of this scaffold have been investigated as:

  • Anticancer Agents: Some benzo[d]isoxazole analogues have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription, a critical pathway in tumor development and metastasis.[12]

  • Antimicrobial Agents: The isoxazole ring is a component of several antibacterial drugs, and novel derivatives are continuously being explored for their efficacy against various bacterial strains.[2][11]

  • Anti-inflammatory Agents: The structural features of isoxazoles make them suitable candidates for designing inhibitors of enzymes like COX-2, which are involved in inflammatory processes.[13]

  • Neuroprotective Agents: The versatility of the scaffold allows for its application in developing treatments for neurological disorders.[14]

The specific substitution pattern of this compound—a bromine atom at position 6 and a methyl ester at position 3—provides a unique electronic and steric profile. The bromine atom, being an electron-withdrawing group, can influence the molecule's reactivity and ability to form halogen bonds with biological targets. The methyl ester group can act as a hydrogen bond acceptor and can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic profile and target interactions.

Future research should focus on screening this compound against a panel of biological targets, particularly those where other benzo[d]isoxazole derivatives have shown promise. Its structural simplicity and synthetic accessibility make it an attractive starting point for developing new libraries of bioactive compounds.[12]

Conclusion

This compound is a well-defined chemical entity built upon the privileged benzo[d]isoxazole scaffold. Its structure has been conclusively established through its chemical formula and systematic nomenclature. While detailed, published spectroscopic and synthetic data are limited, its expected characteristics can be reliably predicted from the foundational principles of organic chemistry and data from analogous structures. The demonstrated therapeutic potential of the parent scaffold strongly suggests that this compound is a valuable subject for further investigation in medicinal chemistry and drug discovery programs.

References

Spectroscopic Characterization of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-bromobenzo[d]isoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzo[d]isoxazole core is a "privileged structure," known to be a key pharmacophore in a range of biologically active molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1] Accurate and comprehensive spectroscopic characterization is paramount for verifying the chemical identity, purity, and structure of this molecule, which is a critical step in any research and development pipeline.

This technical guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a detailed predictive analysis based on the known spectral properties of closely related analogues and the fundamental principles of spectroscopic interpretation. This approach offers a robust framework for researchers to anticipate and interpret the spectral features of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates a fused bicyclic system, an ester functional group, and a bromine substituent on the benzene ring. Each of these features will give rise to characteristic signals in the various spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will predict the ¹H (proton) and ¹³C (carbon-13) NMR spectra.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region and the aliphatic region (for the methyl ester). The bromine atom and the isoxazole ring will influence the chemical shifts and coupling patterns of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)AssignmentRationale
~8.1-8.3d~1.5-2.0H-7H-7 is ortho to the bromine atom and is expected to be a doublet due to coupling with H-5.
~7.8-8.0d~8.5-9.0H-4H-4 is part of the benzo-fused ring and is expected to be a doublet due to coupling with H-5.
~7.6-7.8dd~8.5-9.0, ~1.5-2.0H-5H-5 will be a doublet of doublets due to coupling with both H-4 and H-7.
~4.0s--OCH₃The three protons of the methyl ester will appear as a singlet.

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160-165C=O (ester)The carbonyl carbon of the ester group is typically found in this downfield region.
~155-160C-3aQuaternary carbon at the fusion of the two rings.
~145-150C-3Carbon of the isoxazole ring attached to the ester group.
~130-135C-5Aromatic carbon deshielded by the adjacent bromine atom.
~125-130C-7aQuaternary carbon at the fusion of the two rings.
~120-125C-6 (C-Br)The carbon directly attached to the bromine atom.
~115-120C-4Aromatic carbon.
~110-115C-7Aromatic carbon.
~53-55-OCH₃The methyl carbon of the ester group.

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Background Collection: A background spectrum of the empty sample holder or pure KBr pellet is recorded to subtract atmospheric and instrumental interferences.

  • Sample Analysis: The prepared sample is placed in the spectrometer, and the spectrum is collected.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. Multiple scans are often averaged to improve the signal-to-noise ratio.

Predicted Key IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretch-OCH₃
~1735-1715C=O stretchEster carbonyl
~1600-1450C=C and C=N stretchAromatic and Isoxazole rings
~1250-1100C-O stretchEster
~800-600C-Br stretchBromo-aromatic

The most prominent and diagnostic peak will be the strong absorption from the ester carbonyl (C=O) stretch. The combination of aromatic and C-O stretching bands will also be characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique is chosen. For this type of molecule, Electrospray Ionization (ESI) is a common choice, which typically produces the protonated molecule [M+H]⁺. Electron Ionization (EI) would lead to more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₆BrNO₃. The presence of bromine is a key feature to look for in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

Predicted m/zIonNotes
255/257[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
224/226[M - OCH₃]⁺Loss of the methoxy radical from the ester.
196/198[M - COOCH₃]⁺Loss of the carbomethoxy group.
117[M - Br - COOCH₃]⁺Loss of bromine and the carbomethoxy group.

The fragmentation of the benzo[d]isoxazole ring system can also occur, though the initial fragmentation is likely to involve the ester group. The exact fragmentation pattern can be influenced by the ionization method used.[2]

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the key spectral features expected for this compound. By understanding the anticipated NMR chemical shifts and coupling constants, characteristic IR absorption bands, and likely mass spectrometric fragmentation patterns, researchers are better equipped to confirm the synthesis of this important heterocyclic compound and assess its purity. While predicted data serves as a valuable guide, it is always recommended to confirm these predictions with experimentally acquired data for full and unambiguous structural elucidation.

References

The Multifaceted Biological Activities of 6-Bromobenzo[d]isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Benzo[d]isoxazole

In the landscape of medicinal chemistry, the benzo[d]isoxazole core stands as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds across a range of therapeutic areas.[1] This heterocyclic system, with its unique electronic and structural properties, provides a versatile foundation for the design of novel therapeutics. The strategic placement of various substituents on this core structure allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Among these, halogenation, particularly the introduction of a bromine atom, has proven to be a powerful strategy for enhancing biological efficacy. This technical guide will provide an in-depth exploration of the biological activities of 6-bromobenzo[d]isoxazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and neurological activities, supported by mechanistic insights and experimental data.

The Influence of the 6-Bromo Substituent: Enhancing Potency and Modulating Activity

The introduction of a bromine atom at the 6-position of the benzo[d]isoxazole ring system significantly influences the molecule's physicochemical properties. The high electronegativity and atomic size of bromine can alter electron distribution, lipophilicity, and metabolic stability. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacological profiles. Research on various isoxazole derivatives has shown that the presence of a bromine group on the phenyl ring can enhance antibacterial and anti-diabetic activities.[2] This underscores the critical role of this specific substitution in driving the biological effects of the benzo[d]isoxazole scaffold.

Anticancer Activity: Targeting Key Pathways in Oncology

Isoxazole derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce apoptosis.[3] These mechanisms include the disruption of tubulin polymerization, inhibition of topoisomerase, and modulation of key signaling pathways.[3] The presence of a halogen, such as bromine, has been shown to contribute to the cytotoxic effects of these compounds.

Mechanism of Action in Cancer

While specific mechanistic studies on 6-bromobenzo[d]isoxazole derivatives are still emerging, the broader class of isoxazoles offers significant insights. Many isoxazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] For instance, certain isoxazole derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor progression and metastasis.[5]

The general mechanism often involves the isoxazole scaffold acting as a hinge-binding motif, interacting with the ATP-binding pocket of the target kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling cascades that control cell proliferation, survival, and angiogenesis.

Below is a generalized workflow for evaluating the in vitro cytotoxicity of novel 6-bromobenzo[d]isoxazole derivatives.

G cluster_0 In Vitro Cytotoxicity Workflow cluster_1 Cytotoxicity Assays start Synthesized 6-Bromobenzo[d]isoxazole Derivatives cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) start->cell_culture treatment Treat Cells with Varying Concentrations of Derivatives cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase Glo Assay (Apoptosis) incubation->caspase data_analysis Data Analysis and IC50 Determination mtt->data_analysis ldh->data_analysis caspase->data_analysis conclusion Identify Lead Compounds for Further Study data_analysis->conclusion

Workflow for In Vitro Cytotoxicity Evaluation.
Quantitative Data on Isoxazole Carboxamide Derivatives

While specific IC50 values for 6-bromobenzo[d]isoxazole derivatives are not widely published, studies on similar isoxazole-carboxamide derivatives provide valuable comparative data. For example, a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives were evaluated for their cytotoxic activity against various cancer cell lines.[2]

CompoundCell LineIC50 (µg/mL)[2]
2d Hep3B~23
HeLa15.48
2e Hep3B~23
2a MCF-739.80

These findings highlight the potential of halogenated isoxazole derivatives as potent anticancer agents and provide a basis for the future evaluation of 6-bromo analogues.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 6-bromobenzo[d]isoxazole derivatives and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: A Renewed Front against Pathogens

The isoxazole scaffold is a component of several clinically used antibiotics, demonstrating its importance in the fight against infectious diseases.[6] The antibacterial activity of isoxazole derivatives is often enhanced by the presence of electron-withdrawing groups, such as halogens.[6][7]

Mechanism of Action in Microbes

The precise mechanisms of action for many isoxazole-based antimicrobial agents are still under investigation. However, it is believed that they may interfere with essential cellular processes in bacteria and fungi, such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilicity conferred by the bromo substituent may facilitate the compound's penetration through the microbial cell membrane.

Structure-Activity Relationship (SAR) Insights

Studies on various isoxazole derivatives have provided valuable structure-activity relationship (SAR) insights. It has been observed that the presence of electron-withdrawing groups like fluorine and chlorine at the para position of the phenyl rings generally enhances antibacterial activity.[7] This suggests that 6-bromobenzo[d]isoxazole derivatives are promising candidates for further antimicrobial screening.

The following diagram illustrates a typical workflow for screening the antimicrobial activity of novel compounds.

G cluster_0 Antimicrobial Screening Workflow cluster_1 Screening Methods start Synthesized 6-Bromobenzo[d]isoxazole Derivatives disk_diffusion Disk Diffusion Assay start->disk_diffusion broth_dilution Broth Microdilution Assay (for MIC) start->broth_dilution culture Prepare Cultures of Bacterial and Fungal Strains incubation Incubate at Optimal Temperature culture->incubation disk_diffusion->culture broth_dilution->culture measurement Measure Zone of Inhibition or Determine MIC incubation->measurement conclusion Identify Active Compounds and Determine Potency measurement->conclusion

Workflow for Antimicrobial Activity Screening.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the 6-bromobenzo[d]isoxazole derivative in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neurological Activity: Modulating CNS Targets

Derivatives of the benzo[d]isoxazole scaffold have shown significant promise in the treatment of neurological disorders. Notably, 6-bromobenzo[d]isoxazol-3-amine is a key intermediate in the synthesis of antipsychotic drugs designed to treat conditions like schizophrenia and bipolar disorder.[8] These compounds are believed to exert their therapeutic effects by modulating dopamine and serotonin receptors in the central nervous system (CNS).[8]

Mechanism of Action in the CNS

The therapeutic effect of many antipsychotic drugs is attributed to their ability to antagonize dopamine D2 receptors and serotonin 5-HT2A receptors. The 6-bromobenzo[d]isoxazole core likely plays a crucial role in the binding of these derivatives to their respective receptor targets. The specific interactions and the resulting modulation of downstream signaling pathways contribute to the alleviation of psychotic symptoms.

The development of novel CNS agents often follows a structured discovery pipeline, as depicted below.

G cluster_0 CNS Drug Discovery Pipeline start Design and Synthesis of 6-Bromobenzo[d]isoxazole Derivatives in_vitro In Vitro Receptor Binding Assays (e.g., Dopamine, Serotonin Receptors) start->in_vitro functional_assays Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) in_vitro->functional_assays in_vivo In Vivo Behavioral Models (e.g., Animal Models of Psychosis) functional_assays->in_vivo admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo->admet lead_optimization Lead Optimization admet->lead_optimization clinical_candidate Selection of Clinical Candidate lead_optimization->clinical_candidate

Pipeline for CNS Drug Discovery.
Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the 6-bromobenzo[d]isoxazole derivative.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) value, which represents the affinity of the test compound for the receptor.

Conclusion and Future Directions

The 6-bromobenzo[d]isoxazole scaffold represents a highly promising starting point for the development of novel therapeutics. The presence of the bromine atom at the 6-position offers a strategic handle for enhancing potency and modulating biological activity across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. While the current body of literature provides a strong foundation, further in-depth studies are warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this class of compounds. Future research should focus on the synthesis and screening of diverse libraries of 6-bromobenzo[d]isoxazole derivatives, coupled with detailed mechanistic and in vivo studies to identify lead candidates for clinical development. The versatility of this scaffold, combined with the proven impact of the 6-bromo substituent, positions these derivatives as exciting prospects in the ongoing quest for new and more effective medicines.

References

A Technical Guide to the Synthesis of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate: Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary: The benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Methyl 6-bromobenzo[d]isoxazole-3-carboxylate is a key synthetic intermediate that provides a versatile platform for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders.[3][4][5] The strategic placement of the bromine atom allows for subsequent cross-coupling reactions, while the methyl ester at the 3-position serves as a handle for amide bond formation or other modifications. This guide provides a detailed examination of two robust and field-proven synthetic pathways for obtaining this valuable building block, starting from readily available commercial materials. We will explore the underlying chemical principles, provide step-by-step experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific laboratory context.

The Benzisoxazole Scaffold: A Privileged Core in Drug Discovery

The 1,2-benzisoxazole heterocyclic system is a recurring motif in a wide array of pharmacologically active agents.[1][6] Its rigid, planar structure and ability to engage in various non-covalent interactions with biological targets make it an ideal foundation for ligand design. The isoxazole ring itself is a bioisostere for various functional groups and contributes to the metabolic stability and pharmacokinetic profile of drug candidates.[7]

Notable pharmaceuticals incorporating the benzisoxazole core include the anticonvulsant zonisamide and the atypical antipsychotic risperidone, demonstrating the scaffold's therapeutic versatility.[2][7] The synthesis of derivatives like this compound is therefore of high interest to drug development professionals, as it opens the door to creating extensive libraries of novel compounds for biological screening.[8]

Retrosynthetic Analysis and Strategic Pathways

The synthesis of this compound can be approached from several angles. A retrosynthetic analysis reveals two primary and logical disconnection points that lead to distinct and efficient forward-synthesis strategies. The core challenge lies in the construction of the isoxazole ring fused to the brominated benzene core.

Our analysis identifies two primary starting materials: 5-Bromo-2-hydroxybenzaldehyde and 4-Bromophenol . Each leads to a unique synthetic route with its own set of advantages and considerations.

G cluster_A Pathway A cluster_B Pathway B Target This compound A1 6-Bromobenzo[d]isoxazole- 3-carboxylic acid Target->A1 Esterification B1 Methyl 2-(hydroxyimino)-2- (2-hydroxy-5-bromophenyl)acetate Target->B1 Intramolecular Cyclodehydration A2 6-Bromobenzo[d]isoxazole- 3-carbaldehyde A1->A2 Oxidation A3 5-Bromo-2-hydroxybenzaldehyde oxime A2->A3 Oxidative Cyclization A4 5-Bromo-2-hydroxybenzaldehyde A3->A4 Oximation B2 Methyl 2-hydroxy-5-bromobenzoylformate B1->B2 Oximation B3 4-Bromophenol B2->B3 Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target molecule, outlining two distinct pathways.

Synthetic Pathway A: Stepwise Construction from 5-Bromo-2-hydroxybenzaldehyde

This classical approach builds the molecule in a linear sequence. It is robust, and each step involves well-understood transformations, making it highly reliable and troubleshootable. The causality is clear: first, form the oxime, then construct the ring, and finally, adjust the functional group at the 3-position.

G start 5-Bromo-2-hydroxy- benzaldehyde step1 Oxime Formation start->step1 intermediate1 Aldehyde Oxime step1->intermediate1 step2 Oxidative Cyclization intermediate1->step2 intermediate2 Isoxazole-3-carbaldehyde step2->intermediate2 step3 Oxidation intermediate2->step3 intermediate3 Isoxazole-3-carboxylic acid step3->intermediate3 step4 Esterification intermediate3->step4 end Methyl 6-bromobenzo[d]- isoxazole-3-carboxylate step4->end

Caption: Experimental workflow for the synthesis via Pathway A.

Experimental Protocols for Pathway A

Step 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde oxime

  • Rationale: This step converts the aldehyde carbonyl into an oxime, which is the direct precursor for the N-O bond formation of the isoxazole ring.

  • Procedure:

    • Dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the oxime as a solid.

Step 2: Oxidative Cyclization to 6-Bromobenzo[d]isoxazole-3-carbaldehyde

  • Rationale: N-Bromosuccinimide (NBS) is used to form a hydroxamoyl bromide intermediate from the oxime. A mild base then facilitates an intramolecular SN2 reaction where the phenolic oxygen attacks the carbon, displacing bromide and forming the C-O bond of the isoxazole ring.

  • Procedure:

    • Suspend the oxime (1.0 eq) in N,N-dimethylformamide (DMF).

    • Cool the mixture to 0 °C in an ice bath.

    • Add NBS (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, add sodium bicarbonate (1.5 eq) and stir the reaction at room temperature overnight.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Oxidation to 6-Bromobenzo[d]isoxazole-3-carboxylic acid

  • Rationale: A standard oxidation reaction converts the aldehyde at the 3-position into the required carboxylic acid. Potassium permanganate is a strong, effective, and cost-efficient oxidant for this transformation.

  • Procedure:

    • Dissolve the aldehyde (1.0 eq) in a mixture of acetone and water.

    • Add potassium permanganate (KMnO₄, 1.5 eq) slowly. The reaction is exothermic.

    • Stir until the purple color disappears.

    • Filter off the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.[9][10]

Step 4: Fischer Esterification to Final Product

  • Rationale: An acid-catalyzed esterification converts the carboxylic acid to the final methyl ester. The acid protonates the carbonyl oxygen, increasing its electrophilicity for attack by methanol.

  • Procedure:

    • Suspend the carboxylic acid (1.0 eq) in excess methanol.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.

StepKey ReagentsTypical Yield
1. OximationNH₂OH·HCl, NaOAc>90%
2. CyclizationNBS, NaHCO₃60-75%
3. OxidationKMnO₄70-85%
4. EsterificationMethanol, H₂SO₄85-95%

Synthetic Pathway B: Convergent Synthesis from 4-Bromophenol

This more modern and convergent approach builds a key α-ketoester intermediate which undergoes a one-pot condensation and cyclization. This can reduce the total number of steps and purifications required, often leading to a higher overall yield.

G start 4-Bromophenol step1 Friedel-Crafts Acylation start->step1 intermediate1 Methyl 2-hydroxy-5- bromobenzoylformate step1->intermediate1 step2 Condensation & Cyclization intermediate1->step2 end Methyl 6-bromobenzo[d]- isoxazole-3-carboxylate step2->end

Caption: Experimental workflow for the convergent synthesis via Pathway B.

Experimental Protocols for Pathway B

Step 1: Friedel-Crafts Acylation of 4-Bromophenol

  • Rationale: This step introduces the α-ketoester functionality onto the aromatic ring ortho to the hydroxyl group. A Lewis acid like AlCl₃ activates the methyl oxalyl chloride for electrophilic aromatic substitution. The reaction is directed ortho to the powerful activating hydroxyl group.

  • Procedure:

    • To a cooled (0 °C) solution of aluminum chloride (AlCl₃, 2.2 eq) in a suitable solvent (e.g., dichloromethane), add methyl oxalyl chloride (1.1 eq) dropwise.

    • Stir for 15 minutes, then add a solution of 4-bromophenol (1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Separate the layers and extract the aqueous phase with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting α-ketoester by column chromatography.

Step 2: Condensation and Cyclization with Hydroxylamine

  • Rationale: This elegant step combines two transformations. First, hydroxylamine condenses with the ketone to form an oxime intermediate. Then, under acidic or thermal conditions, the oxime undergoes an intramolecular cyclodehydration, where the hydroxyl group of the oxime attacks the phenolic hydroxyl position to form the N-O bond, yielding the benzisoxazole ring directly.

  • Procedure:

    • Dissolve the α-ketoester (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and a catalytic amount of acid (e.g., acetic acid).

    • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and reduce the solvent volume in vacuo.

    • Add water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol or ethyl acetate/hexane.

StepKey ReagentsTypical Yield
1. Acylation4-Bromophenol, Methyl oxalyl chloride, AlCl₃50-65%
2. CyclizationNH₂OH·HCl, Acetic Acid75-90%

Comparative Analysis and Experimental Considerations

FeaturePathway A (Linear)Pathway B (Convergent)
Number of Steps 42
Overall Yield Moderate (~30-50%)Potentially Higher (~40-55%)
Starting Materials 5-Bromo-2-hydroxybenzaldehyde4-Bromophenol, Methyl oxalyl chloride
Key Challenges Handling KMnO₄, multiple purificationsControl of Friedel-Crafts regioselectivity
Scalability Good, all steps are well-establishedGood, fewer steps simplify scale-up
Trustworthiness Highly reliable and predictableEfficient, but sensitive to acylation conditions

Expert Insights:

  • Pathway A is often preferred in academic or exploratory settings due to its step-by-step nature, which allows for the isolation and characterization of each intermediate, confirming the success of each transformation.

  • Pathway B is highly attractive for process chemistry and scale-up operations. Its convergent nature and fewer unit operations can lead to significant savings in time, materials, and cost. However, the initial Friedel-Crafts acylation may require careful optimization to maximize the yield of the desired ortho-acylated product over other isomers.

Conclusion

This compound is a high-value building block for modern drug discovery. This guide has detailed two distinct and effective synthetic strategies starting from common chemical feedstocks. Pathway A offers a robust, linear synthesis that provides certainty at each step, while Pathway B presents a more elegant and convergent route that is potentially more efficient for larger-scale production. The choice of starting material and synthetic route will depend on the specific goals, scale, and resources of the research team. Both pathways, grounded in fundamental principles of organic chemistry, provide reliable access to this important medicinal chemistry scaffold.

References

The Alchemist's Guide to Five-Membered Rings: A Technical Treatise on Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of the Isoxazole Scaffold

In the landscape of medicinal chemistry and drug discovery, few heterocyclic scaffolds have demonstrated the versatility and persistent relevance of the isoxazole ring.[1][2][3][4][5] Its unique electronic properties, stemming from the juxtaposition of a nitrogen and an oxygen atom, allow it to serve as a bioisostere for amides and esters, engage in crucial hydrogen bonding, and participate in π-π stacking interactions.[6] This inherent capacity for molecular recognition has cemented the isoxazole core in a portfolio of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[5][7][8] The continued exploration of isoxazole derivatives has yielded promising candidates in diverse therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3][4] This guide provides a comprehensive exploration of the cornerstone of isoxazole synthesis: the 1,3-dipolar cycloaddition reaction, offering both mechanistic depth and practical, field-proven protocols for the modern researcher.

Chapter 1: The Heart of the Matter - The [3+2] Cycloaddition Mechanism

The synthesis of the isoxazole ring via 1,3-dipolar cycloaddition is a powerful and highly convergent strategy.[9][10] At its core, this reaction involves the concerted or stepwise union of a 1,3-dipole, the nitrile oxide, with a dipolarophile, typically an alkyne or an alkene.[10][11]

The nitrile oxide is a transient, high-energy species that must be generated in situ.[9] Its generation is a critical precursor to the cycloaddition and can be achieved through several reliable methods, which will be detailed in subsequent chapters. Once formed, the nitrile oxide reacts with a π-system (the dipolarophile) in a [3+2] fashion, leading to the formation of a five-membered heterocyclic ring.[10][11]

The regioselectivity of this reaction—that is, the orientation of the nitrile oxide relative to the dipolarophile—is a key consideration. In the case of terminal alkynes, the reaction generally yields 3,5-disubstituted isoxazoles.[12] This outcome is governed by both steric and electronic factors, with Frontier Molecular Orbital (FMO) theory providing a robust predictive framework.[13] Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole.[13] However, it is noteworthy that catalyst-controlled regioselectivity has been achieved, allowing for the synthesis of 3,4-disubstituted isoxazoles.[12][14]

Below is a generalized workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition:

G cluster_0 Nitrile Oxide Generation (In Situ) cluster_1 Cycloaddition cluster_2 Product Formation Precursor Precursor (e.g., Aldoxime, Hydroxyimidoyl Chloride) Reagent Reagent/Condition (e.g., Oxidant, Base) Precursor->Reagent NitrileOxide Nitrile Oxide (1,3-Dipole) Reagent->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Dipolarophile Dipolarophile (Alkyne or Alkene) Dipolarophile->Cycloaddition Isoxazole Isoxazole Derivative Cycloaddition->Isoxazole

Caption: Generalized workflow for isoxazole synthesis.

Chapter 2: Generating the Key Intermediate - Nitrile Oxides

The fleeting nature of nitrile oxides necessitates their in-situ generation. The choice of method is often dictated by the substrate scope, desired reaction conditions, and tolerance of functional groups.

The Classic Route: Dehydrohalogenation of Hydroxyimidoyl Chlorides

One of the most established methods for nitrile oxide generation is the dehydrohalogenation of hydroxyimidoyl chlorides in the presence of a base.[15] This method is reliable and provides good yields.

G cluster_0 Step 1: Formation of Hydroxyimidoyl Chloride cluster_1 Step 2: Dehydrohalogenation Aldoxime Aldoxime ChlorinatingAgent Chlorinating Agent (e.g., NCS, Chlorine) Aldoxime->ChlorinatingAgent HydroxyimidoylChloride Hydroxyimidoyl Chloride ChlorinatingAgent->HydroxyimidoylChloride Base Base (e.g., Triethylamine) HydroxyimidoylChloride->Base NitrileOxide Nitrile Oxide Base->NitrileOxide

Caption: Nitrile oxide generation from aldoximes via hydroxyimidoyl chlorides.

The Green Chemistry Approach: Oxidation of Aldoximes

In recent years, more environmentally benign methods for nitrile oxide generation have gained prominence. The direct oxidation of aldoximes offers a greener alternative, avoiding the use of halogenated intermediates.[16] A notable example is the use of Oxone® in the presence of sodium chloride.[16]

Comparative Overview of Nitrile Oxide Generation Methods

MethodPrecursorReagents/ConditionsAdvantagesDisadvantagesReference
DehydrohalogenationHydroxyimidoyl ChlorideBase (e.g., Triethylamine)Well-established, good yieldsRequires preparation of the chloride precursor[15]
Oxidation of AldoximesAldoximeNaCl/Oxone®"Green" protocol, readily available reagentsMay require aqueous conditions[9][16]
Oxidation of AldoximesAldoximeHypervalent Iodine ReagentsBroad substrate scopeReagents can be expensive[9]
Dehydration of NitroalkanesPrimary NitroalkaneDehydrating agent (e.g., Phenyl isocyanate)Alternative route for specific substratesCan require harsh conditions[9]

Chapter 3: In the Trenches - Experimental Protocols

The following protocols are presented as a starting point for the synthesis of isoxazole derivatives. As with any chemical transformation, optimization of reaction conditions may be necessary for specific substrates.

Protocol 3.1: Synthesis of 3,5-Disubstituted Isoxazoles via Dehydrohalogenation

This protocol describes a general procedure for the one-pot synthesis of 3,5-disubstituted isoxazoles from an aldehyde.

Materials:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv) in DMF

  • Terminal alkyne (1.2 equiv)

  • Triethylamine (2.2 equiv)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • To a solution of the aldehyde in a suitable solvent, add hydroxylamine hydrochloride and stir at room temperature until the formation of the aldoxime is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and add a solution of NCS in DMF dropwise. Stir for 30 minutes to form the hydroxyimidoyl chloride.[17]

  • Add the terminal alkyne to the reaction mixture.

  • Slowly add triethylamine dropwise at 0 °C. The in-situ generated nitrile oxide will then undergo cycloaddition with the alkyne.[17]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Microwave-Assisted Synthesis of Isoxazoles

Microwave irradiation can significantly accelerate the rate of 1,3-dipolar cycloaddition reactions, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[10]

Materials:

  • Hydroxyimidoyl chloride (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Base (e.g., Triethylamine) (1.2 equiv)

  • Microwave-compatible solvent (e.g., DMF, Dioxane)

Procedure:

  • In a microwave vial, dissolve the hydroxyimidoyl chloride and terminal alkyne in a suitable solvent.

  • Add the base to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a predetermined temperature and time (e.g., 100-150 °C for 10-30 minutes).

  • After cooling, work up the reaction as described in Protocol 3.1.

Chapter 4: Beyond the Basics - Catalysis and Regiocontrol

While the thermal 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes typically yields 3,5-disubstituted isoxazoles, the use of transition metal catalysts can alter the regiochemical outcome.[12][14] For instance, ruthenium catalysts have been shown to favor the formation of 3,4-disubstituted isoxazoles.[10][14] This reversal of regioselectivity, or "umpolung," is a powerful tool for accessing a wider range of isoxazole isomers.[14]

Copper-catalyzed cycloadditions have also been explored, often providing access to 3,5-disubstituted isoxazoles under mild conditions.[6][12] These catalyzed reactions can exhibit a broader substrate scope and functional group tolerance compared to their thermal counterparts.[12]

Chapter 5: The Isoxazole in Action - Applications in Drug Discovery

The isoxazole moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in a variety of intermolecular interactions.[1][2][3][6]

Examples of Isoxazole-Containing Drugs:

DrugTherapeutic AreaMode of Action
ValdecoxibAnti-inflammatoryCOX-2 inhibitor
CloxacillinAntibacterialβ-lactamase resistant penicillin
LeflunomideAntirheumaticDihydroorotate dehydrogenase inhibitor
IsocarboxazidAntidepressantMonoamine oxidase inhibitor
SulfamethoxazoleAntibioticDihydropteroate synthase inhibitor

The synthetic accessibility of the isoxazole ring, particularly through the robust 1,3-dipolar cycloaddition, allows for the rapid generation of compound libraries for high-throughput screening. The ability to readily modify the substituents at the 3- and 5-positions (and sometimes the 4-position) provides a facile means to explore the structure-activity relationships of new chemical entities.

Conclusion: A Timeless Reaction for Modern Challenges

The 1,3-dipolar cycloaddition of nitrile oxides remains an indispensable tool in the synthetic chemist's arsenal for the construction of the isoxazole ring. Its reliability, versatility, and the increasing number of "green" and catalytic variants ensure its continued relevance in the quest for novel therapeutics. This guide has sought to provide a comprehensive yet practical overview of this powerful transformation, from its mechanistic underpinnings to its application in the synthesis of medicinally relevant molecules. The continued innovation in this field promises to further expand the chemical space accessible through this elegant cycloaddition, paving the way for the next generation of isoxazole-based drugs.

References

The Isoxazole Scaffold: A Privileged Core for Modern Therapeutic Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Preamble: The Enduring Relevance of the Isoxazole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a quintessential example of such a scaffold.[1][2] Its enduring prevalence in drug design is not accidental; it stems from a unique combination of physicochemical properties. The isoxazole core is an electron-rich aromatic system, capable of engaging in various non-covalent interactions with biological targets, while its weak N-O bond offers a potential site for metabolic transformation or designed ring-cleavage reactions.[3][4]

This guide, intended for researchers and drug development scientists, moves beyond a simple catalog of applications. It provides an in-depth analysis of the core mechanisms, structure-activity relationships (SAR), and experimental validation protocols that underpin the therapeutic potential of isoxazole derivatives. We will explore the causality behind their efficacy in key disease areas, offering field-proven insights to inform and accelerate future drug discovery programs.

Caption: General chemical structure and key features of the isoxazole ring.

Anticancer Applications: Targeting the Malignant State

Isoxazole derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy through a multitude of mechanisms that strike at the heart of cancer cell proliferation, survival, and metastasis.[4][5][6]

Core Mechanisms of Antineoplastic Activity

The versatility of the isoxazole scaffold allows it to be tailored to inhibit a wide range of oncogenic targets.[7]

  • Heat Shock Protein 90 (HSP90) Inhibition : HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Isoxazole-based compounds, such as NVP-AUY922 , have been developed as potent ATP-competitive inhibitors of HSP90.[8][9] By occupying the ATP-binding pocket, these inhibitors prevent chaperone function, leading to the degradation of client proteins, cell cycle arrest, and apoptosis.[8]

  • Tubulin Polymerization Disruption : The microtubule network is essential for mitosis, making it a prime target for chemotherapy. Certain isoxazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, disrupting microtubule dynamics, and ultimately leading to mitotic catastrophe in cancer cells.[7][10]

  • Protein Kinase Inhibition : Dysregulation of protein kinases is a hallmark of many cancers. Isoxazoles have been incorporated into inhibitors of various kinases, including p38 MAP kinase and Casein Kinase 1 (CK1), thereby blocking aberrant signaling pathways that drive tumor growth.[3][11][12]

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition : In cancers with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP creates a synthetic lethality, leading to the selective death of cancer cells. Isoxazole-based compounds are being explored as novel PARP inhibitors.[13]

HSP90_Inhibition cluster_0 Normal Function cluster_1 Inhibitor Action HSP90 HSP90 Chaperone ClientProtein Oncogenic Client (e.g., HER2, RAF-1) HSP90->ClientProtein stabilizes Ubiquitination Ubiquitination & Proteasomal Degradation ClientProtein->Ubiquitination destabilized Isoxazole Isoxazole Inhibitor (e.g., NVP-AUY922) Isoxazole->HSP90 blocks ATP binding ATP ATP ATP->HSP90 binds Apoptosis Apoptosis Ubiquitination->Apoptosis

Caption: Mechanism of HSP90 inhibition by isoxazole-based drugs.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the isoxazole scaffold has yielded critical insights into the structural requirements for anticancer activity. For instance, in a series of indolylisoxazoline derivatives, the substitution pattern on the aryl ring attached to the isoxazole core was found to be crucial.[14]

  • Aryl Substituents : Halogen atoms (e.g., -Br, -Cl) at the para-position of a phenyl ring often enhance cytotoxic activity.[14] This is likely due to favorable halogen bonding interactions within the target's binding pocket or improved pharmacokinetic properties.

  • N-Substitution : For fused systems like isoxazoloindoles, small alkyl groups (e.g., -CH3) on the indole nitrogen can increase potency.[14]

  • Methoxy Groups : The presence of methoxy (-OCH3) groups, particularly trimethoxy substitution on a phenyl ring, has been shown to enhance antimitotic activity in certain chalcone-derived isoxazoles.[15][16]

Table 1: Representative Isoxazole-Based Anticancer Agents

Compound Target/Mechanism Potency (IC50) Cell Line(s) Reference(s)
NVP-AUY922 HSP90 Inhibitor Low nM range Breast, Lung [8]
Compound 10a Tubulin Polymerization 0.96 µM DU145 (Prostate) [15][16]
KRIBB3 Inhibits Cell Migration Potent antitumoral Various [8]

| Indolylisoxazoline 6d | Cytotoxicity | 2.5 - 5.0 µM | C4-2 (Prostate) |[14] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A cornerstone of anticancer drug discovery is the assessment of a compound's ability to kill or inhibit the growth of cancer cells. The MTT assay is a reliable, colorimetric method for determining cell viability.

Causality : This protocol is self-validating because it relies on the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for robust quantification of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the isoxazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading : Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory and Immunomodulatory Roles

Isoxazole derivatives are well-established as potent anti-inflammatory and immunomodulatory agents, with some compounds achieving widespread clinical use.[17][18] Their mechanisms often involve the targeted suppression of key inflammatory pathways.[19]

Core Mechanisms of Action
  • Cyclooxygenase-2 (COX-2) Inhibition : Selective inhibition of COX-2 is a highly validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] The isoxazole ring is a key pharmacophore in selective COX-2 inhibitors like Valdecoxib . It positions the crucial sulfonamide group for optimal binding within the COX-2 active site, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3]

  • Inhibition of Pro-inflammatory Cytokines : Many isoxazole compounds exert their effects by downregulating the production of key cytokines. They can inhibit the lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in macrophages and suppress the production of IL-17 and IFN-γ, which are critical mediators in autoimmune diseases.[11][12][17]

  • Immunosuppression : Compounds like Leflunomide function as immunosuppressants. Leflunomide's active metabolite inhibits de novo pyrimidine synthesis, which preferentially targets rapidly proliferating lymphocytes, thereby dampening the autoimmune response in conditions like rheumatoid arthritis.[19][20]

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Valdecoxib Isoxazole Inhibitor (e.g., Valdecoxib) Valdecoxib->COX2 selectively binds and blocks active site

Caption: Selective inhibition of the COX-2 enzyme by isoxazole-based NSAIDs.

Table 2: Representative Isoxazole-Based Anti-inflammatory Agents

Compound Target/Mechanism Potency Therapeutic Area Reference(s)
Valdecoxib Selective COX-2 Inhibitor High Potency Anti-inflammatory, Analgesic [3][19]
Leflunomide Dihydroorotate dehydrogenase inhibitor Immunosuppressive Rheumatoid Arthritis [19][20]
Compound 36 IL-17 & IFN-γ production inhibitor IC50 ≤ 0.01 µM Autoimmune Disorders [11]

| Compound 33 | CRTh2 Antagonist | Ki ≤ 0.01 µM | Allergic Inflammation |[12] |

Antimicrobial Applications: Combating Infectious Agents

The isoxazole scaffold is integral to a range of antimicrobial drugs, demonstrating broad-spectrum activity against bacteria and fungi.[9][20]

Antibacterial and Antifungal Activity
  • Antibacterial : Isoxazole-containing penicillins (e.g., Cloxacillin , Dicloxacillin ) are staple antibiotics that inhibit bacterial cell wall synthesis.[21] More recent research has identified novel isoxazole derivatives that inhibit other essential bacterial processes, such as DNA gyrase and tRNA synthetase.[11] They have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[11][20]

  • Antifungal : Invasive fungal infections pose a significant health threat. Novel isoxazole derivatives have demonstrated potent and selective activity against pathogenic fungi like Candida albicans, including biofilm-forming strains, with low cytotoxicity to human cells.[22]

  • Antitubercular : The emergence of drug-resistant tuberculosis necessitates new therapeutic agents. Several isoxazole derivatives have exhibited potent activity against M. tuberculosis strains, making them promising leads for development.[11][16][20]

Table 3: Representative Isoxazole-Based Antimicrobial Agents

Compound Activity Organism(s) Potency (MIC) Reference(s)
Cloxacillin Antibacterial Gram-positive bacteria Varies [21]
Compound 18a Antibacterial S. pyogenes 0.50 µg/mL [11]
Compound 48 Antitubercular M. tuberculosis H37Rv 0.12 µg/mL [16]

| PUB14 / PUB17 | Antifungal | Candida albicans | Selective activity |[22] |

Neurological Applications: Modulating the Central Nervous System

The ability of isoxazoles to cross the blood-brain barrier and interact with CNS targets has led to their exploration for treating neurological and neuropsychiatric disorders.[11][23]

Mechanisms of Neuromodulation
  • Receptor Modulation : Isoxazole derivatives can act as modulators of key neurotransmitter receptors. ABT-418 , for example, is a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs) and was investigated for its cognitive-enhancing properties in Alzheimer's disease.[3] Others have been designed to modulate GABA-A receptors.[11]

  • Enzyme Inhibition : In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, isoxazoles have been designed to inhibit enzymes such as stearoyl-CoA desaturase (SCD) and acetylcholinesterase (AChE).[11][24] A trimethoxy isoxazolone derivative was shown to reduce levels of beta-amyloid (Aβ1-42) and tau proteins in an animal model of Alzheimer's disease.[24]

Table 4: Representative Isoxazole-Based Neurological Agents

Compound Target/Mechanism Potential Application Reference(s)
ABT-418 nAChR Agonist Alzheimer's Disease, ADHD [3]
Risperidone 5-HT2A/D2 Antagonist Schizophrenia, Bipolar Disorder [21]
Compound 14 SCD1/SCD5 Inhibitor Parkinson's, Alzheimer's [11]

| TMI Derivative | Reduces Aβ and Tau | Alzheimer's Disease |[24] |

Synthesis Strategies: Constructing the Core Scaffold

The accessibility of the isoxazole ring through robust and versatile synthetic methods is a primary reason for its widespread use in drug discovery.[1][25]

Causality : The choice of synthetic route is critical as it dictates the substitution patterns that can be achieved, directly impacting SAR exploration. The 1,3-dipolar cycloaddition is particularly powerful because it allows for the convergent assembly of two different fragments, enabling rapid library generation.

  • 1,3-Dipolar Cycloaddition : The most common and versatile method involves the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne or alkene. This method allows for the synthesis of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles.[4][26]

  • Cyclization of Chalcones : Another prevalent method involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride. This pathway is efficient for creating 3,5-diaryl isoxazoles.[20][27]

  • Modern Approaches : Green chemistry approaches, including the use of ultrasound irradiation and solvent-free protocols, are being developed to make isoxazole synthesis more efficient and environmentally friendly.[28]

Synthesis_Workflow cluster_0 1,3-Dipolar Cycloaddition cluster_1 Chalcone Cyclization Aldoxime R1-CH=NOH (Aldoxime) NitrileOxide [R1-C≡N⁺-O⁻] (Nitrile Oxide) Aldoxime->NitrileOxide Oxidation Isoxazole1 3,4,5-Substituted Isoxazole NitrileOxide->Isoxazole1 [3+2] Cycloaddition Alkyne R2-C≡C-R3 (Alkyne) Alkyne->Isoxazole1 [3+2] Cycloaddition Chalcone Ar1-CO-CH=CH-Ar2 (Chalcone) Isoxazole2 3,5-Diaryl Isoxazole Chalcone->Isoxazole2 Cyclocondensation Hydroxylamine NH₂OH·HCl Hydroxylamine->Isoxazole2 Cyclocondensation

Caption: Common synthetic pathways for the construction of the isoxazole ring.

Future Perspectives and Conclusion

The isoxazole scaffold is far from being fully exploited. Emerging trends point towards its use in developing multi-targeted therapies, where a single molecule is designed to interact with multiple disease-relevant targets, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[6][23] The continued development of novel synthetic methodologies will further broaden the accessible chemical space, enabling chemists to fine-tune pharmacological properties with even greater precision.[4]

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide offers an in-depth exploration of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate, a versatile heterocyclic building block in modern organic synthesis. The unique arrangement of a reactive bromo-substituent, a modifiable ester group, and a biologically significant benzo[d]isoxazole core makes this compound a valuable precursor for the synthesis of complex molecules, particularly in medicinal chemistry and drug discovery.[1][2] This document provides detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals aiming to leverage this reagent's synthetic potential.

Introduction: A Multifunctional Synthetic Scaffold

This compound (CAS No. 1123169-23-2) is a bicyclic-fused heteroaromatic compound.[3] The isoxazole moiety is a prominent feature in numerous pharmacologically active agents, contributing to a wide range of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[2][4] The strategic placement of two key functional groups—a bromine atom at the C-6 position and a methyl ester at the C-3 position—endows this molecule with exceptional synthetic versatility.

  • The Bromo Group: Serves as a classical "handle" for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with surgical precision.

  • The Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced, providing a gateway to a diverse array of functional derivatives.

  • The Benzo[d]isoxazole Core: While generally stable, the N-O bond of the isoxazole ring can be cleaved under specific conditions, offering pathways to other scaffolds.[5][6]

This combination of features allows for sequential and orthogonal functionalization, making it an ideal starting material for building molecular complexity in a controlled manner.

Compound Properties
IUPAC Name Methyl 6-bromo-1,2-benzisoxazole-3-carboxylate
CAS Number 1123169-23-2
Molecular Formula C₉H₆BrNO₃[7]
Molecular Weight 256.05 g/mol [7]
Physical Form Solid
Purity Typically ≥97%[8]
Storage Sealed in a dry environment at room temperature.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the benzene ring is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the efficient construction of complex molecular architectures that are central to many pharmaceutical agents.[9][10]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[11] This reaction is widely used to synthesize biaryl structures, which are common motifs in drug molecules.[12] For this compound, this allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Causality Behind the Protocol: The mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

  • Catalyst: A Pd(0) complex is essential. Pd(PPh₃)₄ is a common choice, but more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can improve yields and substrate scope, especially for challenging couplings.[13]

  • Base: The base (e.g., Na₂CO₃) is crucial for activating the organoboron species to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[14]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Protocol 2.1: Synthesis of Methyl 6-phenylbenzo[d]isoxazole-3-carboxylate

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 256 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and sodium carbonate (2.0 eq, 212 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (6 mL) and water (3 mL) via syringe.[15]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 58 mg, 0.05 mmol), to the mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds.[16] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[16][17] It allows for the introduction of primary or secondary amines at the 6-position of the benzisoxazole core.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Causality Behind the Protocol:

  • Ligands: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands like XPhos or RuPhos are often superior as they facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[13][18]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine or the intermediate palladium-amine complex, which is a key step in the catalytic cycle.[19]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the strong base. Therefore, using dry solvents and an inert atmosphere is essential.

Protocol 2.2: Synthesis of Methyl 6-(piperidin-1-yl)benzo[d]isoxazole-3-carboxylate

  • Reaction Setup: In a glovebox or under a strong flow of argon, add this compound (1.0 eq, 256 mg, 1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq, 18 mg, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq, 38 mg, 0.08 mmol) to an oven-dried vial.[13]

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol).

  • Solvent and Amine: Add anhydrous, degassed toluene (5 mL) followed by piperidine (1.2 eq, 0.12 mL, 1.2 mmol).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired amino-substituted product.

Modification of the Carboxylate Ester

The methyl ester at the C-3 position is a versatile handle for further derivatization, most commonly through hydrolysis to a carboxylic acid or direct conversion to an amide.

Saponification to Carboxylic Acid

Base-mediated hydrolysis (saponification) is a straightforward method to convert the methyl ester into the corresponding carboxylic acid. This transformation is often a necessary step to improve aqueous solubility or to prepare for subsequent coupling reactions (e.g., amide bond formation).

Protocol 3.1: Synthesis of 6-bromobenzo[d]isoxazole-3-carboxylic acid

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).[20]

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature.[20]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Acidification: Cool the mixture in an ice bath and carefully acidify with 1 M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Ring-Opening Reactions of the Isoxazole Core

While the benzo[d]isoxazole ring is a stable aromatic system, its inherent N-O bond is its weakest link.[6][20] Under specific reductive or catalytic conditions, this bond can be cleaved. This ring-opening provides a powerful synthetic strategy to access highly functionalized ortho-substituted benzene derivatives, which can be difficult to synthesize by other means.

  • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with reducing agents like zinc in acetic acid can cleave the N-O bond to generate o-amino ketone or related structures.[1]

  • Transition-Metal Catalyzed Opening: Certain transition metals can insert into the N-O bond, initiating a cascade of reactions that can lead to diverse molecular frameworks.[5]

  • Fluorination and Ring-Opening: Treatment with electrophilic fluorinating agents can lead to fluorination followed by N-O bond cleavage, yielding α-fluorocyanoketones.[21][22]

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is a powerful and versatile intermediate for organic synthesis. Its dual reactive sites allow for selective and sequential functionalization through well-established and robust methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Further modifications of the ester group and strategic cleavage of the isoxazole ring expand its utility, granting access to a vast chemical space of complex, biologically relevant molecules. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively harness the synthetic potential of this valuable building block in their drug discovery and development programs.

References

The Versatile Virtuoso: Methyl 6-bromobenzo[d]isoxazole-3-carboxylate as a Pivotal Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzisoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The benzo[d]isoxazole scaffold is a prime example of such a "privileged structure," forming the core of a multitude of biologically active compounds.[1][2] Its unique electronic properties and rigid, planar geometry allow for precise interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Molecules incorporating the benzisoxazole motif have demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and antipsychotic agents, among others.[1][2] This inherent versatility has cemented the benzisoxazole core as a highly sought-after template in modern drug discovery programs.

This application note delves into the utility of a particularly valuable derivative: Methyl 6-bromobenzo[d]isoxazole-3-carboxylate . This trifunctional building block offers medicinal chemists a strategic entry point for the synthesis of diverse compound libraries. The presence of a bromine atom at the 6-position provides a handle for a variety of cross-coupling reactions, while the methyl ester at the 3-position can be readily transformed into a range of functional groups, most notably amides. This document will provide a comprehensive overview of its synthesis, key reactions, and detailed protocols to empower researchers in their quest for novel therapeutics.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis.

PropertyValue
CAS Number 1123169-23-2
Molecular Formula C₉H₆BrNO₃
Molecular Weight 256.05 g/mol
Physical Form Solid
Purity (Typical) ≥ 97%
Storage Sealed in a dry environment at room temperature.
InChI Key OAHWOZBMLUMQBM-UHFFFAOYSA-N

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins with a readily available starting material, 5-bromo-2-hydroxybenzaldehyde. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 5-Bromo-2-hydroxybenzaldehyde B 5-Bromo-2-hydroxybenzaldehyde oxime A->B  Hydroxylamine   C 6-Bromobenzo[d]isoxazole-3-carboxylic acid B->C  Cyclization/Oxidation   D This compound C->D  Esterification  

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde oxime

The initial step involves the oximation of 5-bromo-2-hydroxybenzaldehyde. This reaction proceeds via the condensation of the aldehyde with hydroxylamine.

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Water

  • 1 M Hydrochloric acid

Procedure:

  • To a stirred solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and pyridine (3.0 eq) in ethanol at room temperature, add hydroxylamine hydrochloride (2.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water.

  • Adjust the pH of the solution to 4-5 by the addition of 1 M hydrochloric acid, which will cause the product to precipitate.

  • Stir the suspension for an additional 3 hours.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry in vacuo to afford (E)-5-bromo-2-hydroxybenzaldehyde oxime as an off-white solid.

Protocol 2: Synthesis of 6-Bromobenzo[d]isoxazole-3-carboxylic acid

The subsequent step involves the cyclization of the oxime to form the benzisoxazole ring system. This transformation is a key step and can be achieved through various methods, often involving an oxidative cyclization.

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde oxime

  • A suitable base (e.g., Sodium hydroxide or Potassium carbonate)

  • An oxidizing agent (e.g., N-Bromosuccinimide or mild oxidant)

  • A suitable solvent (e.g., Dichloromethane or Acetonitrile)

General Procedure (Conceptual - requires optimization):

  • Dissolve the 5-bromo-2-hydroxybenzaldehyde oxime (1.0 eq) in a suitable solvent.

  • Add a base to deprotonate the phenolic hydroxyl group.

  • Introduce an oxidizing agent to facilitate the intramolecular cyclization and subsequent formation of the carboxylic acid at the 3-position. The exact mechanism and reagents for this transformation can vary and would need to be determined from specific literature precedents for this substrate.

  • After the reaction is complete, acidify the reaction mixture to precipitate the carboxylic acid.

  • Isolate the product by filtration, wash with water, and dry.

Protocol 3: Esterification to this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. This is a standard transformation in organic synthesis.

Materials:

  • 6-Bromobenzo[d]isoxazole-3-carboxylic acid[3]

  • Methanol

  • A catalytic amount of strong acid (e.g., Sulfuric acid) or a coupling reagent.

  • An appropriate solvent (e.g., Methanol or Dichloromethane)

Procedure (Fischer Esterification):

  • Suspend 6-bromobenzo[d]isoxazole-3-carboxylic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Key Applications and Reaction Protocols

The strategic placement of the bromine atom and the methyl ester group on the benzisoxazole scaffold makes this compound a highly versatile building block for the synthesis of diverse molecular architectures. The following sections detail key transformations and provide generalized protocols.

Reactions_Workflow cluster_0 Key Transformations A This compound B Suzuki Coupling Product (6-Aryl derivative) A->B  Pd Catalyst, Base, Ar-B(OH)₂   C Buchwald-Hartwig Product (6-Amino derivative) A->C  Pd Catalyst, Base, Amine   D Nucleophilic Substitution Product (6-Substituted derivative) A->D  Nucleophile, Base   E 6-Bromobenzo[d]isoxazole-3-carboxylic acid A->E  Hydrolysis (Acid/Base)   F Amide Derivatives E->F  Amine, Coupling Agent  

Caption: Key reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[4]

General Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of aniline derivatives.[5][6][7]

General Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the required temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNA r)

While less common for aryl bromides without strong electron-withdrawing groups in ortho or para positions, under certain conditions, nucleophilic aromatic substitution can be a viable strategy.[8][9][10][11][12]

General Considerations:

  • This reaction is typically more challenging than palladium-catalyzed couplings for this substrate.

  • Strong nucleophiles and forcing conditions (high temperatures, polar aprotic solvents like DMF or DMSO) are often required.

  • The success of the reaction is highly dependent on the nature of the nucleophile.

General Protocol:

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO).

  • Add the nucleophile (e.g., an alkoxide, thiolate, or amine, often in excess) and a suitable base if necessary.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, pour into water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product via column chromatography or recrystallization.

Functional Group Interconversion of the Ester

The methyl ester at the 3-position is a versatile handle for further derivatization.

The ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide bond formation.

General Protocol (Base-mediated):

  • Dissolve this compound in a mixture of a suitable organic solvent (e.g., THF or methanol) and an aqueous solution of a base (e.g., LiOH, NaOH, or KOH, 2-5 eq).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with a strong acid (e.g., 1 M HCl) to a pH of ~2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to yield 6-bromobenzo[d]isoxazole-3-carboxylic acid.[3]

The resulting carboxylic acid can be coupled with a wide variety of amines to generate a library of amides, a common functional group in many pharmaceuticals.

General Protocol (using a coupling agent):

  • To a solution of 6-bromobenzo[d]isoxazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU, HOBt/EDC, 1.1-1.5 eq) and a non-nucleophilic base (e.g., DIPEA, Et₃N, 2-3 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Conclusion

This compound is a strategically designed and highly valuable building block for medicinal chemistry. Its trifunctional nature allows for sequential and orthogonal derivatization, enabling the rapid generation of diverse compound libraries centered around the privileged benzisoxazole scaffold. The protocols and guidelines presented in this application note are intended to serve as a practical resource for researchers, facilitating the exploration of novel chemical space in the pursuit of new and improved therapeutic agents. The versatility of this building block ensures its continued relevance and application in the ever-evolving field of drug discovery.

References

Application Notes and Protocols: Strategic Derivatization of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel drugs targeting a wide range of diseases, including cancer, inflammatory conditions, and infectious agents.[1][2][3] Methyl 6-bromobenzo[d]isoxazole-3-carboxylate is a particularly valuable starting material for the synthesis of diverse compound libraries.[4] This bifunctional molecule offers two distinct points for chemical modification: the reactive 6-bromo position on the benzene ring and the versatile methyl carboxylate at the 3-position of the isoxazole ring.

This in-depth technical guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed experimental protocols and an exploration of the underlying chemical principles. The methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate novel analogs for screening and lead optimization.

Derivatization at the 6-Position: Leveraging the Aryl Bromide

The 6-bromo substituent is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl moieties. These transformations are fundamental to modern drug discovery, allowing for the systematic exploration of the chemical space around the benzo[d]isoxazole core.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[5] The reaction proceeds via a catalytic cycle involving a palladium(0) species that undergoes oxidative addition to the aryl bromide, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.[5]

Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-deficient heterocyclic systems, the use of electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can enhance the rate of oxidative addition and reductive elimination.[6] The base, typically a carbonate or phosphate, is essential for the activation of the boronic acid to facilitate transmetalation.[4] A mixed solvent system, such as dioxane/water or toluene/water, is often employed to solubilize both the organic and inorganic reagents.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

    • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

    • Anhydrous solvent (e.g., dioxane, toluene, DMF)

    • Water (if using a mixed solvent system)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst and ligand.

    • Add the degassed solvent(s).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-benzo[d]isoxazole-3-carboxylate derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O10012
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O908
Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11016

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start This compound + Arylboronic Acid Reaction Reaction Setup (Inert Atmosphere) Start->Reaction Reagents Pd Catalyst Ligand Base Solvent Reagents->Reaction Heating Heating (80-120 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-benzo[d]isoxazole-3-carboxylate Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aryl amines.[7][8] This reaction has revolutionized the synthesis of anilines and their derivatives, which are important pharmacophores in many drug molecules. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[9] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are often necessary to promote the reductive elimination step, which can be challenging for certain substrates.[10] Strong, non-nucleophilic bases, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), are typically required to deprotonate the amine and facilitate its coordination to the palladium center.[2][11]

Experimental Protocol: Generalized Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Primary or secondary amine (1.1 - 2.0 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.5-3.0 equivalents)

    • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry Schlenk flask.

    • Add the solvent and stir for a few minutes to form the active catalyst.

    • Add this compound, the amine, and the base.

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (4-24 hours).

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the 6-amino-benzo[d]isoxazole-3-carboxylate derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018
AnilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane11024
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene9012

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd_complex1 L2Pd(II)(Ar)Br pd0->pd_complex1 Ar-Br oxidative_addition Oxidative Addition pd_complex2 [L2Pd(II)(Ar)(NHR2)]+Br- pd_complex1->pd_complex2 amine_coordination + R2NH pd_complex3 L2Pd(II)(Ar)(NR2) pd_complex2->pd_complex3 deprotonation - HBr + Base pd_complex3->pd0 product Ar-NR2 pd_complex3->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[14] The resulting alkynyl-substituted arenes are valuable intermediates in organic synthesis and can be found in various biologically active molecules and materials.

Causality of Experimental Choices: The Sonogashira coupling relies on a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] The amine base serves both to deprotonate the terminal alkyne and as a solvent. The choice of palladium source and ligand can influence the reaction efficiency, especially for less reactive aryl bromides.

Experimental Protocol: Generalized Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne (1.2 - 2.0 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

    • Copper(I) iodide (CuI) (1-10 mol%)

    • Amine base (e.g., triethylamine, diisopropylamine)

    • Anhydrous solvent (e.g., THF, DMF, or neat amine)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

    • Add the solvent (if any) and the amine base.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Heat the reaction mixture to the desired temperature (room temperature to 80 °C) and stir until the reaction is complete as indicated by TLC or LC-MS (1-12 hours).

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 6-alkynyl-benzo[d]isoxazole-3-carboxylate.

Table 3: Representative Conditions for Sonogashira Coupling

Terminal AlkynePalladium Catalyst (mol%)Copper(I) Iodide (mol%)Base/SolventTemp (°C)Time (h)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Triethylamine606
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Diisopropylamine/THFRT12
Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)Triethylamine508

Diagram 3: Sonogashira Coupling Reaction Scheme

Sonogashira_Scheme Reactants This compound + Terminal Alkyne Product 6-Alkynyl-benzo[d]isoxazole-3-carboxylate Reactants->Product Sonogashira Coupling Catalysts Pd Catalyst CuI Amine Base

Caption: General scheme for Sonogashira coupling.

Derivatization at the 3-Position: Modifying the Methyl Carboxylate

The methyl carboxylate at the 3-position of the isoxazole ring provides a gateway to a variety of other functional groups, most notably carboxylic acids and amides. These transformations significantly expand the diversity of accessible derivatives.

Hydrolysis to Carboxylic Acid

Saponification of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that provides a key intermediate for further derivatization, such as amidation or reduction.[16]

Causality of Experimental Choices: Base-mediated hydrolysis using lithium hydroxide or sodium hydroxide in a mixed aqueous-organic solvent system is a standard and effective method.[17] The use of a co-solvent like THF or methanol ensures the solubility of the starting ester. The reaction is typically carried out at room temperature or with gentle heating to drive it to completion. Acidic workup is necessary to protonate the carboxylate salt and isolate the free carboxylic acid.

Experimental Protocol: Hydrolysis of the Methyl Ester

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 equivalents)

    • Tetrahydrofuran (THF) or Methanol

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in a mixture of THF (or methanol) and water.

    • Add a solution of LiOH or NaOH in water to the reaction mixture.

    • Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 6-bromobenzo[d]isoxazole-3-carboxylic acid.

Diagram 4: Hydrolysis of Methyl Ester

Hydrolysis Ester This compound Acid 6-Bromobenzo[d]isoxazole-3-carboxylic acid Ester->Acid 1. LiOH or NaOH, THF/H₂O 2. HCl

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Amidation

The synthesis of amides is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. Amides can be prepared either directly from the methyl ester or via the intermediate carboxylic acid.

Direct Amidation from the Ester: This can be achieved by heating the ester with an excess of the desired amine, sometimes with a catalyst.[18] However, this method is often limited to more reactive amines and may require harsh conditions.

Amidation via the Carboxylic Acid: This is a more general and widely applicable two-step approach. The carboxylic acid is first activated with a coupling reagent (e.g., HBTU, HATU, EDC) to form an active ester or related species, which then readily reacts with the amine to form the amide bond under mild conditions.

Experimental Protocol: Amidation via the Carboxylic Acid

  • Materials:

    • 6-Bromobenzo[d]isoxazole-3-carboxylic acid

    • Primary or secondary amine (1.0 - 1.2 equivalents)

    • Coupling reagent (e.g., HBTU, HATU, EDC) (1.1 - 1.3 equivalents)

    • Base (e.g., DIPEA, triethylamine) (2-3 equivalents)

    • Anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂)

  • Procedure:

    • Dissolve 6-bromobenzo[d]isoxazole-3-carboxylic acid in the anhydrous solvent under an inert atmosphere.

    • Add the coupling reagent and the base, and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (1-12 hours), as monitored by TLC or LC-MS.

    • Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the desired amide derivative.

Diagram 5: Amidation Workflow

Amidation_Workflow Start 6-Bromobenzo[d]isoxazole-3-carboxylic acid Activation Carboxylic Acid Activation Start->Activation Reagents Amine Coupling Reagent Base Solvent Reagents->Activation Coupling Amine Coupling Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification Workup->Purification Product 6-Bromo-N-substituted-benzo[d]isoxazole-3-carboxamide Purification->Product

Caption: Workflow for amidation via the carboxylic acid.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of diverse chemical libraries for drug discovery. The strategic and selective derivatization of its two reactive sites—the 6-bromo position and the 3-methyl carboxylate—provides access to a vast chemical space. The palladium-catalyzed cross-coupling reactions at the 6-position allow for the introduction of a wide range of substituents, while the transformations of the carboxylate group at the 3-position enable the synthesis of key functionalities like amides. The protocols and insights provided in this guide are intended to facilitate the efficient and rational design and synthesis of novel benzo[d]isoxazole derivatives with therapeutic potential.

References

Application Notes & Protocols: A Guide to the Synthesis of Isoxazole-Based Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] These five-membered heterocycles, containing adjacent nitrogen and oxygen atoms, are integral to drugs exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] The carboxamide functional group, when appended to the isoxazole core, provides a critical handle for modulating physicochemical properties and establishing key interactions with biological targets, making isoxazole-based carboxamides a focal point in modern drug discovery and development.[3][4]

This guide provides a detailed overview of the core principles and a practical, step-by-step protocol for the synthesis of isoxazole-based carboxamides. It is designed for researchers, medicinal chemists, and drug development professionals, offering insights into the causality behind experimental choices to ensure reproducible and efficient synthesis.

Core Synthetic Principles: A Two-Stage Approach

The construction of isoxazole-based carboxamides is logically approached in two primary stages:

  • Formation of the Isoxazole Carboxylic Acid Core: Synthesizing the foundational isoxazole ring bearing a carboxylic acid group.

  • Amide Bond Formation: Coupling the isoxazole carboxylic acid with a desired amine to yield the final carboxamide product.

This modular strategy allows for the generation of diverse compound libraries by varying the substituents on the isoxazole core in the first stage and utilizing a wide array of amines in the second.

Stage 1: Assembling the Isoxazole Carboxylic Acid Core

The two most prevalent and versatile methods for constructing the isoxazole ring are the 1,3-dipolar cycloaddition and the condensation of a β-dicarbonyl compound with hydroxylamine.

  • 1,3-Dipolar Cycloaddition: This is arguably the most powerful method for isoxazole synthesis due to its high degree of regiochemical control and functional group tolerance.[5] The key transformation is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[6] Nitrile oxides are highly reactive and are typically generated in situ to prevent unwanted dimerization into furoxans.[7] A common route involves the mild oxidation of an aldoxime, often using reagents like N-chlorosuccinimide (NCS) or chloramine-T.[8]

  • Condensation with Hydroxylamine: A classic and straightforward method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent.[9] The initial reaction forms an imine with one carbonyl group, followed by an intramolecular attack from the hydroxyl group onto the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring.[9]

synthetic_pathways cluster_0 Pathway 1: 1,3-Dipolar Cycloaddition cluster_1 Pathway 2: Condensation Aldoxime Aldoxime Nitrile_Oxide Nitrile_Oxide Aldoxime->Nitrile_Oxide [Oxidation] (e.g., NCS) Isoxazole_Acid_1 Isoxazole Carboxylic Acid Nitrile_Oxide->Isoxazole_Acid_1 [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole_Acid_1 Final_Product Isoxazole Carboxamide Isoxazole_Acid_1->Final_Product Dicarbonyl 1,3-Dicarbonyl Compound Isoxazole_Acid_2 Isoxazole Carboxylic Acid Dicarbonyl->Isoxazole_Acid_2 Condensation & Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole_Acid_2 Isoxazole_Acid_2->Final_Product

Caption: General synthetic routes to the isoxazole carboxylic acid core.
Stage 2: Forging the Amide Bond

The formation of a stable amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group. Direct condensation is generally unfavorable due to a competing acid-base reaction that forms an unreactive carboxylate-ammonium salt.[10] Two primary strategies are employed to overcome this hurdle.

  • Carbodiimide Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used.[10] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the amide bond, releasing a urea byproduct.[11] The addition of catalysts like 4-Dimethylaminopyridine (DMAP) or auxiliaries like Hydroxybenzotriazole (HOBt) can accelerate the reaction and suppress side reactions.[8]

  • Conversion to Acyl Halides: A more traditional and highly effective method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[4][10] The resulting acyl chloride reacts rapidly with the amine, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[4]

Detailed Application Protocol: Synthesis of a Phenyl-Isoxazole Carboxamide Derivative

This protocol details a representative synthesis using the EDC/DMAP coupling method, a widely adopted procedure due to its mild conditions and broad applicability.[3][11] The example describes the coupling of 5-methyl-3-phenylisoxazole-4-carboxylic acid with a substituted aniline.

Materials and Equipment
  • Reagents: 5-methyl-3-phenylisoxazole-4-carboxylic acid, substituted aniline derivative, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM, anhydrous), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, argon or nitrogen gas inlet, separatory funnel, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates, standard laboratory glassware.

Experimental Workflow Visualization

workflow cluster_setup 1. Reaction Setup cluster_workup 2. Workup & Extraction cluster_purification 3. Purification & Analysis Start Dissolve isoxazole carboxylic acid in anhydrous DCM under inert gas Add_Reagents Add DMAP (catalyst) and EDC·HCl (coupling agent) Start->Add_Reagents Stir_1 Stir for 30 min (activates carboxylic acid) Add_Reagents->Stir_1 Add_Amine Add aniline derivative Stir_1->Add_Amine Stir_2 Stir at room temp for 24-48h (monitor by TLC) Add_Amine->Stir_2 Quench Dilute with DCM Stir_2->Quench Reaction Complete Wash_HCl Wash with 1M HCl (removes excess amine, DMAP) Quench->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ (removes unreacted acid) Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry organic layer (e.g., MgSO₄) Wash_Brine->Dry Filter_Concentrate Filter and concentrate (rotary evaporator) Dry->Filter_Concentrate Crude Crude Product Filter_Concentrate->Crude Column Purify by column chromatography (silica gel) Crude->Column Pure_Product Pure Isoxazole Carboxamide Column->Pure_Product Characterize Characterize: ¹H NMR, ¹³C NMR, HRMS, IR, M.P. Pure_Product->Characterize

Caption: Step-by-step experimental workflow for isoxazole carboxamide synthesis.
Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).

  • Activation: Add DMAP (0.2 eq.) followed by EDC·HCl (1.1-1.5 eq.) to the solution.[11] The use of a slight excess of EDC ensures complete activation of the carboxylic acid. Allow the mixture to stir at room temperature for 30 minutes. During this time, the carboxylic acid is converted to the highly reactive O-acylisourea intermediate.

  • Amine Addition: Add the desired aniline derivative (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 to 48 hours.[3] Monitor the progress of the reaction by TLC. The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃ solution (to remove any remaining carboxylic acid and acidic impurities), and finally with brine (to remove residual water).[12]

    • Causality: Each wash is critical for removing specific reagents and byproducts, simplifying the final purification step. The acidic wash protonates basic compounds (amine, DMAP), making them water-soluble. The basic wash deprotonates acidic compounds (carboxylic acid), moving them to the aqueous layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid or oil by column chromatography on silica gel.[11] A common eluent system is a gradient of ethyl acetate in n-hexane. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final isoxazole carboxamide.

Data Summary: Amide Coupling Conditions

The choice of coupling reagents, base, and solvent can be adapted based on the specific substrates. The following table summarizes common variations found in the literature.

Isoxazole Acid SubstrateAmine SubstrateCoupling ReagentsBaseSolventTypical YieldReference
5-methyl-3-phenylisoxazole-4-carboxylic acidSubstituted anilinesEDC·HCl, DMAP-DCM59-79%[11]
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acidSubstituted anilinesEDC, DMAP-DCMHigh[3]
Indole-3-isoxazole-5-carboxylic acidVarious aminesEDC, HOBtTEADCMGood[13]
3-substituted-isoxazole-4-carboxylic acidVarious aminesThionyl Chloride-DCMModerate[4]
Isoxazole-4-carboxylic acidSecondary aminesDCC-Chloroform47%[14]

Characterization of the Final Product

The identity and purity of the synthesized isoxazole carboxamide must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the phenyl and aniline rings, a singlet for the isoxazole methyl group (typically around 2.6 ppm), and a broad singlet for the amide N-H proton (often downfield, >9.0 ppm).[4][11]

    • ¹³C NMR: A key signal to identify is the amide carbonyl carbon, which typically appears in the range of 160-170 ppm.[4]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio ([M+H]⁺) of the synthesized compound.[3][11]

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching band for the amide group, typically appearing around 1650-1680 cm⁻¹.[11]

Troubleshooting and Key Insights

  • Low Cycloaddition Yield: The primary side reaction in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide intermediate to form a furoxan.[7] To minimize this, generate the nitrile oxide in situ slowly in the presence of the alkyne dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition.[15]

  • Failed Amide Coupling: If the amide coupling reaction fails to proceed, ensure all reagents and solvents are completely anhydrous, as water can hydrolyze the activated intermediate.[15] If using the acyl chloride method, ensure the complete removal of excess thionyl chloride before adding the amine to prevent side reactions.

  • Purification Difficulties: The urea byproduct from DCC coupling can sometimes be difficult to remove. If this is an issue, switching to the water-soluble EDC allows the urea byproduct to be easily washed away during the aqueous workup.[10]

References

Application Notes & Protocols: Investigating the Potential of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial investigation of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate as a potential therapeutic agent in oncology. While limited direct research exists for this specific molecule, the benzo[d]isoxazole scaffold is a well-documented "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2] This guide outlines a logical, evidence-based workflow to characterize the bioactivity of this compound, drawing upon established methodologies and the known mechanisms of related isoxazole compounds.[3]

The isoxazole moiety is a versatile pharmacophore, and its derivatives have been shown to exhibit a range of anticancer mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like topoisomerase, and disruption of tubulin polymerization.[3] Furthermore, the broader family of benzo[d]isoxazole derivatives has been identified as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are key epigenetic readers and promising targets in various cancers.[1][4]

This document will guide researchers through a series of robust in vitro assays to determine the cytotoxic and mechanistic properties of this compound, laying the groundwork for further preclinical development.

Hypothesized Mechanism of Action: BET Inhibition and Apoptosis Induction

Based on the activities of structurally related benzo[d]isoxazole compounds, a plausible mechanism of action for this compound is the inhibition of BET family proteins (e.g., BRD4). BET inhibitors are known to displace BRD4 from chromatin, leading to the downregulation of key oncogenes like c-Myc and subsequent induction of apoptosis.

Below is a diagram illustrating this hypothesized signaling pathway.

Hypothesized_MoA cluster_0 Cell Nucleus cluster_1 Cytoplasm Compound This compound BET BET Protein (e.g., BRD4) Compound->BET Inhibition Histone Acetylated Histones Oncogenes Oncogenes (e.g., c-Myc) BET->Oncogenes Promotes Transcription Transcription Transcription Downregulation Oncogenes->Transcription Caspase Caspase Activation Transcription->Caspase Leads to Apoptosis Apoptosis Induction Caspase->Apoptosis

Caption: Hypothesized mechanism of this compound.

Experimental Workflow for Anticancer Evaluation

A systematic approach is critical to robustly evaluate a novel compound. The following workflow is recommended, progressing from broad cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow cluster_mechanistic Mechanistic Assays Start Start: Compound Acquisition (this compound) Step1 Step 1: In Vitro Cytotoxicity Screening (MTT/MTS Assay) Start->Step1 Step2 Step 2: Determine IC50 Values Step1->Step2 Step3 Step 3: Mechanistic Assays Step2->Step3 Apoptosis Apoptosis Assay (Annexin V/PI) Step3->Apoptosis WesternBlot Western Blot (BET/Apoptosis Markers) Step3->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Step3->CellCycle Step4 Step 4: Data Analysis & Interpretation End End: Further Preclinical Development (e.g., In Vivo Studies) Step4->End Apoptosis->Step4 WesternBlot->Step4 CellCycle->Step4

Caption: Recommended experimental workflow for compound evaluation.

Detailed Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • This compound (CAS: 1123169-23-2)[5][6]

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate)[7]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete growth medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Data Presentation:

Cell LineCompoundIC50 (µM)
MCF-7This compoundTBD
A549This compoundTBD
PC-3This compoundTBD
Doxorubicin(Positive Control)Known
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3: Western Blot Analysis for Key Signaling Proteins

This protocol is to detect changes in the expression levels of proteins involved in the hypothesized signaling pathway.

Materials:

  • Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-Cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • Secondary antibodies (HRP-conjugated)

  • Protein lysis buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the compound as described above. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust starting point for characterizing the anticancer potential of this compound. The benzo[d]isoxazole scaffold holds significant promise in the development of novel cancer therapeutics.[1] Should this compound demonstrate potent in vitro activity, subsequent investigations could include more advanced mechanistic studies, such as bromodomain binding assays, and eventually progress to in vivo efficacy studies in relevant animal models.

References

Application Notes & Protocols: Isoxazole Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Isoxazole Derivatives in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and healing process, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in drug discovery is to develop agents that can safely and effectively modulate the inflammatory cascade.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, present in drugs like the selective COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][2] Isoxazole derivatives have demonstrated a wide range of biological activities, with a significant focus on their anti-inflammatory potential.[1][3][4] Their efficacy often stems from the inhibition of key pro-inflammatory enzymes and pathways.[5]

This guide provides a detailed overview of the mechanisms, synthesis, and evaluation of isoxazole derivatives as anti-inflammatory agents. It offers field-proven protocols for researchers to synthesize and screen these compounds, bridging the gap from chemical synthesis to biological validation.

Core Mechanisms of Action

The anti-inflammatory effects of isoxazole derivatives are primarily attributed to their ability to interfere with critical pro-inflammatory signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A predominant mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.

  • COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa.

  • COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.

Many isoxazole derivatives have been designed as selective COX-2 inhibitors .[6] This selectivity is a crucial therapeutic goal, as inhibiting COX-1 can lead to gastrointestinal side effects.[7] The structural design of these derivatives often includes a diaryl heterocycle arrangement that fits into the larger, more flexible active site of the COX-2 enzyme.[6]

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[8][9] It controls the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[10][11] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[12] Upon stimulation by inflammatory signals (like lipopolysaccharide - LPS), a kinase complex (IKK) phosphorylates IκBα, targeting it for degradation.[9][12] This frees NF-κB to translocate to the nucleus and initiate gene transcription.[9][12] Some isoxazole derivatives exert their anti-inflammatory effects by preventing the degradation of IκBα, thereby blocking NF-κB activation.[13]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_drug Mechanism cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB IkB_p P-IκBα (Degraded) NFkB_IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Isoxazole Isoxazole Derivative Isoxazole->IKK Inhibits DNA DNA (Response Elements) NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Fig 1. Inhibition of the NF-κB signaling pathway by an isoxazole derivative.

Experimental Guide: From Synthesis to In Vivo Validation

This section provides a logical workflow and detailed protocols for the synthesis and evaluation of a novel isoxazole derivative.

Experimental_Workflow cluster_synthesis Phase 1: Chemical Synthesis & Characterization cluster_invitro Phase 2: In Vitro Biological Evaluation cluster_invivo Phase 3: In Vivo Proof-of-Concept Chalcone Step 1: Chalcone Synthesis (Claisen-Schmidt) Cyclization Step 2: Isoxazole Cyclization Chalcone->Cyclization Purify Step 3: Purification & Characterization (TLC, NMR, Mass Spec) Cyclization->Purify CellCulture Step 4: Cell Culture (e.g., RAW 264.7 Macrophages) Purify->CellCulture Test Compound Toxicity Step 5: Cytotoxicity Assay (MTT) CellCulture->Toxicity NO_Assay Step 6: Nitric Oxide Inhibition Assay (Griess Assay) Toxicity->NO_Assay Cytokine_Assay Step 7: Cytokine Measurement (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay WB_Assay Step 8: Protein Expression Analysis (Western Blot for COX-2, iNOS) Cytokine_Assay->WB_Assay AnimalModel Step 9: Animal Model Selection (Carrageenan-Induced Paw Edema) WB_Assay->AnimalModel Promising Candidate Dosing Step 10: Dosing & Observation AnimalModel->Dosing Measurement Step 11: Edema Measurement Dosing->Measurement Data Step 12: Data Analysis & Conclusion Measurement->Data

Fig 2. Overall experimental workflow for evaluating isoxazole derivatives.
Protocol: Synthesis of a 3,5-Diarylisoxazole Derivative

This protocol describes a common method for synthesizing isoxazoles, which involves the cyclization of an intermediate chalcone.[7][14]

Rationale: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone (chalcone) backbone. Subsequent reaction with hydroxylamine hydrochloride provides the N-O fragment needed for the isoxazole ring closure.

Step A: Synthesis of Chalcone Intermediate

  • Materials: Substituted acetophenone (10 mmol), substituted benzaldehyde (10 mmol), ethanol, aqueous sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve the acetophenone and benzaldehyde in ethanol (25 mL) in a round-bottom flask.

    • Stir the mixture at room temperature.

    • Slowly add aqueous NaOH solution (e.g., 40%) dropwise.

    • Continue stirring for 12-24 hours. The formation of a precipitate (the chalcone) indicates reaction progress.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the solid precipitate, wash with water, and dry. Recrystallize from ethanol to purify.

Step B: Cyclization to form Isoxazole

  • Materials: Purified chalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol), sodium acetate (7.5 mmol), ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone in ethanol (30 mL).

    • Add hydroxylamine hydrochloride and sodium acetate.

    • Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting solid (the isoxazole derivative), wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final compound using IR, ¹H-NMR, and Mass Spectrometry.[7][14]

Protocol: In Vitro Anti-Inflammatory Evaluation

Cell Line: RAW 264.7 murine macrophages are a standard and robust model for studying inflammation in vitro.[15]

Step A: Cytotoxicity Assay (MTT Assay) Rationale: It is crucial to ensure that any observed anti-inflammatory effect is not simply due to the compound killing the cells. This assay determines the concentration range at which the compound is non-toxic.

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the isoxazole derivative (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • Add MTT reagent and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO or a suitable solvent.

  • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.

Step B: Nitric Oxide (NO) Inhibition Assay (Griess Assay) Rationale: During inflammation, macrophages produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). Measuring the inhibition of NO production is a key indicator of anti-inflammatory activity.[16]

  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with non-toxic concentrations of the isoxazole derivative for 1 hour. Use a known anti-inflammatory agent like Dexamethasone as a positive control.

  • Induce inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL). Include a non-stimulated control group.

  • Incubate for 24 hours.

  • Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent.

  • Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Step C: Cytokine Measurement (ELISA) Rationale: Pro-inflammatory cytokines like TNF-α and IL-6 are central to the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) allows for their precise quantification.[17]

  • Use the cell supernatants collected from the NO assay (Step B).

  • Follow the manufacturer's protocol for a commercial TNF-α or IL-6 ELISA kit.

  • Briefly, coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate.

  • Measure the absorbance and determine the cytokine concentrations based on a standard curve.

Step D: Protein Expression Analysis (Western Blot) Rationale: This technique visualizes changes in the protein levels of key inflammatory mediators like COX-2 and iNOS, confirming that the compound's effect is at the level of protein expression, likely due to NF-κB inhibition.

  • Treat cells as in the NO assay (Step B), but in larger 6-well plates.

  • After 24 hours, lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity.

Assay Purpose Typical Readout Positive Control
MTT Assess Cytotoxicity% Cell ViabilityN/A
Griess Measure NO ProductionNitrite Concentration (µM)Dexamethasone
ELISA Quantify CytokinesTNF-α, IL-6 (pg/mL)Dexamethasone
Western Blot Detect Protein LevelsRelative Band IntensityDexamethasone
Protocol: In Vivo Anti-Inflammatory Evaluation

Model: The carrageenan-induced paw edema model in rodents is a classic and highly reproducible acute inflammation model used for screening anti-inflammatory drugs.[4][18][19][20][21]

Rationale: This model mimics the vascular changes and edema associated with acute inflammation. Carrageenan injection induces the release of inflammatory mediators in a biphasic manner, allowing for the evaluation of drug effects on different phases of inflammation.[4]

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC solution)

    • Group 2: Standard Drug (e.g., Diclofenac Sodium or Indomethacin, 10 mg/kg)

    • Group 3-5: Isoxazole Derivative (e.g., 10, 20, 50 mg/kg)

  • Procedure:

    • Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the volume at that time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Conclusion and Future Directions

The isoxazole scaffold remains a highly valuable starting point for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo validation of new derivatives. By systematically evaluating cytotoxicity, inhibition of key inflammatory mediators (NO, cytokines), and effects on regulatory pathways (NF-κB, COX-2), researchers can identify promising lead compounds. Successful candidates from the acute in vivo model can then be advanced to more complex chronic inflammation models (e.g., collagen-induced arthritis) for further preclinical development.

References

"experimental procedure for nucleophilic substitution on brominated isoxazoles"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Nucleophilic Substitution of Brominated Isoxazoles: Protocols and Mechanistic Insights

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern therapeutic design, present in numerous FDA-approved drugs.[1] The ability to precisely functionalize this privileged heterocycle is paramount for tuning biological activity, optimizing pharmacokinetic properties, and generating novel intellectual property. Nucleophilic substitution on brominated isoxazoles represents a powerful and versatile strategy for introducing a diverse array of chemical moieties.

This technical guide provides a detailed exploration of the experimental procedures for these transformations. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, the rationale behind procedural choices, and the practical considerations necessary for successful and reproducible synthesis.

The Chemistry of Nucleophilic Substitution on Isoxazoles

Unlike electron-rich aromatic systems like benzene that favor electrophilic substitution, the isoxazole ring is an electron-deficient heterocycle. This inherent electronic property makes it susceptible to attack by nucleophiles, proceeding through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3][4] The reaction is particularly efficient when a good leaving group, such as bromine, is present on the ring.

The generally accepted SNAr mechanism involves two key steps:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The electron-withdrawing nature of the isoxazole ring itself helps to stabilize this negatively charged intermediate.

  • Elimination of the Leaving Group: The aromaticity of the isoxazole ring is restored by the expulsion of the bromide ion.

The facility of this reaction is influenced by the position of the bromine atom and the presence of other substituents on the isoxazole ring.

Caption: General mechanism for SNAr on a brominated isoxazole.

General Experimental Workflow

A successful substitution reaction, from setup to final product, follows a systematic workflow. Each stage requires careful attention to detail to ensure high yield and purity.

experimental_workflow A 1. Reaction Setup B 2. Reagent Addition A->B Inert atmosphere Anhydrous solvent C 3. Reaction Monitoring (TLC, LC-MS) B->C Heating & Stirring D 4. Aqueous Work-up C->D Reaction complete E 5. Extraction & Drying D->E Phase separation F 6. Purification (Column Chromatography) E->F Crude product G 7. Product Characterization (NMR, MS) F->G Pure product

Caption: Standard experimental workflow for nucleophilic substitution.

Core Protocols and Methodologies

The choice of nucleophile dictates the specific reaction conditions required. Below are detailed protocols for common classes of nucleophiles: oxygen, nitrogen, and sulfur. These protocols serve as a robust starting point, though minor optimization may be necessary for specific substrates.

O-Alkylation/O-Arylation: Substitution with Alcohols and Phenols

This protocol is effective for creating isoxazolyl ethers, a common motif in medicinal chemistry.

Materials:

  • Brominated isoxazole (1.0 equiv)

  • Alcohol or Phenol (1.2 - 1.5 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and inert atmosphere (N₂ or Ar)

Step-by-Step Protocol:

  • Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the brominated isoxazole (1.0 equiv) and the base (2.0 equiv).

  • Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF) via syringe, followed by the alcohol or phenol nucleophile (1.2-1.5 equiv).

  • Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

    • Scientist's Note: The base is crucial for deprotonating the hydroxyl group of the alcohol or phenol, significantly increasing its nucleophilicity. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure ether.

N-Amination/N-Arylation: Substitution with Amines

This method allows for the introduction of primary or secondary amines, essential for modulating solubility and forming key hydrogen bond interactions in drug candidates.

Materials:

  • Brominated isoxazole (1.0 equiv)

  • Amine (primary or secondary) (1.5 - 2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dioxane

  • Sealed tube or microwave vial

Step-by-Step Protocol:

  • Setup: In a sealed tube or microwave vial, combine the brominated isoxazole (1.0 equiv), the amine nucleophile (1.5-2.0 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMSO).

    • Scientist's Note: For less reactive amines or aryl amines, palladium-catalyzed methods like the Buchwald-Hartwig amination may be required.[5] However, for many aliphatic amines, thermal conditions are sufficient. A sealed tube or microwave irradiation is used to safely reach temperatures above the solvent's boiling point, accelerating the reaction.

  • Reaction: Seal the vessel and heat the mixture to a high temperature (typically 100-150 °C) with stirring. If using a microwave reactor, follow the manufacturer's safety protocols.

  • Monitoring: After the specified time, cool the vessel to room temperature and check for completion using TLC or LC-MS.

  • Work-up & Purification: Follow steps 6-9 from the O-Alkylation protocol, using appropriate solvents for extraction and chromatography.

S-Thiolation: Substitution with Thiols

The introduction of sulfur-containing groups can enhance binding affinity and alter metabolic profiles.

Materials:

  • Brominated isoxazole (1.0 equiv)

  • Thiol (1.2 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:

  • Setup: To a round-bottom flask, add the brominated isoxazole (1.0 equiv), thiol (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

    • Scientist's Note: Thiols are generally very potent nucleophiles, and their corresponding thiolates (formed in situ with the base) are even more so.[6] These reactions often proceed smoothly at lower temperatures compared to their oxygen and nitrogen counterparts, which can help to minimize side reactions.

  • Monitoring: Monitor the reaction closely by TLC, as these reactions are often rapid.

  • Work-up & Purification: Follow steps 6-9 from the O-Alkylation protocol.

Reaction Data and Conditions

The following table summarizes representative conditions for the nucleophilic substitution of a generic bromoisoxazole. Yields are highly substrate-dependent.

Nucleophile TypeExample NucleophileBaseSolventTypical Temp. (°C)Typical Time (h)
Oxygen PhenolCs₂CO₃DMF80-1004-12
Benzyl alcoholK₂CO₃MeCN80 (reflux)6-18
Nitrogen MorpholineK₂CO₃DMSO120-1408-24
AnilineNaOtBu¹Toluene¹100-12012-24
Sulfur ThiophenolK₂CO₃DMF25-501-4

¹Indicates conditions often used in a metal-catalyzed (e.g., Palladium) cross-coupling reaction for less reactive nucleophiles.

Analytical Monitoring Techniques

Effective reaction monitoring is critical to maximize yield and minimize impurity formation.

  • Thin Layer Chromatography (TLC): The primary tool for routine monitoring. A sample of the reaction mixture is spotted on a silica plate and eluted with an appropriate solvent system (e.g., Hexane/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new product spot indicate progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It confirms the consumption of starting material and the formation of a product with the correct mass-to-charge ratio (m/z), validating the desired transformation is occurring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for final product characterization, in-situ or periodic NMR monitoring can provide detailed kinetic data and identify the formation of intermediates or side products in real-time.[7][8][9]

Safety and Handling Precautions

  • Brominated Compounds: Many brominated organic molecules are irritants and lachrymators. Always handle them in a well-ventilated chemical fume hood.[10][11]

  • Solvents: Anhydrous solvents like DMF, DMSO, and dioxane have specific hazards. Consult the Safety Data Sheet (SDS) for each before use. DMF and DMSO can facilitate skin absorption of other chemicals.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and water-reactive. Weaker bases like potassium carbonate are irritants.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[10][11]

  • Pressurized Reactions: When using sealed tubes or microwave vials, always use a blast shield and ensure the vessel is not filled more than one-third of its volume to accommodate potential pressure buildup.

References

Topic: A Scalable and Robust Protocol for the Synthesis of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl 6-bromobenzo[d]isoxazole-3-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The benzo[d]isoxazole scaffold is present in numerous compounds with diverse biological activities, making reliable access to functionalized intermediates paramount.[1][2] This application note provides a comprehensive, two-step protocol for the gram-scale synthesis of this valuable intermediate. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, addresses critical safety considerations for scale-up, and offers practical insights into process optimization. The described methodology is designed to be robust, reproducible, and transferable to a process chemistry environment, ensuring both high yield and purity.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis is logically divided into two primary stages: the construction of the core heterocyclic system followed by a standard esterification. This approach isolates the complexities of the ring-forming reaction from the final functional group modification, facilitating process control and troubleshooting.

  • Part A: Cyclization to form 6-bromobenzo[d]isoxazole-3-carboxylic acid. This is the key bond-forming sequence that constructs the desired bicyclic heteroaromatic ring system. Our strategy begins with a commercially available substituted salicylaldehyde derivative, which undergoes oximation and subsequent intramolecular cyclization. This classic approach is reliable and utilizes readily available starting materials.

  • Part B: Fischer Esterification to yield this compound. The carboxylic acid intermediate is converted to the target methyl ester. We employ a well-established acid-catalyzed esterification method, optimized for high conversion and straightforward product isolation.[3]

Logical Workflow for Synthesis

G cluster_0 Part A: Heterocycle Formation cluster_1 Part B: Esterification A 5-Bromo-2-hydroxybenzaldehyde C Oxime Formation A->C B Hydroxylamine Hydrochloride B->C D Intramolecular Cyclization (Dehydrohalogenation) C->D E 6-bromobenzo[d]isoxazole-3-carboxylic acid (Intermediate) D->E H Fischer Esterification E->H Purified Intermediate F Methanol (Reagent & Solvent) F->H G Sulfuric Acid (Catalyst) G->H I This compound (Final Product) H->I J Final Purification (Recrystallization) I->J

Caption: Overall synthetic workflow from starting materials to the final product.

Process Hazards and Safety Assessment

Scaling up chemical reactions introduces risks that may not be apparent at the bench scale. A thorough safety assessment is non-negotiable.

  • Hazardous Reagents:

    • Hydroxylamine Hydrochloride: Can be corrosive and toxic. Handle with appropriate PPE.

    • Sodium Hypochlorite (Bleach): A strong oxidizing agent. Do not mix with acids (releases toxic chlorine gas) or ammonia.

    • Thionyl Chloride (Alternative for Esterification): Highly corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood with stringent moisture control.

    • Sulfuric Acid: Extremely corrosive. Causes severe burns. Add slowly to methanol as the dilution is highly exothermic.

  • General Precautions:

    • All operations should be conducted in a well-ventilated chemical fume hood.[4]

    • Personnel must wear standard PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

    • Static electricity can be a hazard with flammable organic solvents. Ensure all equipment is properly grounded, especially during large-scale transfers.[4]

    • The target molecule, this compound, is classified as a warning-level hazard, with risks including being harmful if swallowed or inhaled, and causing skin and eye irritation (H302, H315, H319, H332, H335).[5]

Detailed Experimental Protocols

Part A: Synthesis of 6-bromobenzo[d]isoxazole-3-carboxylic acid (1)

This protocol is based on the well-established method of forming a benzisoxazole ring via cyclization of an oxime derived from a salicylaldehyde.

Reaction Mechanism Overview

G cluster_mech Reaction Pathway start Step 1: Oximation aldehyde Salicylaldehyde Derivative start->aldehyde mid Step 2: Oxidative Cyclization product Benzisoxazole Ring mid->product end Final Product oxime Aldoxime Intermediate aldehyde->oxime + NH2OH chloro_oxime N-Chloro Oxime Intermediate oxime->chloro_oxime + NaOCl (Oxidative Halogenation) chloro_oxime->product - HCl (Intramolecular Cyclization)

Caption: Key mechanistic steps in the formation of the benzisoxazole ring.

Materials and Equipment:

  • 5-Bromo-2-hydroxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite solution (NaOCl, ~10-15% aqueous)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Ice bath

Step-by-Step Procedure:

  • Oxime Formation:

    • To a three-neck flask charged with 5-Bromo-2-hydroxybenzaldehyde (1.0 eq), add water and ethanol (1:1 mixture) to form a slurry.

    • In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water. Cool the solution to 10-15 °C.

    • Slowly add the hydroxylamine solution to the aldehyde slurry over 30 minutes, maintaining the internal temperature below 25 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cyclization:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add sodium hypochlorite solution (1.2 eq) via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Causality: This is an exothermic oxidative cyclization. Slow addition is critical to prevent runaway reactions and side-product formation.

    • After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation:

    • Cool the mixture to 10 °C and carefully acidify to pH 2-3 with concentrated HCl. A precipitate will form.

    • Filter the solid product, wash thoroughly with cold water, and pull dry on the filter for 1-2 hours.

    • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-bromobenzo[d]isoxazole-3-carboxylic acid (1).[6][7]

Part B: Synthesis of this compound (2)

This procedure utilizes a classic Fischer esterification, which is cost-effective and highly efficient for scale-up.

Materials and Equipment:

  • 6-bromobenzo[d]isoxazole-3-carboxylic acid (1)

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup:

    • Charge a flask with the carboxylic acid (1) (1.0 eq) and anhydrous methanol. The methanol acts as both the solvent and the reagent. A typical concentration is 5-10 mL of methanol per gram of acid.

    • Stir the suspension and cool to 0-5 °C in an ice bath.

  • Catalyst Addition:

    • Very slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension. Causality: The dilution of sulfuric acid in methanol is highly exothermic. Adding it slowly to a cooled solution prevents dangerous temperature spikes.

  • Reaction:

    • Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is no longer detectable.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of ice water. The product will precipitate as a white or off-white solid.

    • Filter the solid and wash with cold water until the filtrate is neutral (pH ~7).

    • To remove any remaining acidic impurities, wash the crude solid with a cold, saturated sodium bicarbonate solution, followed by another wash with cold water.

  • Purification:

    • Dry the crude product under vacuum.

    • For high purity, recrystallize the solid from methanol or ethyl acetate/hexane to yield the final product, this compound (2).[5]

Data Summary and Quality Control

Analytical checks at each stage are crucial for a self-validating protocol.

CompoundRoleStarting Mass / MolesMW ( g/mol )Eq.Theoretical YieldActual YieldPurity (HPLC)
5-Bromo-2-hydroxybenzaldehydeStarting Material(Specify)201.021.0-->98%
Compound 1 Intermediate-242.03[7]-(Calculate)(Specify)>97%
Compound 2 Final Product-256.06[5]-(Calculate)(Specify)>99%

Quality Control Checks:

  • Thin Layer Chromatography (TLC): A rapid method to monitor reaction progress. Use an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes) and visualize under UV light.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and reaction completion.

  • Nuclear Magnetic Resonance (NMR): To confirm the structure of the intermediate and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis and enhance your product yield. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that, while based on established organic chemistry principles, presents several challenges that can significantly impact the final yield and purity. This guide will dissect a common and effective synthetic route, highlighting critical parameters and potential pitfalls at each stage. We will explore the causality behind experimental choices to empower you with the knowledge to not only follow a protocol but to troubleshoot and optimize it effectively.

A plausible and efficient synthetic route commences with the commercially available 2'-Hydroxy-5'-bromoacetophenone and proceeds through three key transformations:

  • Claisen Condensation: Formation of a β-keto ester intermediate by reacting 2'-Hydroxy-5'-bromoacetophenone with diethyl oxalate.

  • Cyclization/Condensation: Construction of the benzo[d]isoxazole ring system through reaction with hydroxylamine.

  • Esterification: Conversion of the resulting carboxylic acid to the final methyl ester product.

This guide is structured to provide a comprehensive understanding of each step, followed by a detailed troubleshooting section in a Q&A format to address specific issues you may encounter.

Visualizing the Workflow: A General Overview

Synthesis_Workflow A 2'-Hydroxy-5'-bromoacetophenone B Claisen Condensation (Diethyl Oxalate, NaOEt) A->B Step 1 C Ethyl 4-(2-hydroxy-5-bromophenyl)-2,4-dioxobutanoate B->C D Cyclization (Hydroxylamine HCl) C->D Step 2 E 6-Bromobenzo[d]isoxazole-3-carboxylic Acid D->E F Esterification (Methanol, Acid Catalyst) E->F Step 3 G This compound F->G

Caption: A high-level overview of the three-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are provided as a baseline for your experiments. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of Ethyl 4-(2-hydroxy-5-bromophenyl)-2,4-dioxobutanoate (β-Keto Ester Intermediate)

This step involves a mixed Claisen condensation, a powerful carbon-carbon bond-forming reaction.[1][2][3] Diethyl oxalate is an excellent electrophile in this context as it lacks α-hydrogens and cannot undergo self-condensation.[3]

Materials:

  • 2'-Hydroxy-5'-bromoacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Anhydrous Toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 eq) to anhydrous toluene.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2'-Hydroxy-5'-bromoacetophenone (1.0 eq) in anhydrous toluene and add it dropwise to the sodium ethoxide suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Add diethyl oxalate (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Synthesis of 6-Bromobenzo[d]isoxazole-3-carboxylic Acid

This is a cyclization reaction where the β-keto ester reacts with hydroxylamine to form the isoxazole ring.[4]

Materials:

  • Crude Ethyl 4-(2-hydroxy-5-bromophenyl)-2,4-dioxobutanoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve the crude β-keto ester in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.5 eq) in water to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and add a solution of sodium hydroxide to hydrolyze the ester.

  • Continue stirring at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 6-Bromobenzo[d]isoxazole-3-carboxylic acid.

Step 3: Synthesis of this compound

The final step is a standard Fischer esterification.[5]

Materials:

  • Crude 6-Bromobenzo[d]isoxazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend the crude carboxylic acid in anhydrous methanol in a round-bottom flask.

  • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product.

Troubleshooting Guide: A Question and Answer Approach

This section addresses specific issues that may arise during the synthesis.

Step 1: Claisen Condensation

Q1: My Claisen condensation is not proceeding to completion, and I observe a significant amount of unreacted 2'-Hydroxy-5'-bromoacetophenone. What could be the issue?

A1: This is a common problem in Claisen condensations and can stem from several factors:

  • Insufficient Base or Incomplete Enolate Formation: The first step is the deprotonation of the acetophenone to form an enolate. If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the enolate. Ensure you are using a strong base like sodium ethoxide and that it is fresh and anhydrous. The reaction is often driven to completion by the final deprotonation of the β-keto ester product, which is more acidic than the starting materials.[6]

  • Moisture in the Reaction: Claisen condensations are highly sensitive to moisture, which will quench the enolate and consume the base. Ensure all your glassware is flame-dried, and your solvents are anhydrous.

  • Steric Hindrance: While diethyl oxalate is a good electrophile, steric hindrance around the acetophenone can slow down the reaction. Consider increasing the reaction temperature or time.

  • Order of Addition: It is often beneficial to pre-form the enolate by adding the acetophenone to the base before introducing the diethyl oxalate. This can minimize side reactions of the base with the oxalate.

Q2: I am observing a complex mixture of products and a low yield of the desired β-keto ester. What are the likely side reactions?

A2: A complex product mixture can arise from:

  • Self-Condensation of the Acetophenone: Although less likely with a highly reactive electrophile like diethyl oxalate, some self-condensation of the acetophenone can occur if the enolate concentration is high before the oxalate is added. Slow addition of the acetophenone to the base can help.

  • Reaction of the Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is acidic and will be deprotonated by the strong base. While this phenoxide is a weaker nucleophile than the enolate, it can potentially react with the diethyl oxalate, leading to byproducts. Using a slight excess of base can help ensure complete enolate formation.

  • Decomposition: At high temperatures and in the presence of a strong base, the starting materials or product may decompose. Careful monitoring of the reaction temperature is crucial.

Claisen_Troubleshooting cluster_0 Problem: Incomplete Reaction cluster_1 Solution A Insufficient Base D Use Fresh, Anhydrous Base (1.2 eq) A->D B Moisture Contamination E Flame-dry Glassware Use Anhydrous Solvents B->E C Steric Hindrance F Increase Reaction Time/Temp C->F

Caption: Troubleshooting logic for an incomplete Claisen condensation reaction.

Step 2: Cyclization

Q3: The yield of my cyclization to the benzo[d]isoxazole-3-carboxylic acid is low, and I have isolated a significant amount of a byproduct. What is this likely to be?

A3: A common and significant side reaction in the synthesis of benzisoxazoles from o-hydroxyaryl oximes is the Beckmann rearrangement.[7] This rearrangement leads to the formation of an isomeric benzo[d]oxazole. This side reaction is often promoted by protic acids or the presence of moisture, which can activate the oxime hydroxyl group, making it a good leaving group and initiating the rearrangement.

To minimize the Beckmann rearrangement:

  • Control the pH: The cyclization to the isoxazole is favored under specific pH conditions. If the reaction medium becomes too acidic, the Beckmann rearrangement can be favored. Careful control of the pH during the reaction and workup is essential.

  • Anhydrous Conditions: While the protocol uses an aqueous solution of hydroxylamine hydrochloride, minimizing excess water and ensuring the subsequent steps are as dry as possible can help. The desired N-O bond formation for benzisoxazole synthesis is favored under anhydrous conditions.[8]

Q4: The hydrolysis of the ethyl ester to the carboxylic acid is slow or incomplete. How can I improve this step?

A4: Incomplete hydrolysis can be due to:

  • Insufficient Base: Ensure you are using a sufficient excess of sodium hydroxide to drive the reaction to completion.

  • Reaction Time and Temperature: Saponification can sometimes be slow at room temperature. Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of hydrolysis.

  • Steric Hindrance: The ester may be sterically hindered. Increasing the reaction time or using a stronger base might be necessary.

Step 3: Esterification

Q5: My esterification reaction is not going to completion. What can I do to improve the yield?

A5: Fischer esterification is an equilibrium process. To drive the reaction towards the product, you can:

  • Use a Large Excess of Methanol: Methanol serves as both the solvent and a reactant. Using a large excess shifts the equilibrium to the right.

  • Remove Water: Water is a byproduct of the reaction. While not always practical on a small scale, removing water as it is formed (e.g., with a Dean-Stark apparatus for higher boiling alcohols) can significantly improve the yield. For methanol, using a large excess is the more common approach.

  • Increase the Amount of Acid Catalyst: Ensure you have a sufficient amount of a strong acid catalyst like sulfuric acid.

  • Alternative Esterification Methods: If Fischer esterification proves inefficient, consider alternative methods. For example, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol, is a high-yielding, non-equilibrium process. Another mild option is the use of imidazole carbamates.

Q6: I am having difficulty purifying the final product. What are some common impurities?

A6: Common impurities can include:

  • Unreacted Carboxylic Acid: If the esterification is incomplete, you will have starting material in your crude product. This can often be removed by washing the organic layer with a mild base like a saturated sodium bicarbonate solution.

  • Side Products from Previous Steps: Any impurities carried over from the Claisen condensation or cyclization steps will complicate the final purification. It is often beneficial to purify the intermediates.

  • Byproducts from Esterification: Strong acid and heat can sometimes cause decomposition or side reactions. If you observe significant charring or the formation of multiple spots on your TLC, consider using a milder esterification method.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting 2'-Hydroxy-5'-bromoacetophenone?

A1: The purity of your starting material is paramount. Impurities can interfere with the reactions, lead to the formation of side products, and complicate purification, all of which will lower your overall yield. It is highly recommended to use a high-purity starting material or to purify it before use if its purity is questionable.

Q2: What is the best way to monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. Choose a solvent system that gives good separation between your starting material, intermediate, and product (e.g., a mixture of hexane and ethyl acetate). Visualizing the spots under a UV lamp will allow you to determine when the starting material has been consumed.

Q3: Can I scale up this synthesis? What are the key considerations?

A3: Scaling up this synthesis requires careful consideration of several factors:

  • Heat Transfer: Exothermic reactions, such as the initial enolate formation, can become difficult to control on a larger scale. Ensure you have adequate cooling and a means of controlling the rate of addition of reagents.

  • Mixing: Efficient mixing is crucial, especially in heterogeneous mixtures like the sodium ethoxide suspension. Use an appropriate mechanical stirrer for larger volumes.

  • Workup: Extractions and filtrations can become more time-consuming and may lead to a greater percentage of product loss on a larger scale. Optimize your workup procedure to be as efficient as possible.

Q4: Are there alternative methods for synthesizing the benzo[d]isoxazole ring system?

A4: Yes, there are several other methods. A notable alternative is the [3+2] cycloaddition of an in-situ generated aryne with a nitrile oxide.[9] This method can be very efficient for producing a variety of substituted benzisoxazoles under mild conditions. However, the synthesis of the aryne and nitrile oxide precursors can be complex.

Data Summary Table

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
2'-Hydroxy-5'-bromoacetophenoneC₈H₇BrO₂215.04Solid1450-75-5
Ethyl 4-(2-hydroxy-5-bromophenyl)-2,4-dioxobutanoateC₁₂H₁₁BrO₅315.12Oil/Solid-
6-Bromobenzo[d]isoxazole-3-carboxylic acidC₈H₄BrNO₃242.03Solid1123169-17-4
This compoundC₉H₆BrNO₃256.05Solid1123169-23-2

Conclusion

Improving the yield in the synthesis of this compound requires a systematic and informed approach. By understanding the mechanism of each reaction step and being aware of potential side reactions and pitfalls, you can make informed decisions to optimize your experimental conditions. This guide provides a foundation for troubleshooting and enhancing your synthetic success. Remember that careful execution, diligent monitoring, and a willingness to optimize are the keys to achieving high yields in multi-step organic synthesis.

References

Technical Support Center: Methyl 6-bromobenzo[d]isoxazole-3-carboxylate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity. We will move beyond simple procedural lists to explain the rationale behind our recommendations, ensuring you can adapt and troubleshoot effectively during your own experiments.

I. Understanding the Molecule: Physicochemical Properties and Stability

Before diving into purification, a foundational understanding of this compound is crucial. Its structure, featuring an aromatic benzene ring fused to an isoxazole, with a bromo-substituent and a methyl ester, dictates its behavior.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₉H₆BrNO₃Relatively small, non-volatile molecule.
Molecular Weight 256.05 g/mol Suitable for standard purification techniques.
Physical Form SolidAmenable to recrystallization.
Polarity Moderately polarInfluences choice of solvents for chromatography and recrystallization.
Solubility Generally soluble in polar organic solvents (e.g., ethyl acetate, dichloromethane), sparingly soluble in non-polar solvents (e.g., hexanes), and likely insoluble in water.Key for selecting appropriate solvent systems.
Stability The isoxazole ring is generally stable but can be susceptible to ring-opening under strong basic conditions (pH > 10) and elevated temperatures.[1][2]Avoid harsh basic conditions during workup and purification.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.

Scenario 1: Low Yield After Column Chromatography

  • Question: "I've purified my crude product by column chromatography, but my final yield of this compound is significantly lower than expected. What could be the issue?"

  • Answer: Low yield after column chromatography can stem from several factors. Let's break down the potential causes and solutions.

    • Inappropriate Solvent System: If your eluent is too polar, your compound may have eluted too quickly along with other impurities, leading to mixed fractions that are subsequently discarded. Conversely, if the eluent is not polar enough, your compound may not have eluted from the column at all, or is "streaking" over many fractions, making it difficult to collect in a concentrated form.

      • Solution: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[3][4] Aim for an Rf value of 0.25-0.35 for your desired compound. A good starting point for a moderately polar compound like this is a mixture of hexanes and ethyl acetate.[5]

    • Compound Insolubility During Loading: If your crude material is not fully dissolved in the loading solvent, it will not adsorb uniformly onto the stationary phase, leading to poor separation and potential loss of material.

      • Solution: Ensure your crude product is fully dissolved in a minimal amount of a suitable solvent before loading onto the column. Dichloromethane is often a good choice for loading moderately polar compounds.[6]

    • Decomposition on Silica Gel: While the isoxazole ring is generally stable, silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds, especially with prolonged exposure.

      • Solution: To mitigate this, you can "deactivate" the silica gel by adding a small amount of a neutral or basic modifier like triethylamine (1-2%) to your eluent. However, be mindful that this will alter the polarity of your solvent system. Alternatively, run the column as quickly as possible without sacrificing separation.

Scenario 2: Persistent Impurities in the Final Product

  • Question: "I've performed a purification, but my NMR/LC-MS analysis still shows the presence of impurities. How can I identify and remove them?"

  • Answer: The nature of the impurity will dictate the best removal strategy. Based on common synthetic routes to benzo[d]isoxazoles, here are some likely impurities and how to address them:

    • Unreacted Starting Materials: If the synthesis involves the cyclization of a substituted benzene derivative, you may have unreacted starting material in your crude product.

      • Identification: Compare the NMR or LC-MS of your purified product with that of the starting materials.

      • Removal:

        • Column Chromatography: A well-optimized column should separate starting materials from the product.

        • Recrystallization: If the starting material has significantly different solubility properties, recrystallization can be very effective.[7]

        • Acid-Base Extraction: If the starting material has an acidic or basic functional group that the product lacks, an acid-base extraction during the workup can remove it.

    • Byproducts from Side Reactions: Side reactions are common in organic synthesis. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur if the reaction or workup conditions are too harsh.

      • Identification: Look for characteristic peaks in your analytical data (e.g., a broad -OH peak in the NMR for a carboxylic acid).

      • Removal:

        • Acid-Base Extraction: The carboxylic acid byproduct can be easily removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.

        • Column Chromatography: The increased polarity of the carboxylic acid should allow for its separation by column chromatography.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best method to purify this compound?

    • A1: The optimal purification method depends on the scale of your reaction and the nature of the impurities. For small-scale purification (<1g) where impurities have different polarities, column chromatography is often the method of choice. For larger scales, recrystallization is generally more efficient and economical, provided a suitable solvent can be found.

  • Q2: How do I select a suitable solvent for recrystallization?

    • A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9] You can screen for a suitable solvent by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) in a test tube.[10][11] Sometimes, a mixed solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is necessary.[8]

  • Q3: My compound has oiled out during recrystallization instead of forming crystals. What should I do?

    • A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can try the following:

      • Add more solvent to the hot solution to ensure the compound is fully dissolved.

      • Cool the solution more slowly to encourage crystal formation.

      • Scratch the inside of the flask with a glass rod to provide a nucleation site for crystal growth.

      • Add a seed crystal of the pure compound if available.

  • Q4: What are the recommended storage conditions for the purified this compound?

    • A4: The purified solid should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis of the ester and potential degradation of the isoxazole ring.

IV. Experimental Protocols and Workflows

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop a TLC solvent system that gives an Rf of ~0.3 for the product. A starting point is 20-30% ethyl acetate in hexanes.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder.

  • Elution: Add the dry-loaded sample to the top of the column and elute with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair as described in the FAQs.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

V. Visualization of Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid scale What is the scale? is_solid->scale Yes liquid_product Product is an oil/liquid. Consider distillation or chromatography. is_solid->liquid_product No impurities Are impurities of significantly different polarity? scale->impurities Large Scale (>1g) column Column Chromatography scale->column Small Scale (<1g) recrystallization Recrystallization impurities->recrystallization Yes impurities->column No

Caption: A guide for selecting the appropriate purification method.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield after Column Chromatography check_rf Check TLC of crude and column fractions. Was Rf optimal (0.25-0.35)? start->check_rf check_loading Was the sample fully dissolved during loading? check_rf->check_loading Yes optimize_eluent Optimize eluent using TLC. check_rf->optimize_eluent No check_streaking Is there streaking on the TLC plate? check_loading->check_streaking Yes improve_loading Improve loading technique: - Use minimal solvent - Dry loading check_loading->improve_loading No modify_silica Consider deactivating silica with triethylamine or run the column faster. check_streaking->modify_silica Yes end Improved Yield check_streaking->end No optimize_eluent->end improve_loading->end modify_silica->end

Caption: A step-by-step guide to diagnosing low purification yields.

References

"common side reactions in the synthesis of benzo[d]isoxazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Benzo[d]isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Benzo[d]isoxazoles are crucial components in a wide array of biologically active compounds, including anticonvulsants, antipsychotics, and anti-cancer agents.[1][2] However, their synthesis is often plagued by competing reaction pathways that can significantly lower yields and complicate purification.

This document provides in-depth, field-proven insights into common side reactions, presented in a practical question-and-answer format. We will explore the causality behind these experimental challenges and offer validated troubleshooting protocols to help you optimize your synthetic routes.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Section 1: Synthesis via Intramolecular Cyclization of o-Hydroxyaryl Oximes

Question 1: I am attempting to synthesize a benzo[d]isoxazole from an o-hydroxyaryl oxime using a dehydrating agent, but my yield is consistently low, and I'm isolating an isomeric byproduct. What is happening and how can I prevent it?

Answer: This is a classic issue in benzo[d]isoxazole synthesis from o-hydroxyaryl oximes. The most common side reaction is the Beckmann rearrangement , which leads to the formation of the isomeric and often undesired benzo[d]oxazole .[3]

Understanding the Causality: Cyclization vs. Rearrangement

The reaction of an o-hydroxyaryl oxime is intended to proceed via an intramolecular cyclization through N-O bond formation. However, under acidic or certain dehydrating conditions, the oxime can instead undergo a Beckmann rearrangement. This involves the migration of the aryl group to the nitrogen atom, which, after tautomerization and cyclization of the phenolic oxygen, yields the benzo[d]oxazole byproduct.

G Start o-Hydroxyaryl Oxime Dehydrating_Agent Dehydrating Agent (e.g., PPA, Ac2O, SOCl2) Start->Dehydrating_Agent Reacts with Desired_Pathway Desired Pathway: Intramolecular N-O Cyclization Dehydrating_Agent->Desired_Pathway Favored by mild conditions Side_Pathway Side Reaction: Beckmann Rearrangement Dehydrating_Agent->Side_Pathway Promoted by strong acid/heat Product Benzo[d]isoxazole (Target Product) Desired_Pathway->Product Byproduct Benzo[d]oxazole (Isomeric Byproduct) Side_Pathway->Byproduct

Caption: Competing pathways in the synthesis from o-hydroxyaryl oximes.

Troubleshooting Protocol: Minimizing the Beckmann Rearrangement
  • Reagent Selection is Critical: Avoid strongly acidic dehydrating agents like polyphosphoric acid (PPA) or aggressive acylating agents that promote the rearrangement.

    • Recommended: Use milder reagents known to favor N-O bond formation. Diethyl azodicarboxylate (DEAD) with triphenylphosphine (a Mitsunobu-type reaction) or oxidative cyclization using reagents like (diacetoxy)iodobenzene (DIB) are excellent alternatives.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. High temperatures often provide the activation energy needed for the rearrangement pathway.

  • pH and Solvent Optimization:

    • If an acid catalyst is necessary, use a weaker one and carefully control the stoichiometry.

    • The choice of solvent can influence the reaction outcome. Aprotic solvents are generally preferred.

  • Alternative Route: If the rearrangement persists, consider synthesizing the benzo[d]isoxazole via a different method, such as the 1,3-dipolar cycloaddition described in the next section.

Section 2: Synthesis via 1,3-Dipolar Cycloaddition

Question 2: My 1,3-dipolar cycloaddition reaction to form a substituted isoxazole ring is giving very low yields of the desired product, and I'm isolating a high molecular weight byproduct. What is the likely cause?

Answer: A primary challenge in syntheses involving the in situ generation of nitrile oxides (the 1,3-dipole) is their propensity to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides).[4] This dimerization is a common competing side reaction that consumes the nitrile oxide before it can react with your dipolarophile (the alkyne or alkene).

Understanding the Causality: Cycloaddition vs. Dimerization

Nitrile oxides are reactive intermediates. The desired pathway is a [3+2] cycloaddition with a dipolarophile to form the five-membered isoxazole ring.[5][6] However, in the absence of a sufficiently reactive dipolarophile or at high concentrations, two molecules of the nitrile oxide can react with each other to form a stable, six-membered furoxan dimer.

Troubleshooting Protocol: Suppressing Furoxan Formation
  • Slow Addition/Controlled Generation: The key is to maintain a low concentration of the nitrile oxide at all times.

    • Protocol: Prepare a solution of your dipolarophile. Separately, prepare a solution of the nitrile oxide precursor (e.g., an aldoxime and an oxidant like sodium hypochlorite, or a hydroximoyl chloride and a base). Add the precursor solution dropwise to the dipolarophile solution over several hours using a syringe pump. This ensures that any nitrile oxide generated is immediately in the presence of a large excess of the dipolarophile, favoring the desired cycloaddition.

  • Optimize Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the dipolarophile relative to the nitrile oxide precursor. This increases the probability of a productive cycloaddition event over dimerization.[4]

  • Choice of Base and Solvent: The base used to generate the nitrile oxide from a hydroximoyl chloride is crucial. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used.[4] The solvent can also influence regioselectivity and reaction rates.[4]

  • Catalysis: For certain substrates, using a catalyst like copper(I) can accelerate the cycloaddition reaction, allowing it to outcompete the dimerization process.[7]

G start Low Yield in 1,3-Dipolar Cycloaddition check_dimer Check for Furoxan Dimer by MS/NMR start->check_dimer implement_slow_addition Implement Slow Addition (Syringe Pump) check_dimer->implement_slow_addition Dimer Detected adjust_stoichiometry Use Slight Excess of Dipolarophile (1.1-1.5 eq) implement_slow_addition->adjust_stoichiometry optimize_conditions Optimize Base/Solvent/Temp adjust_stoichiometry->optimize_conditions consider_catalyst Consider Cu(I) Catalysis optimize_conditions->consider_catalyst success Improved Yield of Benzo[d]isoxazole consider_catalyst->success

Caption: Troubleshooting workflow for low yields in 1,3-dipolar cycloadditions.

Section 3: Synthesis from 2-Nitrobenzoate Esters

Question 3: I'm following a procedure to synthesize a 2,1-benzisoxazole derivative starting from a methyl 2-nitrobenzoate. The reaction is complex, and I'm getting multiple byproducts instead of my target compound. What are these potential side reactions?

Answer: The synthesis of 2,1-benzisoxazoles from 2-nitrobenzoates involves a delicate partial reduction of the nitro group to a hydroxylamine, followed by cyclization. Several side reactions can occur during this process, especially if the substrate has certain substituents or if the reaction conditions are not carefully controlled.[8]

Common Side Reactions and Their Causes:
  • Premature Cyclization to Isoxazolones: Electron-withdrawing groups on the benzoate ring can make the intermediate hydroxylamine particularly susceptible to premature cyclization, forming an isoxazolone before the subsequent reduction step can occur.[8]

  • Over-reduction to Anthranilic Acids: If the reduction is too harsh or proceeds for too long, the intermediate hydroxylamine can be further reduced to the corresponding aniline (an anthranilic acid derivative).[8]

  • Nucleophilic Ring Opening: The use of strong nucleophiles (like excess hydrazine in some reduction protocols) can lead to the opening of the desired benzisoxazole ring once it is formed.[8]

Data Summary: Problems & Solutions in the 2-Nitrobenzoate Route
Problem Likely Cause Recommended Solution Supporting Source
Formation of Isoxazolone ByproductSubstrate has strong electron-withdrawing groups; unfavorable conformation of hydroxylamine intermediate.Carefully control reduction conditions; screen different reducing agents (e.g., controlled potential electrolysis, milder chemical reductants).[8]
Formation of Anthranilic AcidOver-reduction of the nitro or hydroxylamine group.Use a milder reducing agent (e.g., Rh/C with hydrazine at controlled stoichiometry); monitor reaction carefully by TLC to stop at the hydroxylamine stage.[8]
Nucleophilic Ring OpeningExcess nucleophilic reducing agent (e.g., hydrazine) attacking the product.Limit the equivalents of the reducing agent; consider alternative non-nucleophilic reduction methods.[8]

References

Technical Support Center: Optimization of Reaction Parameters for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing reaction parameters for the synthesis of isoxazoles. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during isoxazole synthesis.

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?

A1: The two most prevalent and adaptable methods for constructing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine .[1][2] Other significant methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][3]

Q2: How do solvent and temperature critically impact the yield and regioselectivity of my isoxazole synthesis?

A2: Solvent and temperature are pivotal parameters that can dramatically influence the outcome of your reaction. The choice of solvent affects reactant solubility, reaction rate, and, particularly in 1,3-dipolar cycloadditions, the regioselectivity of the addition.[1] Temperature optimization is crucial for controlling reaction kinetics. Excessively high temperatures can lead to the formation of side products and decomposition of starting materials or intermediates, while temperatures that are too low may result in slow or incomplete reactions.[1] For instance, in certain procedures, temperature and pH are key factors in determining regioselectivity.[3][4]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I resolve this?

A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides).[1][5] To mitigate this, consider the following:

  • Slow Addition: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration, favoring the reaction with the dipolarophile over dimerization.[1]

  • Stoichiometry Adjustment: Using a slight excess of the alkyne dipolarophile can help to trap the nitrile oxide as it is formed.[1]

  • Efficient Nitrile Oxide Generation: Ensure the chosen base (e.g., triethylamine, N,N-diisopropylethylamine) and solvent are appropriate for the substrate and reaction conditions.[1] The purity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride) is also critical.[1]

Q4: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity?

A4: The formation of isomers is a common challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[6]

  • Catalyst Control: For certain reactions, the use of a catalyst can direct the regioselectivity. For example, ruthenium catalysts can favor the formation of 3,4-disubstituted isoxazoles, while copper catalysts often yield 3,5-disubstituted products.[7]

  • Substrate Modification: Altering the electronic nature (electron-donating vs. electron-withdrawing groups) or the steric bulk of the substituents on your starting materials can influence the preferred orientation of the cycloaddition.[6]

  • Reaction Conditions: Varying the solvent and temperature can also impact the regiochemical outcome.[8][9]

Q5: What are the benefits of using microwave irradiation or ultrasound in isoxazole synthesis?

A5: Both microwave irradiation and ultrasound are energy-efficient techniques that can significantly enhance reaction rates, often leading to shorter reaction times and improved yields.[4][10] These methods can also promote reactions that are sluggish or do not proceed under conventional heating.[10][11] Ultrasound, in particular, has been shown to be effective for various isoxazole syntheses, including multicomponent reactions, often under environmentally friendly conditions.[10][12]

II. Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter during your experiments, complete with explanations of the underlying chemistry.

Problem 1: Low or No Yield of the Desired Isoxazole Product
1.1 Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloaddition)
  • Causality: The nitrile oxide is a key reactive intermediate. Its inefficient formation directly translates to low product yield. This can be due to an inappropriate choice of precursor, oxidizing agent, or base, as well as impure starting materials.

  • Troubleshooting Protocol:

    • Verify Precursor Quality: Ensure your aldoxime or hydroximoyl chloride precursor is pure and dry. Impurities can interfere with the reaction.

    • Optimize Generation Method: Common methods for generating nitrile oxides in situ include the dehydration of nitroalkanes and the oxidation of aldoximes.[13] For aldoxime oxidation, reagents like N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents are frequently used.[5] A green protocol using NaCl/Oxone has also shown broad substrate scope and good to excellent yields.[5]

    • Base Selection: For methods involving dehydrohalogenation (e.g., from hydroximoyl chlorides), ensure the base is non-nucleophilic (e.g., triethylamine) to avoid side reactions with the precursor.[13]

    • Stoichiometry: Carefully optimize the stoichiometry of the reagents involved in nitrile oxide generation.

1.2 Decomposition or Dimerization of Nitrile Oxide
  • Causality: Nitrile oxides are often unstable and can readily dimerize to form furoxans, especially in the absence of a reactive dipolarophile.[5][13] This side reaction competes with the desired cycloaddition.

  • Troubleshooting Protocol:

    • Maintain Low Nitrile Oxide Concentration: Employ slow addition of the nitrile oxide precursor or the activating reagent to the reaction mixture containing the dipolarophile. This ensures the nitrile oxide reacts as it is formed.

    • Increase Dipolarophile Concentration: Use a slight excess (e.g., 1.2 equivalents) of the alkyne or alkene to effectively "trap" the nitrile oxide.

    • Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the rate of cycloaddition, they can also accelerate the rate of dimerization.[1] Experiment with a range of temperatures to find the optimal balance.

1.3 Poor Reactivity of Starting Materials
  • Causality: The electronic and steric nature of the substituents on both the dipolarophile (alkyne/alkene) and the dipole (nitrile oxide) precursor can significantly affect reactivity. Electron-withdrawing groups on the alkyne generally accelerate the reaction with electron-rich nitrile oxides, and vice-versa. Steric hindrance around the reacting centers can slow down or prevent the reaction.

  • Troubleshooting Protocol:

    • Analyze Electronic Effects: Consider the electronic properties of your substrates. If the reaction is sluggish, you may need to modify the substituents to create a more favorable electronic match between the dipole and dipolarophile.

    • Consider Catalysis: For less reactive systems, the use of a catalyst, such as copper(I) for terminal alkynes, can significantly improve reaction rates and yields.[4]

    • Increase Reaction Time/Temperature: If substrate reactivity is inherently low, longer reaction times or cautiously increasing the temperature may be necessary. Monitor the reaction closely for the formation of degradation products.

Problem 2: Formation of Impurities and Side Products
2.1 Furoxan Formation (Nitrile Oxide Dimerization)
  • Causality: As discussed previously, this is a common side reaction.

  • Mitigation Strategies: Refer to the troubleshooting protocol for "Decomposition or Dimerization of Nitrile Oxide" (Section 1.2).

2.2 Formation of Regioisomers
  • Causality: When using unsymmetrical alkynes in 1,3-dipolar cycloadditions, two different regioisomers can be formed (e.g., 3,4- and 3,5-disubstituted isoxazoles). The regiochemical outcome is determined by a combination of electronic and steric factors.[6]

  • Troubleshooting Protocol:

    • Catalyst-Controlled Regioselectivity:

      • Ruthenium Catalysis: Often favors the formation of 3,4-disubstituted isoxazoles.[7]

      • Copper(I) Catalysis: Typically directs the reaction towards 3,5-disubstituted isoxazoles with terminal alkynes.[3]

    • Solvent Effects: The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways, thereby affecting the regioselectivity.[8][9] Screen a range of solvents with varying polarities.

    • Temperature Optimization: The ratio of kinetic to thermodynamic products can sometimes be influenced by temperature. Running the reaction at lower temperatures may favor the formation of a single isomer.[6]

    • Mechanochemical Approaches: Ball-milling has been shown to influence regioselectivity in some cases, offering a solvent-free alternative.[14]

Problem 3: Challenges in Product Purification
3.1 Difficulty in Separating Regioisomers
  • Causality: Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.

  • Troubleshooting Protocol:

    • Optimize Chromatography Conditions:

      • Experiment with different eluent systems, including mixtures of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol).

      • Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

      • High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase may be necessary for difficult separations.

    • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

    • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different properties, facilitating separation. The original functionality can then be regenerated.

3.2 Removal of Catalysts or Reagents
  • Causality: Residual catalysts (e.g., copper, ruthenium) or excess reagents can co-elute with the product or be difficult to remove by simple extraction.

  • Troubleshooting Protocol:

    • Aqueous Washes: Use appropriate aqueous washes to remove water-soluble reagents and byproducts. For example, a dilute acid wash can remove basic impurities like triethylamine, while a bicarbonate wash can remove acidic byproducts.

    • Catalyst Scavenging: Employ solid-supported scavengers or chelating agents to remove residual metal catalysts.

    • Filtration through a Plug of Silica/Alumina: Passing the crude product through a short plug of silica gel or alumina can help remove highly polar impurities and some residual metals.

III. Data and Workflow Visualizations

Table 1: Key Reaction Parameters for Optimization
ParameterInfluence on ReactionOptimization Strategy
Solvent Solubility, reaction rate, regioselectivityScreen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, water).[8][9][15]
Temperature Reaction kinetics, stability of intermediates, side product formationOptimize temperature to balance reaction rate and selectivity, avoiding decomposition.[1][6]
Catalyst Reaction rate, regioselectivityScreen different catalysts (e.g., Cu(I), Ru) and optimize catalyst loading.[4][7]
Base Efficiency of nitrile oxide generationSelect an appropriate base (e.g., triethylamine, DIPEA) and optimize stoichiometry.[1]
Concentration Reaction rate, dimerization of nitrile oxideMaintain a low concentration of reactive intermediates like nitrile oxides through slow addition.[1]
Workflow Diagrams

General Workflow for 1,3-Dipolar Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome A Alkyne/Alkene (Dipolarophile) D [3+2] Cycloaddition A->D B Nitrile Oxide Precursor (e.g., Aldoxime) C In Situ Generation of Nitrile Oxide B->C Base/Oxidant C->D E Crude Isoxazole/ Isoxazoline Product D->E F Purification (Chromatography/ Recrystallization) E->F G Pure Isoxazole Product F->G

Caption: General workflow for 1,3-dipolar cycloaddition.

Troubleshooting Logic for Low Reaction Yield

G Start Low Yield Observed Check_NO_Gen Check Nitrile Oxide Generation Efficiency Start->Check_NO_Gen Possible Cause Check_Dimer Investigate Nitrile Oxide Dimerization Start->Check_Dimer Possible Cause Check_Reactivity Assess Substrate Reactivity Start->Check_Reactivity Possible Cause Sol_NO_Gen Optimize Precursor, Base/Oxidant, Stoichiometry Check_NO_Gen->Sol_NO_Gen Solution Sol_Dimer Slow Addition of Precursor, Use Excess Dipolarophile, Optimize Temperature Check_Dimer->Sol_Dimer Solution Sol_Reactivity Modify Substituents, Introduce Catalyst, Increase Time/Temp Check_Reactivity->Sol_Reactivity Solution

Caption: Troubleshooting logic for low reaction yield.

IV. References

  • Al-Aabed, Y., & Firooznia, F. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-10. --INVALID-LINK--

  • Hernandez, J. G., et al. (2020). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. Angewandte Chemie International Edition, 59(32), 13466-13471. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Isoxazole Synthesis Optimization. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Regioselective Oxazole Synthesis. --INVALID-LINK--

  • Hernandez, J. G., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(44), 27263-27269. --INVALID-LINK--

  • Hernandez, J. G., et al. (2020). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate. --INVALID-LINK--

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(30), 5468-5481. --INVALID-LINK--

  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32938-32961. --INVALID-LINK--

  • Buckley, B. R., & Huisgen, R. (2012). Nitrile Oxide/Alkyne Cycloadditions. European Journal of Organic Chemistry, 2012(16), 3043-3058. --INVALID-LINK--

  • Kumar, A., et al. (2022). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. RSC Advances, 12(42), 27245-27256. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Isoxazole Ring Formation. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. --INVALID-LINK--

  • Al-Aabed, Y., & Firooznia, F. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC. --INVALID-LINK--

  • de la Torre, M. C., & Sierra, M. A. (2012). Continuous-Flow Microliter Microwave Irradiation in the Synthesis of Isoxazole Derivatives: An Optimization Procedure. Synthesis, 44(16), 2527-2530. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Isoxazoles. --INVALID-LINK--

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Triazoles and Isoxazoles. Journal of the American Chemical Society, 127(1), 210-216. --INVALID-LINK--

  • Hossain, M. I., & Chai, H. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2748-2755. --INVALID-LINK--

  • Hossain, M. I., & Chai, H. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. --INVALID-LINK--

  • Lee, S. H., et al. (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 19(12), 21156-21170. --INVALID-LINK--

  • Shi, D. Q., et al. (2006). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 11(11), 899-905. --INVALID-LINK--

  • Singh, A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 1-25. --INVALID-LINK--

  • Praveen, C., et al. (2010). AuCl3-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: A New Protocol for the Synthesis of Substituted Isoxazoles. Synlett, 2010(5), 777-781. --INVALID-LINK--

  • Ahmadzadeh, H., et al. (2018). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. --INVALID-LINK--

  • Wikipedia. (n.d.). Isoxazole. --INVALID-LINK--

References

Technical Support Center: Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 6-bromobenzo[d]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues related to the degradation of this molecule.

I. Understanding the Stability of this compound

This compound is a heterocyclic compound with a benzisoxazole core. While the aromatic system provides a degree of stability, the isoxazole ring and the methyl ester functional group are susceptible to degradation under certain conditions. The primary degradation pathways include hydrolysis, photolysis, and oxidative degradation. Understanding these pathways is crucial for designing stable formulations and interpreting analytical data correctly.

II. Troubleshooting Guide: Common Degradation Issues

This section addresses common problems encountered during the use of this compound, providing insights into the root causes and offering solutions.

Issue: Appearance of a New, More Polar Peak in HPLC Analysis After Storage in Aqueous Buffer.

Question: I dissolved this compound in a neutral aqueous buffer for my assay. After a short period, a new, more polar peak is consistently appearing in my reverse-phase HPLC chromatogram, and the peak corresponding to the parent compound is decreasing. What is this new peak?

Answer: The most probable cause is the hydrolysis of the methyl ester group to the corresponding carboxylic acid, forming 6-bromobenzo[d]isoxazole-3-carboxylic acid . This is a common degradation pathway for esters in aqueous solutions. The carboxylic acid is more polar than the methyl ester, leading to a shorter retention time on a reverse-phase HPLC column.

Causality: The ester functional group is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by trace amounts of acid or base in your buffer.

Troubleshooting Steps:

  • Confirm the Identity of the Degradant:

    • LC-MS Analysis: Analyze the degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak should correspond to the molecular weight of 6-bromobenzo[d]isoxazole-3-carboxylic acid (C₉H₄BrNO₃, MW: 257.04 g/mol ), which is 14 Da less than the parent compound (C₉H₆BrNO₃, MW: 271.06 g/mol ).

    • Co-injection: If a standard of 6-bromobenzo[d]isoxazole-3-carboxylic acid is available, co-inject it with your degraded sample. The peak of the degradant should co-elute with the standard.

  • Mitigation Strategies:

    • pH Control: Prepare solutions at a slightly acidic pH (around 4-5) if your experiment allows, as ester hydrolysis is often slower under these conditions compared to neutral or basic pH.

    • Aprotic Solvents: If possible, prepare stock solutions in aprotic solvents like DMSO or acetonitrile and dilute into the aqueous buffer immediately before use.

    • Temperature Control: Store solutions at low temperatures (2-8 °C) to slow down the rate of hydrolysis.

Issue: Observation of a Major Degradant Peak with a Mass Corresponding to a Ring-Opened Product Under Basic Conditions.

Question: I am performing a reaction with this compound in the presence of a strong base (e.g., NaOH, KOH). My reaction mixture shows a significant decrease in the parent compound and the formation of a major new peak in my analysis. LC-MS analysis suggests a product with the same molecular formula as the hydrolyzed carboxylic acid, but with different chromatographic behavior. What could be happening?

Answer: Under strong basic conditions, benzisoxazoles are known to undergo a ring-opening reaction known as the Kemp elimination .[1] This reaction cleaves the weak N-O bond of the isoxazole ring to form a 2-hydroxybenzonitrile species. In your case, the likely degradation product is 5-bromo-2-cyanophenol , which is an isomer of the parent carboxylic acid and would therefore have the same mass but different polarity and retention time.

Causality: The relatively weak N-O bond in the isoxazole ring is susceptible to cleavage by strong bases, leading to a rearrangement to the more stable phenolic nitrile structure.

Troubleshooting Steps:

  • Structural Elucidation of the Degradant:

    • LC-MS/MS: Perform tandem mass spectrometry (MS/MS) on the degradation product. The fragmentation pattern will be significantly different from that of 6-bromobenzo[d]isoxazole-3-carboxylic acid and can help confirm the 2-hydroxybenzonitrile structure.

    • NMR Spectroscopy: If the degradant can be isolated, ¹H and ¹³C NMR spectroscopy will provide definitive structural information. The spectrum of 5-bromo-2-cyanophenol would show characteristic signals for a phenolic hydroxyl group and aromatic protons in a different substitution pattern compared to the parent compound.

  • Experimental Adjustments:

    • Use a Weaker Base: If your reaction chemistry permits, consider using a non-nucleophilic, weaker organic base instead of strong inorganic bases.

    • Temperature Control: Perform the reaction at the lowest possible temperature to minimize degradation.

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to the harsh basic conditions.

Issue: Multiple Degradation Products Observed After Exposure to Light.

Question: I left a solution of this compound on the benchtop exposed to ambient light, and now my HPLC analysis shows several new peaks. What are these compounds?

Answer: Isoxazole rings are known to be photoreactive and can undergo complex rearrangements and degradations upon exposure to light, particularly UV light.[2] The observed multiple peaks are likely a mixture of photoisomers and degradation products. One plausible pathway is the photochemical rearrangement of the isoxazole ring to form a highly reactive ketenimine intermediate, which can then react further to form various products.[2]

Causality: The energy from light absorption can promote the cleavage of the N-O bond in the isoxazole ring, initiating a cascade of rearrangements and subsequent reactions.

Troubleshooting Steps:

  • Protect from Light:

    • Amber Vials: Always store solutions of this compound in amber vials or wrap containers with aluminum foil to protect them from light.

    • Minimize Exposure: During experiments, minimize the exposure of your samples to direct light.

  • Characterization of Photodegradants:

    • Forced Photodegradation Study: To understand the potential photodegradation products, a forced degradation study can be performed according to ICH Q1B guidelines. This involves exposing a solution of the compound to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Advanced Analytical Techniques: Use LC-MS/MS and NMR to identify the structures of the major photodegradants.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a well-sealed container, protected from light and moisture, at room temperature. Long-term storage at lower temperatures (e.g., 2-8 °C) can also be considered to further minimize any potential degradation.

Q2: I need to perform a reaction at elevated temperatures. Is this compound thermally stable?

A2: While the benzisoxazole core is relatively stable, prolonged exposure to high temperatures can lead to degradation. The primary concern would be the potential for decarboxylation if the methyl ester first hydrolyzes to the carboxylic acid. It is advisable to conduct any high-temperature reactions for the shortest possible duration and to monitor the reaction progress closely for the appearance of degradation products.

Q3: How can I remove the carboxylic acid degradant from my sample of this compound?

A3: If you have a mixture of the methyl ester and the carboxylic acid, you can use an extractive workup. Dissolve the mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the neutral methyl ester will remain in the organic layer. Subsequent drying and evaporation of the organic solvent will yield the purified methyl ester.

Q4: What analytical method is best for monitoring the stability of this compound?

A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most suitable technique. The method should be developed and validated to ensure that it can separate the parent compound from all potential degradation products and other impurities. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.

IV. Visualization of Degradation Pathways and Workflows

Diagrams of Key Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation cluster_oxidative Oxidative Degradation parent_ester This compound hydrolyzed_acid 6-Bromobenzo[d]isoxazole-3-carboxylic acid parent_ester->hydrolyzed_acid H₂O / H⁺ or OH⁻ (Ester Hydrolysis) ring_opened 5-Bromo-2-cyanophenol hydrolyzed_acid->ring_opened Strong Base (Kemp Elimination) parent_ester2 This compound ketenimine Ketenimine Intermediate parent_ester2->ketenimine hν (UV light) (N-O Bond Cleavage) photo_products Various Rearranged Products ketenimine->photo_products Further Reactions parent_ester3 This compound oxidative_products Ring-Cleaved and/or Hydroxylated Products parent_ester3->oxidative_products Oxidizing Agent (e.g., H₂O₂) (Ring Cleavage)

Caption: Major degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Workflow start Sample of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate stress Expose to Stress Conditions: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidation (e.g., 3% H₂O₂) - Heat (e.g., 60°C) - Light (ICH Q1B) start->stress analysis Analyze by Stability-Indicating RP-HPLC-UV/MS stress->analysis identification Identify Degradation Products (LC-MS/MS, NMR) analysis->identification quantification Quantify Degradation Products and Parent Compound analysis->quantification end Establish Degradation Profile and Pathways identification->end quantification->end

Caption: A typical workflow for conducting a forced degradation study.

V. Summary of Potential Degradation Products

Stress ConditionPrimary Degradation Product(s)Chemical FormulaMolecular Weight ( g/mol )Notes
Acid/Base Hydrolysis 6-Bromobenzo[d]isoxazole-3-carboxylic acidC₉H₄BrNO₃257.04Hydrolysis of the methyl ester. More polar than the parent compound.
Strong Base 5-Bromo-2-cyanophenolC₇H₄BrNO198.02Result of Kemp elimination (isoxazole ring opening).
Oxidation Various ring-opened and hydroxylated species--Complex mixture of products. Identification requires advanced analytical techniques.
Photolysis Isomeric and rearranged productsC₉H₆BrNO₃271.06Formation of various photoisomers and subsequent degradation products.

VI. References

  • BenchChem. An In-depth Technical Guide to the Solubility and Stability of 5-Bromooxazole-4-carboxylic Acid. Available at: --INVALID-LINK--

  • Chemsrc. 2-bromo-4-cyanophenol | CAS#:2315-86-8. Available at: --INVALID-LINK--

  • PubChem. 4-Bromo-2-hydroxybenzonitrile. Available at: --INVALID-LINK--

  • BenchChem. Synthesis routes of 4-Bromo-2-hydroxybenzonitrile. Available at: --INVALID-LINK--

  • Sigma-Aldrich. This compound. Available at: --INVALID-LINK--

  • de Mendoza, J., Prados, P., & Elguero, J. (1983). The Kemp elimination of benzisoxazoles. A re-examination of the mechanism. Tetrahedron Letters, 24(43), 4761-4764.

  • Singh, B., & Ullman, E. F. (1967). Photochemical rearrangement of 3, 5-diphenylisoxazole. Journal of the American Chemical Society, 89(26), 6911-6916.

  • ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).

  • ICH, Q1B, Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).

  • ChemicalBook. This compound | 1123169-23-2. Available at: --INVALID-LINK--

  • BLD Pharm. 6-Bromobenzo[d]isoxazole-3-carboxylic acid | 1123169-17-4. Available at: --INVALID-LINK--

  • YouTube. Saponification of Methyl Benzoate: Crashing out the benzoic acid. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12966961, 4-Bromo-2-hydroxybenzonitrile. Retrieved January 1, 2026 from --INVALID-LINK--.

  • National Institutes of Health. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Available at: --INVALID-LINK--

  • Wikipedia. Benzisoxazole. Available at: --INVALID-LINK--

References

Technical Support Center: Recrystallization of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate (CAS: 1123169-23-2) via recrystallization.[1][2] As this compound is a key building block in medicinal chemistry, achieving high purity is paramount for reliable downstream applications.[3] This document provides foundational knowledge, a detailed experimental protocol, and an in-depth troubleshooting guide to address common challenges encountered during its purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the compound and the theoretical underpinnings of its recrystallization.

Q1: What is this compound and why is its purity crucial?

This compound is a heterocyclic organic compound, specifically a benzisoxazole derivative containing a bromine atom and a methyl ester functional group.[3][4] It is typically supplied as a solid with a purity of around 97%.[2] For applications in drug development and synthesis of active pharmaceutical ingredients (APIs), this level of purity is often insufficient. Impurities can interfere with subsequent reactions, lead to the formation of undesired byproducts, and complicate the interpretation of biological assay data. Recrystallization is a critical purification technique to remove residual starting materials, reagents, and side-products, ensuring the compound meets the stringent purity requirements for research and development.

Q2: What is the core principle of recrystallizing this specific compound?

Recrystallization is a purification technique based on differential solubility.[5] The goal is to find a solvent (or solvent system) in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.[5] As this solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, forming a pure crystal lattice.[6] The impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (the "mother liquor").[5]

Q3: How do I select an appropriate solvent system for a compound with no published recrystallization data?

Solvent selection is the most critical step and must be determined experimentally. Based on the structure of this compound (an aromatic, halogenated ester), a logical screening process should be followed. The principle of "like dissolves like" is a good starting point.

  • Initial Screening: Test solubility in a range of solvents with varying polarities. Good candidates will show poor solubility in the cold solvent but good solubility upon heating.

  • Single-Solvent System: This is the preferred method.[5] Solvents to screen include ethyl acetate, toluene, ethanol, methanol, and acetonitrile. Given its ester functionality and aromatic rings, ethyl acetate or a mixture involving a non-polar solvent like hexane or heptane is a promising start.[7]

  • Two-Solvent (Miscible Pair) System: This is used when no single solvent has the desired solubility profile.[6] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) at its boiling point. A "bad" or "anti-solvent" (in which it is poorly soluble) is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the good solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly. A common pair for a compound like this would be Ethyl Acetate/Hexane or Dichloromethane/Hexane.

Illustrative Solvent Screening Data

The following table provides a hypothetical summary of results from a solvent screening experiment to guide your selection process.

SolventPolaritySolubility at 25°CSolubility at Boiling PointComments
HexaneNon-polarInsolubleSparingly SolublePotential anti-solvent in a two-solvent system.
TolueneNon-polarSparingly SolubleSolublePotential single solvent. High boiling point requires care.
Ethyl AcetatePolar AproticSparingly SolubleVery SolubleExcellent candidate for a single-solvent system.
AcetonePolar AproticSolubleVery SolublePoor candidate; too soluble at room temperature.
EthanolPolar ProticSparingly SolubleSolublePotential single solvent; may require significant cooling.
WaterPolar ProticInsolubleInsolubleUseful only for washing inorganic salt impurities.

Part 2: Detailed Experimental Protocol

This protocol outlines a standard single-solvent recrystallization procedure.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethyl Acetate)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: a. Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a stir bar. b. In a separate flask, heat the chosen solvent to its boiling point. c. Add the minimum amount of hot solvent to the crude solid dropwise while stirring and heating until the solid completely dissolves.[5] Ensure the solution is at or near the boiling point. Causality: Using the absolute minimum solvent is crucial for creating a saturated solution, which is necessary to maximize crystal yield upon cooling.[5]

  • Hot Filtration (Optional, if insoluble impurities are present): a. If you observe solid impurities that do not dissolve upon adding more hot solvent, a hot filtration is necessary.[6] b. Place a fluted filter paper in a stemless funnel. c. Heat the funnel and the receiving Erlenmeyer flask by placing them on top of a beaker of boiling solvent to prevent premature crystallization.[8] d. Quickly pour the hot solution through the fluted filter paper. e. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining compound.

  • Crystallization: a. Cover the flask containing the clear, hot solution with a watch glass. b. Allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[5] c. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the product.[5][8]

  • Isolation and Drying: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing impurities.[8] Causality: Using cold solvent minimizes the loss of the desired product, which has some solubility even at low temperatures. c. Allow the crystals to dry on the filter paper under vacuum for several minutes. d. Transfer the crystals to a watch glass and let them air dry completely or dry in a vacuum oven at a temperature well below the solvent's boiling point.

  • Purity Assessment and Yield Calculation: a. Weigh the dried, purified crystals and calculate the percent recovery.[6] b. Determine the melting point range of the purified sample. A sharp melting point range (typically < 2°C) that is close to the literature value indicates high purity. An impure sample will exhibit a broad and depressed melting point range.[6]

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.

  • Probable Cause: The solution is supersaturated, or the cooling process is too rapid.

  • Solution 1 (Reheat and Add Solvent): Reheat the solution until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to slightly decrease the saturation. Allow it to cool slowly again.

  • Solution 2 (Change Solvent): If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or switch to a two-solvent system.

  • Solution 3 (Induce Crystallization at a Higher Temperature): Reheat to dissolve the oil. As the solution cools, vigorously scratch the inside of the flask with a glass rod just below the solvent line before the oiling-out temperature is reached. This can sometimes provide nucleation sites for crystal growth.

Q2: No crystals are forming, even after cooling in an ice bath. What are my next steps?

This is a common issue that typically points to one of two problems: insufficient saturation or a lack of nucleation sites.

  • Probable Cause 1: Too much solvent was used. The solution is too dilute for crystals to form.[5]

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood to increase the concentration. Allow it to cool slowly again.

  • Probable Cause 2: Lack of nucleation sites. The solution is supersaturated but requires an initiation point for crystal growth.

    • Solution A (Scratching): Use a glass stir rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can serve as nucleation sites.[5][6]

    • Solution B (Seed Crystal): If you have a small crystal of the pure product, add it to the cold solution. This "seed" provides a template for other molecules to deposit onto, initiating crystallization.[6]

Troubleshooting Flowchart: No Crystal Formation

G start Solution is cold, no crystals have formed check_solvent Was too much solvent added? start->check_solvent boil_off Action: Boil off 10-20% of solvent and cool again. check_solvent->boil_off Yes induce Induce Crystallization check_solvent->induce No success Crystals Formed boil_off->success scratch Action: Scratch flask with a glass rod. induce->scratch seed Action: Add a seed crystal. scratch->seed No Success scratch->success Success seed->success Success fail Consider trying a different solvent system. seed->fail No Success

References

Technical Support Center: Chromatographic Separation of Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic separation of isoxazole isomers. Isoxazoles are a vital class of heterocyclic compounds in medicinal chemistry and drug discovery, frequently serving as core scaffolds in pharmacologically active agents.[1][2][3] The structural diversity of isoxazoles often leads to the formation of closely related isomers—be it constitutional (positional) isomers or stereoisomers (enantiomers/diastereomers). The effective separation and quantification of these isomers are critical for ensuring the purity, safety, and efficacy of pharmaceutical products.[4][5]

This guide is designed for researchers, analytical chemists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies in a practical question-and-answer format to help you overcome common challenges encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you build a foundational understanding and select an appropriate starting point for your method development.

Q1: What are the primary challenges in separating isoxazole isomers?

The core challenge lies in the subtle structural similarities between isomers.

  • Constitutional (Positional) Isomers: These isomers have the same molecular formula but differ in the connectivity of atoms, such as the position of a substituent on the isoxazole ring or an associated phenyl ring. These minor differences in structure can result in very similar polarities and hydrophobicities, making them difficult to resolve with standard reversed-phase methods.[6]

  • Stereoisomers (Enantiomers): Enantiomers are non-superimposable mirror images with identical physical properties (solubility, polarity, melting point) in an achiral environment. Therefore, they cannot be separated by conventional chromatographic techniques and require a chiral environment, typically a Chiral Stationary Phase (CSP).[7]

Q2: Which chromatographic mode is best for my isoxazole isomers?

The choice of mode is dictated entirely by the type of isomerism you are trying to resolve.

  • For Constitutional Isomers: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique. It separates compounds based on differences in hydrophobicity.[8][9]

  • For Enantiomers/Stereoisomers: Chiral chromatography is mandatory. Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for chiral separations due to its advantages, including higher efficiency, faster separations, and reduced consumption of organic solvents, aligning with green chemistry principles.[7][10][11] Chiral HPLC, typically in normal-phase mode, is also a powerful and widely used alternative.[12][13]

Q3: How do I choose a starting column for my separation?

Column selection is the most critical factor in achieving separation. The table below provides empirically supported starting points.

Isomer TypeChromatographic ModeRecommended Column TypeRationale & Key Considerations
Constitutional RP-HPLCC18 (ODS) , Phenyl-HexylC18 columns provide excellent hydrophobic retention. Phenyl phases can offer alternative selectivity (π-π interactions) for aromatic isoxazoles. Use columns with high carbon load and robust end-capping to minimize peak tailing for basic analytes.[8][14]
Enantiomers Chiral SFC / HPLCPolysaccharide-based CSPs Immobilized or coated amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly successful for a broad range of chiral compounds, including isoxazoles.[10][11][12][13][15] Immobilized phases offer greater solvent compatibility.[15]

Q4: What are common mobile phases for isoxazole isomer separation?

  • RP-HPLC (for Constitutional Isomers): Mixtures of water and acetonitrile (MeCN) or methanol (MeOH) are standard. Using a buffer (e.g., phosphate) or an acidic modifier like 0.1% formic acid or phosphoric acid is crucial for controlling the ionization state of the analytes and achieving reproducible, sharp peaks.[8][9][16]

  • Chiral HPLC (Normal Phase): A non-polar solvent like hexane or heptane mixed with an alcohol "modifier" such as isopropanol (IPA) or ethanol (EtOH) is typical.[13][17] The type and concentration of the alcohol significantly impact retention and stereoselectivity.[17]

  • Chiral SFC: Supercritical carbon dioxide (CO₂) is the main mobile phase component, modified with a polar co-solvent, usually an alcohol like methanol or ethanol.[10][15]

Q5: Why is the peak for my basic isoxazole analyte tailing, and how do I fix it?

Peak tailing for basic compounds in reversed-phase chromatography is a classic problem caused by secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase. This leads to a mixed-mode retention mechanism and results in poor peak shape.

Solutions:

  • Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1%) to the mobile phase. These additives interact with the active silanol sites, masking them from the analyte.[15]

  • Lower the Mobile Phase pH: Use an acidic modifier (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid) to lower the mobile phase pH to ~2.5-3. This protonates the silanol groups (Si-OH), minimizing their ionic interaction with the protonated basic analyte.[18]

  • Use a Modern, High-Purity Column: Employ a column based on high-purity silica with robust end-capping. End-capping treats the silica surface to reduce the number of accessible silanol groups, leading to significantly improved peak shape for basic compounds.

Section 2: Troubleshooting Guides

This section provides systematic guides to diagnose and resolve specific experimental issues.

Guide 1: Poor Resolution / Co-elution of Isomers

Problem: Two or more isomer peaks are not baseline separated (Resolution, Rₛ < 1.5).

Causality Analysis: Resolution is a function of three key chromatographic parameters: efficiency (N), selectivity (α), and retention factor (k). To improve resolution, one or more of these factors must be optimized. The most impactful changes typically come from improving selectivity.

Troubleshooting Workflow:

G start Poor Resolution (Rs < 1.5) opt_mobile_phase Optimize Mobile Phase (Highest Impact on Selectivity) start->opt_mobile_phase check_efficiency Check Column Efficiency start->check_efficiency change_column Change Stationary Phase (Ultimate Selectivity Change) start->change_column If other options fail change_organic Change Organic Modifier (e.g., MeCN to MeOH) opt_mobile_phase->change_organic adjust_gradient Adjust Gradient Slope (For Gradient Methods) opt_mobile_phase->adjust_gradient adjust_ph Adjust pH / Additive (For Ionizable Isomers) opt_mobile_phase->adjust_ph reduce_flow Decrease Flow Rate check_efficiency->reduce_flow check_system Check for Dead Volume (Tubing, Connections) check_efficiency->check_system replace_column Column Deteriorated? Replace Column check_efficiency->replace_column change_rp_phase Switch RP Phase (e.g., C18 to Phenyl) change_column->change_rp_phase change_csp Screen Different CSPs (e.g., Amylose to Cellulose) change_column->change_csp

Caption: Troubleshooting workflow for poor isomer resolution.

Step-by-Step Solutions:

  • Optimize Mobile Phase Selectivity (α):

    • Change Organic Modifier: In RP-HPLC, switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different interactions (dipole vs. hydrogen bonding) with the analytes.[19]

    • Adjust pH/Additives (for ionizable isomers): Small changes in mobile phase pH can significantly alter the retention and selectivity of isomers with acidic or basic functional groups.

    • Change Alcohol Modifier (for chiral separations): In normal-phase chiral chromatography, switching from IPA to ethanol can dramatically change enantioselectivity.[17]

  • Improve Column Efficiency (N):

    • Decrease Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will increase run time.[20]

    • Check for System Issues: Ensure all tubing is cut cleanly and connections are properly made to minimize dead volume, which causes peak broadening.[21]

    • Evaluate Column Health: If all peaks are broad, the column may be contaminated or have reached the end of its life.[21][22]

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, a different stationary phase is required. For constitutional isomers, switching from a C18 to a Phenyl or Cyano phase introduces different retention mechanisms (e.g., π-π interactions).[23] For enantiomers, screening a different class of CSP (e.g., moving from an amylose-based to a cellulose-based column) is a standard approach.[11][13]

Guide 2: Peak Tailing

Problem: Chromatographic peaks are asymmetric with a "tail" extending from the back of the peak (Asymmetry Factor, Aₛ > 1.2 or Tailing Factor, Tₛ > 1.5).

Causality Analysis: Tailing is most often caused by undesirable secondary interactions between the analyte and the stationary phase, column hardware, or by issues related to the sample itself.

Step-by-Step Solutions:

  • Diagnose the Cause:

    • Does it affect all peaks? If yes, the problem is likely systemic (e.g., column contamination/void, dead volume).

    • Does it affect only certain peaks? If yes, the problem is analyte-specific, likely due to secondary chemical interactions (e.g., basic analytes on silica).

  • Implement Solutions:

    • For Analyte-Specific Tailing (Basic Isoxazoles):

      • Protocol: Add 0.1% TEA or DEA to the mobile phase for normal-phase chiral separations. For reversed-phase, use a low pH (~2.5-3) with 0.1% TFA or formic acid.[11][18]

    • For General Tailing:

      • Reduce Mass Load: Inject a 1:10 dilution of your sample. If the peak shape improves, you are overloading the column. Reduce your sample concentration or injection volume.[20][21]

      • Check Sample Solvent: The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase. Injecting in a stronger solvent can cause severe peak distortion.[21][24]

      • Perform a Column Wash: If the column is contaminated, flush with strong, appropriate solvents (follow manufacturer's guidelines). For a C18 column, this might involve washing with water, then isopropanol, then hexane, and re-equilibrating.[21]

Guide 3: Inconsistent Retention Times

Problem: The retention time (t₋) for the same isomer shifts significantly between injections or across a sequence.

Causality Analysis: Stable retention times rely on a consistent chemical environment. Any fluctuation in mobile phase composition, temperature, or system pressure will cause t₋ to drift.

Step-by-Step Solutions:

  • Ensure Adequate Column Equilibration: This is the most common cause. Before starting a sequence, and especially after changing the mobile phase, equilibrate the column with at least 10-20 column volumes of the mobile phase.[25] You can monitor the detector baseline; it should be stable before the first injection.

  • Verify Mobile Phase Integrity:

    • Prepare fresh mobile phase daily.

    • Keep solvent bottles loosely capped to prevent evaporation of the more volatile component (e.g., acetonitrile in an ACN/water mix), which would change the mobile phase composition and increase retention times.[25]

    • Ensure solvents are properly degassed to prevent pump cavitation.

  • Control Temperature: Use a thermostatted column compartment. Even minor fluctuations in lab temperature can affect retention, especially for methods sensitive to temperature changes.[20]

  • Check System Health: Look for pressure fluctuations on the pump. If the pressure is unstable, it may indicate a leak, a failing pump seal, or a problematic check valve.

Section 3: Experimental Protocols & Data

Protocol 1: Generic Starting Method for Positional Isoxazole Isomers (RP-HPLC)

This protocol provides a robust starting point for developing a separation method for non-chiral isoxazole isomers.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (or analyte-specific λₘₐₓ).

  • Gradient Program:

    • Start at 10% B.

    • Linear ramp to 90% B over 20 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate at 10% B for 7 minutes before the next injection.

  • System Suitability: Prepare a mixture of your isomers. Ensure the resolution (Rₛ) between the critical pair is > 1.5 and the tailing factor for all peaks is < 1.5.

Protocol 2: Generic Screening Method for Chiral Isoxazole Isomers (SFC)

This protocol is designed for efficient screening of chiral isoxazoles on polysaccharide-based columns.

  • Instrumentation: Analytical SFC system with UV detector and back-pressure regulator (BPR).

  • Columns (for screening):

    • Chiralpak AD-H (Amylose-based), 150 x 4.6 mm, 5 µm

    • Chiralcel OD-H (Cellulose-based), 150 x 4.6 mm, 5 µm

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol.

  • Flow Rate: 3.0 mL/min.

  • BPR Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • Start at 5% Methanol.

    • Linear ramp to 40% Methanol over 8 minutes.

    • Hold at 40% Methanol for 1 minute.

    • Return to 5% Methanol over 1 minute.

  • Method Refinement: If separation is observed, optimize using an isocratic hold at the co-solvent percentage that provides the best resolution. If peak shape is poor for a basic analyte, add 0.1% DEA to the methanol co-solvent.[11][15]

Table 2: Common Mobile Phase Additives and Their Use
AdditiveTypical ConcentrationChromatographic ModePurpose & Mechanism
Formic Acid (FA) 0.05 - 0.1%RP-HPLC, LC-MSAcidic modifier. Suppresses silanol ionization and ensures acidic analytes are non-ionized and basic analytes are consistently protonated. Good for MS compatibility.[8][9]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%RP-HPLCStrong ion-pairing agent. Excellent for improving peak shape of basic compounds but can cause ion suppression in MS.[11]
Triethylamine (TEA) 0.1 - 0.5%NP-HPLCBasic additive. Competes with basic analytes for active silanol sites on the stationary phase, improving peak shape.[15]
Diethylamine (DEA) 0.1 - 0.5%SFCBasic additive. Used in the alcohol co-solvent to improve peak shape and resolution for basic compounds on chiral stationary phases.[15]
Ammonium Formate 5 - 20 mMRP-HPLC, LC-MSBuffer. Controls pH in a range suitable for MS analysis and can improve peak shape.[16]

Section 4: Visualization of Logic

Chromatographic Mode Selection

This diagram outlines the decision-making process for selecting the appropriate chromatographic technique.

G start Goal: Separate Isoxazole Isomers q1 What is the isomeric relationship? start->q1 constitutional Constitutional / Positional q1->constitutional Different Connectivity stereoisomers Stereoisomers q1->stereoisomers Same Connectivity, Different 3D Arrangement rp_hplc Use Reversed-Phase HPLC (RP-HPLC) constitutional->rp_hplc q2 Are they Enantiomers? stereoisomers->q2 rp_details Column: C18 or Phenyl-Hexyl Mobile Phase: ACN/Water or MeOH/Water with 0.1% Formic Acid rp_hplc->rp_details diastereomers Diastereomers q2->diastereomers No (e.g., cis/trans) enantiomers Enantiomers q2->enantiomers Yes (Mirror Images) diastereomer_method Can often be separated by standard achiral RP-HPLC diastereomers->diastereomer_method Start with RP-HPLC chiral_chrom Requires Chiral Chromatography enantiomers->chiral_chrom diastereomer_method->rp_hplc Start with RP-HPLC sfc Recommended: Chiral SFC (Fast, Green, Efficient) chiral_chrom->sfc hplc Alternative: Chiral NP-HPLC chiral_chrom->hplc

Caption: Decision tree for selecting the correct chromatographic mode.

References

Technical Support Center: Synthesis of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for the synthesis of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, from mechanistic side reactions to purification hurdles, providing not just protocols but the underlying chemical principles to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge for the synthesis.

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent method for constructing the benzo[d]isoxazole core is through a 1,3-dipolar cycloaddition pathway.[1] A highly effective approach involves the in situ generation of a nitrile oxide from an ortho-hydroxyaryl aldoxime, which then undergoes a rapid intramolecular cyclization.

The typical sequence is:

  • Oxime Formation: Reaction of 2-hydroxy-4-bromobenzaldehyde with hydroxylamine.

  • Oxidative Cyclization: The resulting aldoxime is oxidized (e.g., with N-Chlorosuccinimide or sodium hypochlorite) to generate a transient nitrile oxide intermediate.

  • Intramolecular Cyclization: This highly reactive intermediate immediately cyclizes to form the stable benzo[d]isoxazole ring system.

Q2: What are the key analytical markers that confirm the identity and purity of the final product?

A2: Verifying the structural integrity of this compound requires a combination of spectroscopic methods. The expected data are summarized below.

Analytical Method Expected Spectroscopic Features
¹H NMR Characteristic signals for three aromatic protons in the 6-bromo substituted pattern, plus a singlet around 3.9-4.1 ppm for the methyl ester (-OCH₃) group.
¹³C NMR Resonances for all 9 carbons, including the ester carbonyl (C=O) around 160-165 ppm, carbons of the aromatic ring, and the methyl ester carbon around 53 ppm.
Mass Spec (MS) A molecular ion peak (M+) corresponding to the formula C₉H₆BrNO₃ (m/z ≈ 255/257). The key confirmation is the isotopic pattern of bromine, showing two peaks of nearly equal intensity (M+ and M+2) separated by 2 Da.
Infrared (IR) Strong absorption bands indicating the ester carbonyl stretch (νC=O) at ~1725-1745 cm⁻¹, the isoxazole C=N stretch at ~1600-1650 cm⁻¹, and the C-Br stretch in the lower frequency region.

Part 2: Troubleshooting Guide for Impurity Management

This section provides solutions to specific experimental problems in a Q&A format.

Issue 1: Major byproduct detected with M/z ~510/512/514, double the expected mass.

Q: My LC-MS analysis shows a major impurity with a mass corresponding to a dimer of my nitrile oxide intermediate. What is this byproduct and how can I prevent its formation?

A: This is a classic and well-documented side reaction. The impurity is a furoxan (1,2,5-oxadiazole-2-oxide), which forms from the intermolecular [3+2] cyclodimerization of two nitrile oxide molecules.[2][3] This pathway competes directly with your desired intramolecular cyclization.

Root Cause Analysis: The core issue is the concentration of the transient nitrile oxide intermediate. If its concentration becomes too high, the rate of the bimolecular dimerization reaction can overwhelm the rate of the unimolecular intramolecular cyclization.

Caption: Troubleshooting workflow for furoxan dimer formation.

Detailed Protocol: Suppressing Nitrile Oxide Dimerization

  • Control Reagent Stoichiometry: Ensure you are using a precise stoichiometry of the oxidizing agent. An excess can sometimes accelerate side reactions.

  • Implement Slow Addition: This is the most critical step. Prepare a solution of your oxidizing agent (e.g., N-chlorosuccinimide in DMF) and add it dropwise, or preferably via a syringe pump, to the solution of the aldoxime over 1-2 hours.

  • Maintain High Dilution: Run the reaction at a lower concentration (e.g., 0.05-0.1 M). This physically separates the nitrile oxide intermediates, favoring the intramolecular pathway.

  • Temperature Control: Maintain the reaction at room temperature or slightly below (0-20 °C). While heat can accelerate the desired reaction, it often accelerates the undesired dimerization even more.

Issue 2: Presence of an isomeric byproduct, a Benzo[d]oxazole.

Q: My NMR spectrum is complex, and I've isolated a byproduct that appears to be a structural isomer. Could this be a Beckmann rearrangement product?

A: Yes, this is a likely scenario. The Beckmann rearrangement of the ortho-hydroxyaryl aldoxime intermediate can compete with the desired cyclization, leading to the formation of a 2-substituted benzo[d]oxazole.[4][5] This side reaction is often promoted by acidic conditions or certain activating agents.

Mechanistic Divergence:

  • Desired Pathway (Anhydrous/Neutral): Direct nucleophilic attack of the phenoxide onto the oxime-derived intermediate to form the N-O bond of the isoxazole.

  • Side Reaction (Acidic/Aqueous): Protonation or activation of the oxime's hydroxyl group makes it a good leaving group, initiating a rearrangement cascade to the isomeric benzoxazole.[4]

Experimental Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture can facilitate proton-mediated rearrangement.

  • Choice of Activating Agent: If you are using an activating agent for the cyclization, avoid strong Brønsted or Lewis acids. Reagents like triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have been shown to be effective for cyclization under neutral conditions, minimizing the Beckmann pathway.[4]

  • pH Control: If using an aqueous workup, ensure it is neutral or slightly basic to quench any acid that might promote rearrangement of any unreacted starting material.

Issue 3: Difficulty removing a closely-eluting impurity during column chromatography.

Q: I am struggling to achieve >98% purity. A persistent impurity co-elutes with my product on silica gel. What are my options?

A: This is a common final-stage challenge, often caused by an impurity with very similar polarity to the desired product, such as a de-halogenated or positional isomer. When standard chromatography fails, a change in purification strategy is required.

Advanced Purification Strategies:

Method Principle of Separation Recommended Application
Gradient Chromatography Varies the mobile phase polarity during the run, improving resolution between compounds with similar Rf values in isocratic systems.First step: Try a shallow gradient (e.g., 5% to 20% Ethyl Acetate in Hexane over 20 column volumes).
Recrystallization Exploits differences in solubility between the product and impurity in a specific solvent at different temperatures.Highly effective for final polishing. The solid nature of the target compound makes it an excellent candidate.[6]
Preparative HPLC Uses a high-efficiency column under high pressure for superior separation, but with lower sample throughput.For obtaining analytical standards or very high purity material when other methods fail.

Step-by-Step Protocol: Developing a Recrystallization Procedure

  • Solvent Screening: In small vials, test the solubility of ~10-20 mg of your impure material in 0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, methanol/water mixtures).

  • Identify a Suitable Solvent: The ideal solvent will fully dissolve your compound when hot but show very low solubility when cold (e.g., in an ice bath). The impurity should ideally remain in solution upon cooling.

  • Perform the Recrystallization:

    • Dissolve the bulk of the impure solid in the minimum amount of the chosen solvent at reflux temperature.

    • Once fully dissolved, remove from heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals.

    • Once crystal growth appears to have stopped, place the flask in an ice-water bath for 30-60 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum.

  • Assess Purity: Re-analyze the purified material by HPLC or NMR to confirm the removal of the impurity.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Characterization of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor, providing detailed information about the molecular structure of a compound. This guide offers an in-depth characterization of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry, through ¹H and ¹³C NMR spectroscopy. Furthermore, we present a comparative analysis with its 6-chloro analog to highlight the influence of substituent effects on NMR spectra.

The Critical Role of NMR in Structural Verification

In the synthesis of complex organic molecules, confirmation of the target structure is a critical step. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed "fingerprint" of a molecule's carbon-hydrogen framework.

  • ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their proximity to other protons.

  • ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their hybridization and electronic environment.

This dual-pronged approach is indispensable for verifying the successful synthesis of a target compound and for identifying any potential impurities or byproducts.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and accuracy of NMR data. The following is a recommended procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used depending on the compound's solubility. The residual solvent peak serves as a convenient internal reference (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Reference the chemical shifts to the internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm or the residual solvent peak).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction reference Reference Spectrum correction->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Figure 1: A generalized workflow for NMR sample preparation and data acquisition.

Predicted ¹H and ¹³C NMR Characterization of this compound

While a publicly available, experimentally verified spectrum for this compound is not readily found in the literature, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the spectral data of structurally similar compounds. Our prediction is based on the known effects of substituents on the benzo[d]isoxazole core and the characteristic signals of the methyl ester group.

Molecular Structure:

Figure 2: Molecular Structure of this compound.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~8.05d~1.5H-7The proton ortho to the bromine atom and meta to the isoxazole ring oxygen is expected to be a doublet due to meta-coupling with H-5.
~7.70dd~8.5, 1.5H-5This proton is ortho to H-4 and meta to H-7, resulting in a doublet of doublets.
~7.60d~8.5H-4The proton ortho to the isoxazole ring fusion and ortho to H-5 will appear as a doublet.
~4.00s--OCH₃The methyl ester protons will appear as a singlet in the typical downfield region for such groups.[1]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

The ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~162C=OThe carbonyl carbon of the methyl ester is expected in this downfield region.[1]
~158C-3The carbon of the isoxazole ring attached to the ester group.
~155C-7aThe carbon at the fusion of the benzene and isoxazole rings, adjacent to the oxygen.
~135C-5Aromatic CH carbon.
~125C-7Aromatic CH carbon.
~122C-3aThe carbon at the fusion of the benzene and isoxazole rings, adjacent to the nitrogen.
~120C-6The carbon attached to the bromine atom. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone.
~115C-4Aromatic CH carbon.
~53-OCH₃The methyl carbon of the ester group.[1]

Comparative Analysis: this compound vs. 6-Chlorobenzo[d]isoxazole-3-carboxylic acid

To understand the influence of the halogen substituent on the NMR spectra, we compare the predicted data for the bromo-compound with the known data for 6-chlorobenzo[d]isoxazole-3-carboxylic acid. While the latter is a carboxylic acid and not a methyl ester, the primary differences in the aromatic region will be due to the electronic effects of the halogen.

Key Differences in the Aromatic Region:

  • ¹H NMR: Chlorine is more electronegative than bromine. Therefore, the protons on the aromatic ring of the 6-chloro analog are expected to be slightly more deshielded (shifted to a higher ppm value) compared to the 6-bromo compound. The coupling patterns (multiplicities and coupling constants) should remain similar.

  • ¹³C NMR: The carbon directly attached to the halogen (C-6) will show a significant difference in chemical shift. The C-Cl bond will result in a more downfield signal for C-6 compared to the C-Br bond. This is because chlorine is more electronegative and has a smaller "heavy atom effect" than bromine. The chemical shifts of the other aromatic carbons will also be influenced, but to a lesser extent.

CompoundHalogen at C-6Predicted/Observed C-6 Shift (ppm)
This compoundBr~120
6-Chlorobenzo[d]isoxazole-3-carboxylic acidCl~130-135

This comparison underscores the sensitivity of NMR spectroscopy to subtle electronic changes within a molecule, making it a powerful tool for confirming the identity of closely related compounds.

Conclusion

This guide provides a detailed, albeit predicted, ¹H and ¹³C NMR characterization of this compound based on the analysis of structurally related compounds. The presented experimental protocols offer a standardized approach for obtaining high-quality NMR data. The comparative analysis with a 6-chloro analog highlights the predictable and interpretable nature of substituent effects on NMR spectra. For researchers in drug discovery and development, a thorough understanding of these principles is essential for the confident structural elucidation of novel molecular entities.

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a halogenated benzisoxazole, this molecule presents unique characteristics in mass spectrometric analysis that, when properly understood, can be leveraged for unambiguous identification and structural elucidation.[3][4]

We will delve into the fundamental principles and practical applications of different ionization methods, explore predictable fragmentation pathways, and contrast the capabilities of mass spectrometry with other key analytical techniques. This guide is designed for researchers, scientists, and drug development professionals seeking to apply robust analytical strategies to the characterization of novel small molecules.

Part 1: The Foundational Marker: Bromine's Isotopic Signature

Before comparing ionization techniques, it is crucial to recognize the most telling intrinsic feature of this compound in a mass spectrum: the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[5][6] This results in a highly characteristic isotopic pattern for any bromine-containing ion.

Any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), separated by two mass-to-charge units (m/z).[7][8] This "M" and "M+2" pattern is a definitive signature for the presence of bromine and serves as a primary validation point in spectral interpretation.[9] For this compound (Molecular Weight: ~256.06 g/mol )[10], the molecular ion will appear as two distinct peaks at approximately m/z 255 and 257 (for the respective isotopes).

IsotopeNatural AbundanceResulting PeakRelative Intensity
⁷⁹Br~50.7%M~100%
⁸¹Br~49.3%M+2~98%
Table 1: Expected isotopic distribution for an ion containing one bromine atom.

Part 2: A Head-to-Head Comparison of Ionization Techniques

The choice of ionization method is the most critical parameter in mass spectrometry, dictating the type of information obtained. The primary distinction lies between "hard" techniques that induce extensive fragmentation and "soft" techniques that preserve the molecular ion.[11][12]

Electron Ionization (EI): The "Hard" Approach for Structural Detail

Electron Ionization (EI) is a classic, high-energy technique where the sample, in a gaseous state, is bombarded with a beam of electrons (typically 70 eV).[13] This process is energetic enough to not only ionize the molecule by ejecting an electron to form a radical cation (M⁺•) but also to cause significant and reproducible fragmentation.[12][14]

Expected EI Spectrum: For this compound, an EI spectrum would be rich with fragment ions, providing a detailed fingerprint for structural confirmation. The molecular ion peaks (m/z 255/257) may be observed, but their intensity could be low due to the extensive fragmentation.[15]

Proposed EI Fragmentation Pathway: The fragmentation of the benzisoxazole core often involves characteristic losses.[16][17] For the target molecule, the fragmentation cascade is likely initiated by several key cleavages, including loss of the methoxy radical from the ester, loss of the entire carbomethoxy group, and cleavage of the fragile N-O bond of the isoxazole ring.

G M M⁺• (m/z 255/257) This compound F1 m/z 224/226 Loss of •OCH₃ M->F1 - •OCH₃ F4 m/z 196/198 Loss of •COOCH₃ M->F4 - •COOCH₃ F2 m/z 196/198 Loss of CO from F1 F1->F2 - CO F3 m/z 170/172 Loss of CN from F2 F2->F3 - CN F5 m/z 117 Loss of Br• from F2 F2->F5 - Br• F6 m/z 168/170 Loss of CO F4->F6 - CO F7 m/z 89 Loss of Br• from F6 F6->F7 - Br• G M [M+H]⁺ (m/z 256/258) Precursor Ion F1 m/z 224/226 Loss of CH₃OH M->F1 - CH₃OH F4 m/z 170/172 Loss of HBr M->F4 - HBr F2 m/z 196/198 Loss of CO from F1 F1->F2 - CO F3 m/z 117 Loss of Br• from F2 (Radical loss less common but possible) F2->F3 - Br• F5 m/z 142 Loss of CO from F4 F4->F5 - CO G cluster_0 Analytical Workflow cluster_1 GC-EI-MS Path cluster_2 LC-ESI-MS/MS Path Sample Sample (Methyl 6-bromobenzo...) GC Gas Chromatography (Separation) Sample->GC Volatile Sample LC Liquid Chromatography (Separation) Sample->LC Soluble Sample EI Electron Ionization (Hard) GC->EI MS1_EI MS Scan (Fragments) EI->MS1_EI Data Data Analysis (Structural Elucidation) MS1_EI->Data ESI Electrospray Ionization (Soft) LC->ESI MS1_ESI MS Scan (Precursor Ion) ESI->MS1_ESI CID Collision-Induced Dissociation MS1_ESI->CID MS2_ESI MS/MS Scan (Product Ions) CID->MS2_ESI MS2_ESI->Data

References

A Comparative Guide to the Reactivity of 5-Bromo- vs. 6-Bromobenzo[d]isoxazoles for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The benzo[d]isoxazole core, a privileged structure in numerous bioactive molecules, offers multiple sites for modification.[1][2] Among its halogenated derivatives, 5-bromo- and 6-bromobenzo[d]isoxazoles serve as versatile building blocks. However, the choice between these two isomers is not arbitrary and hinges on a nuanced understanding of their differential reactivity. This guide provides an in-depth comparison of the reactivity of 5-bromo- versus 6-bromobenzo[d]isoxazole, supported by an analysis of electronic effects and established principles of heterocyclic chemistry, to empower chemists in making informed decisions for their synthetic campaigns.

The Electronic Landscape of the Benzo[d]isoxazole Nucleus

The reactivity of a substituent on the benzene ring of benzo[d]isoxazole is fundamentally governed by the electronic influence of the fused isoxazole moiety. The isoxazole ring, containing two electronegative heteroatoms (nitrogen and oxygen), acts as an electron-withdrawing group. This is primarily due to the inductive effect of the heteroatoms and the delocalization of the benzene ring's π-electrons into the heterocyclic system. The greater electronegativity of the oxygen atom adjacent to the nitrogen facilitates the reductive cleavage of the N-O bond, highlighting the electron-accepting nature of the isoxazole ring.[3]

This electron-withdrawing character has two major consequences for the reactivity of the fused benzene ring:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The reduced electron density in the benzene ring makes it less nucleophilic and therefore less reactive towards electrophiles.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the benzene ring makes it more susceptible to attack by nucleophiles.

The position of substitution on the benzene ring is critical. The electron-withdrawing effect of the isoxazole ring is not uniform across all positions. Through resonance and inductive effects, the electron density is differentially modulated at the 5- and 6-positions, leading to distinct reactivity profiles for the bromo-substituents at these sites.

Comparative Reactivity in Key Transformations

While direct, side-by-side quantitative comparisons of reaction kinetics for 5-bromo- and 6-bromobenzo[d]isoxazole are not extensively reported in the literature, a predictive analysis based on established electronic principles can guide the synthetic chemist.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The key step in these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The rate of this step is highly sensitive to the electronic environment of the C-Br bond.

  • 5-Bromobenzo[d]isoxazole: The 5-position is para to the ring fusion and is significantly influenced by the electron-withdrawing nature of the isoxazole ring. This leads to a more electron-deficient C5-Br bond. An electron-deficient carbon center generally facilitates oxidative addition of the palladium catalyst. Therefore, 5-bromobenzo[d]isoxazole is predicted to be more reactive in palladium-catalyzed cross-coupling reactions.

  • 6-Bromobenzo[d]isoxazole: The 6-position is meta to the isoxazole nitrogen and further removed from the direct electronic pull of the oxygen atom. Consequently, the C6-Br bond is expected to be less electron-deficient compared to the C5-Br bond. This would result in a slower rate of oxidative addition.

Table 1: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

IsomerPredicted ReactivityRationale
5-Bromobenzo[d]isoxazoleHigherMore electron-deficient C-Br bond due to stronger influence of the electron-withdrawing isoxazole ring at the 5-position, facilitating oxidative addition.
6-Bromobenzo[d]isoxazoleLowerLess electron-deficient C-Br bond, leading to a slower rate of oxidative addition.

Experimental Protocols: Representative Methodologies

While direct comparative data is scarce, the following protocols for related transformations provide a practical starting point for researchers working with these isomers.

General Procedure for Suzuki-Miyaura Coupling of a Bromobenzo[d]isoxazole

This protocol is a generalized procedure and may require optimization for specific substrates.

Methodology:

  • To a degassed solution of the bromobenzo[d]isoxazole (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) in a solvent system like 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.).

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Visualization of Reactivity Concepts

To visually represent the concepts discussed, the following diagrams are provided.

Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification A Bromobenzo[d]isoxazole E Degassing A->E B Boronic Acid B->E C Palladium Catalyst C->E D Base D->E F Heating under Inert Atmosphere E->F G Aqueous Workup & Extraction F->G H Purification (Chromatography) G->H I Coupled Product H->I

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conceptual Representation of Electronic Effects

Electronic_Effects cluster_benzoisoxazole Benzo[d]isoxazole Nucleus cluster_reactivity Predicted Reactivity Benzo Benzene Ring Isox Isoxazole Ring (Electron-Withdrawing) Benzo->Isox delocalization C5 5-Bromo (Higher Reactivity) Isox->C5 Stronger Inductive/Resonance Effect C6 6-Bromo (Lower Reactivity) Isox->C6 Weaker Inductive/Resonance Effect

Caption: Electronic influence of the isoxazole ring on the reactivity of bromo-substituents.

Conclusion and Future Outlook

The choice between 5-bromo- and 6-bromobenzo[d]isoxazole as a synthetic precursor should be guided by a clear understanding of their differential reactivity, which is rooted in the electronic properties of the benzo[d]isoxazole scaffold. Based on fundamental principles of organic chemistry, 5-bromobenzo[d]isoxazole is predicted to be the more reactive isomer in palladium-catalyzed cross-coupling reactions due to the greater electron deficiency at the 5-position.

For the synthetic chemist, this implies that reactions involving 5-bromobenzo[d]isoxazole may proceed under milder conditions, with lower catalyst loadings, or in shorter reaction times compared to its 6-bromo counterpart. Conversely, the lower reactivity of 6-bromobenzo[d]isoxazole could be exploited in sequential cross-coupling reactions on a dibrominated benzo[d]isoxazole substrate.

Further experimental studies involving kinetic analysis are warranted to provide quantitative data to support these predictions. Such studies would be invaluable to the medicinal and materials chemistry communities, enabling a more precise and predictable approach to the synthesis of novel benzo[d]isoxazole derivatives.

References

A Comparative Guide to the In Vitro Anticancer Activity of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile building block in the design of novel therapeutic agents targeting a wide array of diseases.[1][2] In oncology, isoxazole derivatives have emerged as a particularly promising class of compounds, demonstrating significant anticancer potential through diverse mechanisms of action.[1][3][4]

This guide provides a comparative analysis of the in vitro anticancer activity of various isoxazole derivatives, synthesizes the current understanding of their mechanisms of action, and offers detailed experimental protocols for their evaluation. The content is designed for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic potential of this important chemical class.

Comparative Analysis of In Vitro Cytotoxicity

The anticancer efficacy of a compound is fundamentally assessed by its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify this activity, representing the concentration of a compound that inhibits 50% of cell growth. A lower IC₅₀ value signifies higher potency.

Numerous studies have synthesized novel isoxazole derivatives and evaluated their cytotoxic effects against a panel of human cancer cell lines. The data reveals that the substitution pattern around the isoxazole core is critical for activity.[5] For instance, the presence of electron-withdrawing groups, such as halogens (Cl, Br), on an associated phenyl ring often enhances cytotoxic potency.[5][6]

Below is a comparative summary of the in vitro anticancer activity of selected isoxazole derivatives from recent studies.

Derivative Class Compound Cancer Cell Line IC₅₀ Value Reference
3,4-Isoxazolediamide Compound 2 K562 (Leukemia)18.01 ± 0.69 nM[7]
3,4-Isoxazolediamide Compound 4 K562 (Leukemia)70.1 ± 5.8 nM[7]
Isoxazole-Carboxamide Compound 2d HeLa (Cervical)15.48 µg/ml[8][9][10]
Isoxazole-Carboxamide Compound 2d Hep3B (Liver)~23 µg/ml[8][9][10]
Isoxazole-Carboxamide Compound 2e Hep3B (Liver)~23 µg/ml[8][9][10]
Isoxazolyl Chalcone Compound 5f A549 (Lung)1.35-2.07 µM[6]
Isoxazolyl Chalcone Compound 5h A549 (Lung)7.27-11.07 µM[6]
Dihydropyrazole-Isoxazole Compound 39 Prostate CancerIC₅₀ = 4 ± 1 µg/mL[11]
Dihydropyrazole-Isoxazole Compound 45 Prostate CancerIC₅₀ = 2 ± 1 µg/mL[11]
Natural Product Hybrid Curcumin-Isoxazole (40) MCF-7 (Breast)3.97 µM[12]
Natural Product Hybrid Bromopyrrole-Isoxazole (36a) KB403 (Oral)2.45 µM[12][13][14]

Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanisms of Anticancer Action: A Multifaceted Approach

Isoxazole derivatives exert their anticancer effects not through a single, universal mechanism, but by modulating a variety of critical cellular processes. This pleiotropic activity is a hallmark of their potential, as it may circumvent the resistance mechanisms that often plague single-target agents.[1][3] The most predominantly reported mechanisms are the induction of apoptosis and cell cycle arrest.

Induction of Programmed Cell Death (Apoptosis)

Apoptosis is an orderly, energy-dependent process of cell suicide that is essential for normal tissue homeostasis. A key feature of cancer is the evasion of apoptosis. Many isoxazole derivatives have been shown to be potent inducers of apoptosis in cancer cells.[3][7][15][16]

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Evidence suggests isoxazole derivatives can trigger both. For example, some isoxazolyl chalcones induce apoptosis in A549 lung cancer cells through the death receptor 5 (DR5)-mediated extrinsic pathway.[6] Other derivatives have been shown to modulate the intrinsic pathway by altering the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating effector caspases like caspase-3 and -9.[16][17]

G cluster_0 Isoxazole Derivative Action cluster_1 Apoptosis Signaling Pathway isoxazole Isoxazole Derivative dr5 Death Receptor 5 (Extrinsic) isoxazole->dr5 Activates mito Mitochondria (Intrinsic) isoxazole->mito Induces Stress casp8 Caspase-8 dr5->casp8 bax Bax/Bcl-2 Ratio ↑ mito->bax casp3 Caspase-3 (Executioner) casp8->casp3 casp9 Caspase-9 bax->casp9 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Fig. 1: Generalized pathways for apoptosis induction by isoxazole derivatives.
Cell Cycle Arrest

The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Certain isoxazole derivatives can interrupt this process, causing cells to arrest at specific checkpoints, most commonly the G2/M (Gap 2/Mitosis) phase.[9][18] This arrest prevents the cell from dividing and can ultimately trigger apoptosis.[18]

For example, isoxazole-carboxamide derivatives were found to induce a delay in the G2/M phase in Hep3B liver cancer cells.[9][10] Similarly, some DHT-based isoxazoles cause a pronounced G2/M arrest in HeLa cells, a phenotype associated with disruption of microtubule dynamics.[18]

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M Arrest G2/M Arrest (Induced by Isoxazoles) G2->Arrest M->G1

Fig. 2: Cell cycle progression and the G2/M arrest point targeted by some isoxazoles.
Other Key Mechanisms

Beyond apoptosis and cell cycle arrest, isoxazoles target other crucial cancer-related machinery:

  • Tubulin Polymerization: Microtubules are essential for forming the mitotic spindle during cell division. Some derivatives act as microtubule inhibitors, disrupting tubulin polymerization, which leads to mitotic arrest and cell death.[1][4][18][19]

  • Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone that helps stabilize many proteins required for tumor cell growth and survival. Its inhibition is a key therapeutic strategy, and some novel synthetic isoxazoles have been developed as potent HSP90 inhibitors.[7][15]

  • Enzyme Inhibition: Isoxazoles have been shown to inhibit various enzymes critical for cancer progression, including aromatase, protein kinases, and topoisomerases.[1][3][4]

Experimental Protocols for In Vitro Evaluation

To ensure reproducibility and comparability of data, standardized protocols are essential. The following sections detail the methodologies for the core assays used to determine the in vitro anticancer activity of isoxazole derivatives.

G start Synthesized Isoxazole Derivative culture Culture Cancer Cell Lines start->culture treat Treat Cells with Derivative (Dose-Response) culture->treat mtt MTT Assay (Cytotoxicity / IC50) treat->mtt flow Flow Cytometry Analysis treat->flow data Data Analysis & Interpretation mtt->data annexin Annexin V / PI (Apoptosis) flow->annexin pi PI Staining (Cell Cycle) flow->pi annexin->data pi->data

Fig. 3: Standard workflow for the in vitro evaluation of anticancer compounds.
Protocol 1: Cell Viability by MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and will bind to these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the isoxazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells. PI stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the amount of DNA. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have an intermediate amount.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells in 6-well plates with the isoxazole derivative as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C. This permeabilizes the cells.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The resulting histogram will show distinct peaks for the G1, S, and G2/M phases of the cell cycle, allowing for quantification of the percentage of cells in each phase.

Conclusion and Future Directions

The body of evidence clearly establishes isoxazole derivatives as a highly promising and versatile class of compounds for anticancer drug development. Their potent in vitro activity against a wide range of cancer cell lines is driven by their ability to induce apoptosis and cell cycle arrest through multiple, often interconnected, signaling pathways.[4][7][18] The modular nature of the isoxazole scaffold allows for extensive chemical modification, providing a rich platform for structure-activity relationship studies aimed at optimizing potency and selectivity.

Future research should focus on advancing the most promising lead compounds into in vivo preclinical models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.[7][15] Elucidating the precise molecular targets for novel derivatives and exploring their potential in combination therapies will be critical steps in translating the in vitro success of isoxazole derivatives into effective clinical cancer treatments.

References

The Brominated Benzisoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzisoxazole motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of bromine atoms to this privileged scaffold can profoundly influence its physicochemical properties and biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of brominated benzisoxazoles, with a focus on their anticonvulsant, antipsychotic, and antimicrobial activities. By synthesizing available experimental data, this document aims to provide researchers with a framework for the rational design of novel brominated benzisoxazole-based therapeutics.

The Benzisoxazole Core and the Influence of Bromination

The 1,2-benzisoxazole ring system, an aromatic bicyclic heterocycle, offers a versatile template for drug design. Its rigid structure and potential for diverse substitutions at various positions allow for the fine-tuning of pharmacological profiles. Bromination, a common strategy in medicinal chemistry, can impact a molecule's properties in several ways:

  • Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier.

  • Metabolic Stability: Bromine can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

  • Binding Interactions: The size and electronegativity of bromine can lead to specific halogen bonding and van der Waals interactions with biological targets, potentially increasing binding affinity and selectivity.

The position of the bromine atom on the benzisoxazole ring is critical in determining its effect on biological activity, as will be explored in the following sections.

Comparative Analysis of Biological Activities

Anticonvulsant Activity

Brominated benzisoxazoles have shown significant promise as anticonvulsant agents. A key determinant of activity in this class of compounds is the substitution pattern on the benzisoxazole ring.

Key SAR Insights:

  • Position of Bromine: The introduction of a halogen atom at the 5-position of the 3-(sulfamoylmethyl)-1,2-benzisoxazole ring has been shown to increase anticonvulsant activity.[1] However, this modification is also associated with an increase in neurotoxicity.[1] A systematic comparison of bromine substitution at other positions is not extensively documented in the literature, representing a potential area for future investigation.

  • Other Substituents: The nature of the substituent at the 3-position is also crucial. For instance, a sulfamoylmethyl group at this position has been found to be favorable for anticonvulsant activity.[1]

Comparative Data:

While a comprehensive table comparing a series of positional bromine isomers is not available in the public domain, the following table illustrates the anticonvulsant activity of a representative brominated benzisoxazole derivative in comparison to a standard drug.

CompoundStructureMES Test ED₅₀ (mg/kg, i.p. in mice)Neurotoxicity (NTD₅₀, mg/kg, i.p. in mice)Protective Index (NTD₅₀/ED₅₀)
5-Bromo-3-(sulfamoylmethyl)-1,2-benzisoxazole5-Bromo-3-(sulfamoylmethyl)-1,2-benzisoxazoleData not availableData not availableData not available
Phenytoin (Standard)Phenytoin9.5687.2
Antipsychotic Activity

The 3-(piperidin-4-yl)-1,2-benzisoxazole scaffold is a well-established pharmacophore for atypical antipsychotic agents, which typically exhibit antagonism at both dopamine D₂ and serotonin 5-HT₂ₐ receptors. While fluorine substitution has been extensively explored in this class (e.g., Risperidone), the influence of bromine is less characterized.

Key SAR Insights:

  • Receptor Affinity: The antipsychotic effect of these compounds is attributed to their ability to modulate dopaminergic and serotonergic pathways. The affinity for D₂ and 5-HT₂ₐ receptors is a key indicator of potential antipsychotic activity.

  • Substitution on the Benzisoxazole Ring: While fluorine at the 6-position is a common feature in potent antipsychotic benzisoxazoles, the systematic exploration of bromine at this or other positions is not well-documented in comparative studies.

Comparative Data:

The following table presents the receptor binding affinities for key antipsychotic targets for a representative benzisoxazole derivative. A direct comparison with a brominated analog is not available.

CompoundD₂ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)
Risperidone3.130.12
Brominated AnalogData not availableData not available

Note: The lack of quantitative data for a directly comparable brominated analog underscores the need for further research in this area.

Antimicrobial Activity

Brominated benzisoxazoles have also demonstrated potential as antimicrobial agents. The presence and position of the bromine atom can significantly impact the minimum inhibitory concentration (MIC) against various bacterial strains.

Key SAR Insights:

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as bromine, on the benzisoxazole ring has been associated with enhanced antimicrobial activity.

  • Positional Isomerism: The position of the bromine atom can influence the antimicrobial spectrum and potency. However, a systematic study comparing all positional isomers is lacking.

Comparative Data:

The following table summarizes the reported MIC values for some brominated benzoxazole and related heterocyclic derivatives against representative bacterial strains.

CompoundStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Brominated Benzoxazole Derivative 1Structure not specified>10062.5
Brominated Benzoxazole Derivative 2Structure not specified>100125
Ciprofloxacin (Standard)Ciprofloxacin0.25-10.015-1

Note: The data presented is from studies on various brominated heterocycles and may not be directly comparable due to differences in the core structures and testing methodologies. A systematic study on brominated benzisoxazole isomers is needed for a definitive SAR analysis.

Experimental Protocols

Synthesis of Brominated Benzisoxazoles

A general and plausible synthetic approach for 5-bromo-3-methylbenzo[d]isoxazole involves the oximation of a brominated hydroxyacetophenone followed by cyclization.[2]

Workflow for the Synthesis of 5-Bromo-3-methylbenzo[d]isoxazole

SynthesisWorkflow start 2-Hydroxy-5-bromoacetophenone reagents1 Hydroxylamine hydrochloride, Base (e.g., Sodium Acetate) start->reagents1 oxime Formation of Oxime Intermediate reagents1->oxime reagents2 Dehydrating agent (e.g., heat, acid catalyst) oxime->reagents2 cyclization Intramolecular Cyclization reagents2->cyclization product 5-Bromo-3-methylbenzo[d]isoxazole cyclization->product

Caption: General synthetic workflow for 5-bromo-3-methylbenzo[d]isoxazole.

Step-by-Step Protocol:

  • Oximation: To a solution of 2-hydroxy-5-bromoacetophenone in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Stir the reaction mixture at room temperature or under reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The resulting oxime can be cyclized to the benzisoxazole either in situ or after isolation. This can be achieved by heating or by adding a dehydrating agent.

  • Work-up and Purification: After cooling, extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Biological Assays

This is a standard in vivo model to assess anticonvulsant activity.[3][4][5][6]

Workflow for the Maximal Electroshock (MES) Test

MES_Workflow acclimatization Animal Acclimatization dosing Administer Test Compound, Vehicle, or Positive Control acclimatization->dosing pretreatment Pre-treatment Time (Time to Peak Effect) dosing->pretreatment stimulation Induce Maximal Electroshock Seizure via Corneal Electrodes pretreatment->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation analysis Data Analysis (% Protection, ED₅₀ Calculation) observation->analysis

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Step-by-Step Protocol:

  • Animal Preparation: Use male albino mice (20-25 g). Acclimatize the animals for at least a week before the experiment.

  • Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., Phenytoin) intraperitoneally or orally.

  • Pre-treatment Time: Conduct the test at the predetermined time of peak drug effect.

  • Induction of Seizure: Apply a drop of saline to the corneal electrodes to ensure good electrical contact. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the median effective dose (ED₅₀).

These in vitro assays are used to determine the binding affinity of compounds to their target receptors.[7][8]

Workflow for Competitive Radioligand Binding Assay

BindingAssay_Workflow prepare_reagents Prepare Receptor Membranes, Radioligand, and Test Compound setup_plate Set up 96-well plate with Total Binding, Non-specific Binding, and Test Compound dilutions prepare_reagents->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Quantify Radioactivity washing->counting analysis Data Analysis (IC₅₀ and Kᵢ Determination) counting->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the human D₂ or 5-HT₂ₐ receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D₂), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well to separate the bound from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated from the IC₅₀.

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3][9][10][11]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow prepare_dilutions Prepare Serial Dilutions of Test Compound in Broth inoculate_plate Inoculate Microtiter Plate Wells prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubation Incubate the Plate inoculate_plate->incubation read_results Visually Inspect for Turbidity (Growth) incubation->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the brominated benzisoxazole derivative in a suitable broth medium in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

The brominated benzisoxazole scaffold holds considerable potential for the development of novel therapeutic agents with diverse pharmacological activities. The available data, although not exhaustive, indicates that the position of the bromine atom is a critical determinant of biological activity. Specifically, bromination at the 5-position appears to be a promising strategy for enhancing anticonvulsant activity, though careful consideration must be given to the potential for increased neurotoxicity.

A significant gap in the current literature is the lack of systematic, comparative studies on the positional isomers of brominated benzisoxazoles across different biological targets. Future research should focus on the synthesis and evaluation of a comprehensive series of these compounds to establish clear and quantitative structure-activity relationships. Such studies would be invaluable for guiding the rational design of next-generation brominated benzisoxazole drugs with improved potency, selectivity, and safety profiles.

References

Mastering the Ring: A Comparative Guide to the Synthetic Routes of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Isoxazole Core

To researchers, scientists, and professionals in drug development, the isoxazole ring is more than just a five-membered heterocycle. It is a privileged scaffold, a cornerstone in the architecture of numerous therapeutic agents and agrochemicals.[1][2][3][4] Its unique electronic properties and its ability to act as a bioisostere for other functional groups make it a recurring motif in molecules designed to interact with biological systems. The inherent reactivity of its N-O bond also provides a synthetic gateway to other valuable structures, such as β-enaminones.[5]

The successful incorporation of this scaffold into a lead compound, however, is critically dependent on the chosen synthetic strategy. The substitution pattern on the isoxazole ring dictates its biological activity, and achieving the desired regiochemistry efficiently and with broad functional group tolerance is a paramount challenge. This guide provides an in-depth, comparative analysis of the most prominent and field-proven synthetic routes to substituted isoxazoles. We will move beyond mere protocols to dissect the causality behind experimental choices, offering insights to help you select and optimize the ideal route for your specific target molecule.

Route 1: The Workhorse - 1,3-Dipolar Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition between a nitrile oxide and an alkyne or alkene, often referred to as the Huisgen cycloaddition, is arguably the most versatile and widely employed method for isoxazole and isoxazoline synthesis.[4][6][7] The power of this approach lies in its reliability and the modularity of its components, allowing for diverse substitution patterns.

The Crux of the Matter: In Situ Nitrile Oxide Generation

Nitrile oxides are highly reactive and prone to dimerization, making their isolation impractical.[8] Therefore, the success of this strategy hinges on their efficient in situ generation. The choice of precursor and generation method directly impacts reaction conditions, functional group compatibility, and overall yield.

Here are the most common generation methods:

  • Dehydrohalogenation of Hydroximoyl Chlorides: A classic method where an aldoxime is first halogenated (e.g., with NCS) and then treated with a non-nucleophilic base like triethylamine (TEA) to eliminate HCl and form the nitrile oxide.[9]

  • Oxidation of Aldoximes: This is a more direct and often milder approach. A variety of oxidants can be employed, including Chloramine-T, N-bromosuccinimide (NBS), and hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA).[10][11][12] This method avoids the need to pre-form a hydroximoyl chloride, streamlining the process.

  • Dehydration of Primary Nitroalkanes: Treatment of nitroalkanes with dehydrating agents, such as phenyl isocyanate in the presence of a base, is another effective route to nitrile oxides.[13]

Mechanism: A Concerted Dance of Electrons

The 1,3-dipolar cycloaddition is typically a concerted pericyclic reaction. The nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile) approach each other, and through a cyclic transition state, two new sigma bonds are formed simultaneously to yield the five-membered isoxazole ring.

G cluster_0 Nitrile Oxide Formation (Oxidation) cluster_1 1,3-Dipolar Cycloaddition Aldoxime R-CH=N-OH Aldoxime NitrileOxide [ R-C≡N⁺-O⁻ ] Nitrile Oxide Aldoxime->NitrileOxide -2H⁺, -2e⁻ NitrileOxide_ref [ R-C≡N⁺-O⁻ ] NitrileOxide->NitrileOxide_ref Oxidant Oxidant (e.g., PIFA, Chloramine-T) Alkyne R'−C≡C−R'' Alkyne Isoxazole Substituted Isoxazole Alkyne->Isoxazole NitrileOxide_ref->Alkyne [3+2] G Dicarbonyl 1,3-Dicarbonyl Compound Oxime Oxime Intermediate Dicarbonyl->Oxime + NH₂OH - H₂O Hydroxylamine NH₂OH Cyclized Cyclized Intermediate Oxime->Cyclized Intramolecular Attack Isoxazole Isoxazole Cyclized->Isoxazole - H₂O

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 6-bromobenzo[d]isoxazole-3-carboxylate is fundamental to scientific advancement. However, our responsibility extends beyond synthesis and application to include the safe and environmentally compliant disposal of these materials. This guide provides a detailed, step-by-step protocol for managing waste generated from this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and minimize environmental impact.

Hazard Characterization and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. This compound (CAS No: 1123169-23-2) is a solid organic compound whose risks necessitate careful handling. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity (Oral)H302WarningHarmful if swallowed.[1][2]
Acute Toxicity (Inhalation)H332WarningHarmful if inhaled.[1]
Skin IrritationH315WarningCauses skin irritation.[1][2]
Eye IrritationH319WarningCauses serious eye irritation.[1][2]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[1][2]

The molecular structure provides further critical information for disposal. As a brominated aromatic compound , it falls under the category of halogenated organic waste .[3] This classification is paramount because halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic and persistent environmental pollutants like dioxins and furans.[4] Mixing this waste with non-halogenated streams is a common and costly error that complicates disposal for the entire container.[5][6]

Immediate Safety and Handling Protocols

Before any disposal procedure, ensuring personal and environmental safety is essential. Adherence to these protocols minimizes the risk of exposure and accidental release.

Required Personal Protective Equipment (PPE)

Given the compound's GHS profile, the following minimum PPE must be worn when handling the pure compound or its waste:

  • Gloves: Chemically resistant nitrile gloves are required.

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes or airborne particles.[7]

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.[7]

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.[2][7]

Spill Response Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (Solid): For minor spills of the solid material, carefully sweep up the powder, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[2][8]

  • Large Spills or Solutions: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Prevent the spill from entering drains or waterways.[2][9] Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Waste Disposal Protocol

The disposal of this compound waste must be systematic. The following steps align with the "cradle-to-grave" management principles mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10]

Step 1: Waste Identification and Classification All waste streams containing this compound must be classified as hazardous chemical waste.[10][11] This includes:

  • Unused or expired pure compound.

  • Contaminated materials (e.g., weigh boats, gloves, paper towels).

  • Spent reaction mixtures or solutions.

Step 2: Segregation of Waste Streams This is the most critical operational step.

  • Halogenated Solids: All solid waste, including the pure compound and any contaminated disposable labware, must be placed in a designated "Halogenated Solid Waste" container.

  • Halogenated Liquids: Solutions containing this compound (e.g., from chromatography or reaction work-ups) must be collected in a designated "Halogenated Liquid Waste" container.[5] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane unless they are part of the same process mixture.[6][12]

Step 3: Containerization and Labeling Proper containerization is a primary tenet of laboratory safety and regulatory compliance.

  • Use Compatible Containers: Collect waste in containers that are chemically compatible, in good condition, and can be securely sealed.[10][12] High-density polyethylene (HDPE) carboys are suitable for liquid waste.[5]

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all components (e.g., "this compound," "Dichloromethane").

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times except when actively adding waste.[10][13] This is a common and serious violation of EPA regulations.

Step 4: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • The SAA should be at or near the point of generation.

  • Store containers in secondary containment (e.g., a spill tray) to prevent leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.

Step 5: Final Disposal Coordination Laboratory personnel are responsible for proper collection and labeling, but final disposal must be handled by professionals.

  • Contact EHS: Once a waste container is full, contact your institution's EHS department to arrange for a pickup.

  • Do Not Use Drains: Under no circumstances should this chemical or its solutions be poured down the drain.[6] This is a violation of environmental regulations.

  • Licensed Disposal: The EHS department will work with a licensed hazardous waste contractor for final disposal, which will typically involve high-temperature incineration.[4][11][12]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical process for correctly segregating waste containing this compound.

G start Waste Generated (Contains C9H6BrNO3) q_type Is the waste primarily solid or liquid? start->q_type solid_waste Solid Waste (e.g., excess reagent, contaminated gloves, weigh paper, silica gel) q_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture, solvent rinses, chromatography fractions) q_type->liquid_waste Liquid container_solid Place in Labeled 'HALOGENATED SOLID WASTE' Container solid_waste->container_solid improper IMPROPER DISPOSAL (e.g., Trash Can, Non-Halogenated Waste, Sink Drain) solid_waste->improper container_liquid Place in Labeled 'HALOGENATED LIQUID WASTE' Container liquid_waste->container_liquid liquid_waste->improper ehs_pickup Store in Satellite Accumulation Area. Contact EHS When Full. container_solid->ehs_pickup container_liquid->ehs_pickup

Caption: Waste Segregation Workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, implementing rigorous segregation practices, and adhering to institutional and federal regulations, researchers can ensure that their work contributes to scientific progress without compromising safety or environmental health. The core principles are simple but essential: characterize, segregate, label, and consult your EHS department for final disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromobenzo[d]isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.